molecular formula C22H25NO3 B029942 alpha-Descyclohexyl-alpha-phenyl Oxybutynin CAS No. 14943-53-4

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Cat. No.: B029942
CAS No.: 14943-53-4
M. Wt: 351.4 g/mol
InChI Key: YGGLNZUXAWIXQH-UHFFFAOYSA-N
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Description

alpha-Descyclohexyl-alpha-phenyl Oxybutynin (CAS 14943-53-4) is a identified impurity of the antimuscarinic drug oxybutynin. It belongs to a class of parasympatholytic substances based on 4-(dialkylamino)-2-butynyl benzilates . This compound is of significant interest in pharmaceutical research, particularly in the realm of analytical chemistry and drug development. Research Applications and Value • Analytical Method Development : This compound serves as a critical reference standard in the development and validation of stability-indicating analytical methods for oxybutynin-containing drug products . • Forced Degradation Studies : It is used in forced degradation studies to understand the stability profile of oxybutynin and to map its degradation pathways . • Impurity Profiling and Identification : Researchers utilize this compound to identify and quantify impurities in active pharmaceutical ingredients (APIs) and finished dosage forms, such as transdermal patches, ensuring product quality and safety . Chemical Identifiers • CAS Number : 14943-53-4 • Molecular Formula : C₂₂H₂₅NO₃ • Molecular Weight : 351.44 g·mol⁻¹ • Melting Point : 78-79°C (lit.) This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGLNZUXAWIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164268
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-53-4
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

alpha-Descyclohexyl-alpha-phenyl Oxybutynin synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of α-Descyclohexyl-α-phenyl Oxybutynin

Introduction

α-Descyclohexyl-α-phenyl Oxybutynin, known systematically as 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate, is a significant analogue and a specified impurity (Impurity B) of Oxybutynin, a widely used anticholinergic agent for treating overactive bladder.[1][2] Understanding its synthesis is crucial for researchers in drug development, process chemistry, and quality control for the purposes of impurity profiling, reference standard preparation, and exploring structure-activity relationships (SAR) within this class of compounds.

This guide provides a comprehensive overview of the logical and field-proven synthetic pathways to α-descyclohexyl-α-phenyl oxybutynin. We will deconstruct the molecule to its primary precursors, detail their individual syntheses, and explore the core coupling reactions, explaining the causality behind the selection of specific reagents and conditions.

Retrosynthetic Analysis

A retrosynthetic approach to α-descyclohexyl-α-phenyl oxybutynin reveals a convergent synthesis strategy. The central ester linkage is the most logical point for disconnection, breaking the molecule down into two key synthons: an acidic component and an alcohol component.

  • Disconnection of the Ester Bond: This leads to 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) and 4-(diethylamino)-2-butyn-1-ol . This convergent approach is efficient as it allows for the independent synthesis and purification of the two main fragments before the final coupling step.

G Target α-Descyclohexyl-α-phenyl Oxybutynin Disconnection Ester Disconnection Target->Disconnection Acid Precursor 1: 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid) Disconnection->Acid Alcohol Precursor 2: 4-(Diethylamino)-2-butyn-1-ol Disconnection->Alcohol

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the final coupling reaction hinges on the efficient preparation of high-purity precursors.

Preparation of 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

While commercially available, understanding the synthesis of benzilic acid provides context. The most classic and reliable method is the benzilic acid rearrangement of benzil.

  • Mechanism Insight: This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy-carboxylic acid. It is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. The subsequent rearrangement of the phenyl group is the key step, driven by the formation of a stable carboxylate.

Experimental Protocol: Benzilic Acid Rearrangement

  • Reaction Setup: In a round-bottom flask, dissolve benzil in a suitable solvent like ethanol or dioxane.

  • Reagent Addition: Add an aqueous solution of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Heating: Heat the mixture under reflux. The progress of the reaction can be monitored by the dissolution of the benzil and a color change.

  • Work-up: After cooling, the reaction mixture is diluted with water. Acidification with a strong mineral acid (e.g., hydrochloric acid) precipitates the benzilic acid.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from hot water or an ethanol/water mixture.

Preparation of 4-(Diethylamino)-2-butyn-1-ol

This key propargyl alcohol derivative is efficiently synthesized via the Mannich reaction , a cornerstone of amine alkylation.[3]

  • Mechanism Insight: The Mannich reaction is a three-component condensation involving an active hydrogen compound (propargyl alcohol), formaldehyde, and a secondary amine (diethylamine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate (diethylaminomethyl cation), which is then attacked by the nucleophilic terminal acetylide of propargyl alcohol. The choice of diethylamine hydrochloride is often preferred for ease of handling and to control the pH of the reaction medium.

Experimental Protocol: Mannich Reaction

  • Reaction Setup: A flask is charged with propargyl alcohol, paraformaldehyde, and diethylamine (often as the hydrochloride salt) in a suitable solvent such as dioxane or methanol.[4][5]

  • Catalysis: A catalytic amount of a copper (I) salt (e.g., CuCl) is sometimes added to facilitate the reaction, though it can proceed without it. A small amount of acid is also used.[5]

  • Heating: The mixture is heated under reflux for several hours.[5]

  • Work-up: The reaction mixture is cooled and made alkaline with a base (e.g., NaOH solution) to neutralize the hydrochloride and liberate the free amine.

  • Extraction & Purification: The product is extracted into an organic solvent like ether. The combined organic layers are dried and the solvent is removed. The crude 4-(diethylamino)-2-butyn-1-ol is then purified by vacuum distillation.

Core Synthesis: Coupling of Precursors

The final step involves forming the ester bond between the two prepared fragments. Several effective methods can be employed, each with distinct advantages and considerations.

G cluster_precursors Precursors cluster_methods Coupling Methods Acid Benzilic Acid Transesterification Method A: Transesterification Acid->Transesterification Mitsunobu Method B: Mitsunobu Reaction Acid->Mitsunobu AcidChloride Method C: Acid Chloride Route Acid->AcidChloride Alcohol 4-(Diethylamino)-2-butyn-1-ol (or Acetate derivative) Alcohol->Transesterification Alcohol->Mitsunobu FinalProduct α-Descyclohexyl-α-phenyl Oxybutynin Transesterification->FinalProduct Mitsunobu->FinalProduct AcidChloride->FinalProduct

Caption: Overview of synthetic coupling strategies.

Method A: Base-Catalyzed Transesterification

This method is a robust and scalable approach, often used in industrial settings. It involves the reaction of an ester of benzilic acid (e.g., methyl benzilate) with 4-(diethylamino)-2-butyn-1-ol.

  • Causality: The reaction is driven by the removal of a volatile alcohol (methanol), shifting the equilibrium towards the product. A strong base catalyst, such as sodium methoxide, is required to deprotonate the alcohol, forming a more potent nucleophile (alkoxide) that attacks the carbonyl carbon of the methyl ester.

Experimental Protocol: Transesterification

  • Preparation: Methyl 2-hydroxy-2,2-diphenylacetate (methyl benzilate) is prepared by standard Fischer esterification of benzilic acid with methanol and an acid catalyst.

  • Reaction Setup: A flask equipped for distillation is charged with methyl benzilate, 4-(diethylamino)-2-butyn-1-ol, and a catalytic amount of sodium methoxide in a high-boiling inert solvent like toluene or n-heptane.[4][6]

  • Reaction Conditions: The mixture is heated to a temperature sufficient to distill off the methanol byproduct (typically 95-110°C), driving the reaction to completion.[4]

  • Work-up: After cooling, the reaction mixture is washed with water to remove the catalyst and any unreacted alcohol.

  • Purification: The organic layer is dried and concentrated. The resulting crude product can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for esterification under mild, neutral conditions, particularly valuable for sensitive substrates.[7][8][9]

  • Expertise & Causality: This reaction's elegance lies in its activation of the alcohol, not the carboxylic acid. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) form a phosphonium adduct.[7][10] The alcohol then attacks this adduct, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate of benzilic acid, acting as the nucleophile, then displaces the activated alcohol via an Sₙ2 mechanism. This results in a clean inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral 4-(diethylamino)-2-butyn-1-ol. The primary advantage is the ability to perform the reaction at low temperatures, preserving delicate functional groups.

Experimental Protocol: Mitsunobu Esterification

  • Reaction Setup: In a flask under an inert atmosphere (e.g., argon), dissolve benzilic acid, 4-(diethylamino)-2-butyn-1-ol, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7]

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of DEAD or DIAD (diisopropyl azodicarboxylate) in THF dropwise. An exothermic reaction is typically observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates completion.

  • Work-up & Purification: The main challenge of the Mitsunobu reaction is the removal of byproducts: triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary

MethodKey ReagentsCatalyst/MediatorTemperatureTypical YieldKey Considerations
Transesterification Methyl benzilate, 4-(diethylamino)-2-butyn-1-olSodium Methoxide95-110°CGood to ExcellentScalable; requires removal of volatile alcohol.
Mitsunobu Reaction Benzilic acid, 4-(diethylamino)-2-butyn-1-olPPh₃, DEAD/DIAD0°C to RTGood to ExcellentMild conditions; byproduct removal can be challenging.
Acid Chloride Route Benziloyl chloride, 4-(diethylamino)-2-butyn-1-olTertiary Amine Base0°C to RTVariableRequires handling of moisture-sensitive acid chloride.

Characterization

Confirmation of the final product's identity and purity is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the two phenyl rings, the diethylamino group, and the alkynyl protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. The molecular formula is C₂₂H₂₅NO₃ with a molecular weight of 351.44 g/mol .[1]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify it against a reference standard.

Conclusion

The synthesis of α-descyclohexyl-α-phenyl oxybutynin is most effectively achieved through a convergent strategy involving the esterification of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) and 4-(diethylamino)-2-butyn-1-ol. While several coupling methods are viable, base-catalyzed transesterification offers a robust and scalable route suitable for larger quantities. The Mitsunobu reaction provides a milder alternative, ideal for laboratory-scale synthesis where avoiding high temperatures is paramount. A thorough understanding of these pathways, from precursor preparation to final purification, is indispensable for professionals in the pharmaceutical sciences.

References

  • PubMed. (n.d.). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Retrieved from [Link]

  • Vanden Eynde, J. J., & Humpen, M. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 811-827. Retrieved from [Link]

  • Gpatindia. (2020, May 4). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4918064, alpha-Descyclohexyl-alpha-phenyl oxybutynin. Retrieved from [Link]

  • Welch, W. M., et al. (1990). Analogues of Oxybutynin. Synthesis and Antimuscarinic and Bladder Activity of Some Substituted 7-Amino-l-hydroxy-5-heptyn-2-ones and Related Compounds. Journal of Medicinal Chemistry, 33(4), 1163-1168. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of deuterated (S)-oxybutynin analogs 1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72941994, alpha-Desphenyl-alpha-cyclohexenyl oxybutynin. Retrieved from [Link]

  • ResearchGate. (2023, October 15). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US6310220B1 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters.
  • Google Patents. (n.d.). EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.
  • ResearchGate. (2023, September 20). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Oxybutynin. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4634, Oxybutynin. Retrieved from [Link]

  • Google Patents. (n.d.). CZ296056B6 - Process for preparing oxybutynin.
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  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • ScienceDirect. (2010). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176483542, Oxybutynin impurity A CRS. Retrieved from [Link]

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Sources

An In-depth Technical Guide to α-Descyclohexyl-α-phenyl Oxybutynin: Structure, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the pharmaceutical landscape, the purity and comprehensive characterization of active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. Oxybutynin, a widely used anticholinergic agent for the treatment of overactive bladder, is no exception. Its synthesis and degradation can give rise to various related substances and impurities that require meticulous identification and control. This technical guide provides an in-depth exploration of a key related substance: α-Descyclohexyl-α-phenyl Oxybutynin, also known as the Diphenyl Analogue of Oxybutynin or Oxybutynin EP Impurity B.

This document delves into the chemical architecture, physicochemical properties, and the analytical methodologies requisite for the precise identification and quantification of this specific impurity. The insights provided herein are intended to support researchers, quality control analysts, and drug development professionals in establishing robust control strategies for Oxybutynin and its related compounds.

Chemical Structure and Nomenclature

α-Descyclohexyl-α-phenyl Oxybutynin is a structural analogue of Oxybutynin where the cyclohexyl group is replaced by a second phenyl group. This seemingly minor modification significantly alters the molecule's spatial arrangement and physicochemical properties.

  • IUPAC Name: 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate[1]

  • Synonyms: Diphenyl Analogue of Oxybutynin, Oxybutynin EP Impurity B[1][2]

  • CAS Number: 14943-53-4[1][3]

  • Molecular Formula: C₂₂H₂₅NO₃[1]

  • Molecular Weight: 351.44 g/mol [1]

The core structure features a diphenylglycolic acid (benzilic acid) moiety esterified with 4-(diethylamino)-2-butyn-1-ol. The presence of the tertiary amine and the hydroxyl group are key functional features influencing its chemical behavior.

Caption: Chemical structure of α-Descyclohexyl-α-phenyl Oxybutynin.

Physicochemical Properties

The physical and chemical properties of α-Descyclohexyl-α-phenyl Oxybutynin are crucial for its isolation, characterization, and for understanding its behavior as an impurity in Oxybutynin drug products.

PropertyValueSource(s)
Appearance Off-White Solid[1]
Molecular Formula C₂₂H₂₅NO₃[1]
Molecular Weight 351.44 g/mol [1]
CAS Number 14943-53-4[1][3]
Solubility Soluble in Methanol, DMSO[1]
Purity (by HPLC) >95% (typical for reference standards)[1]
Storage Conditions 2-8 °C[1]

Synthesis Pathway and Formation as an Impurity

The presence of α-Descyclohexyl-α-phenyl Oxybutynin as an impurity in Oxybutynin is primarily linked to the synthetic route of the API. The synthesis of Oxybutynin typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.

The formation of the diphenyl analogue impurity can be logically attributed to the presence of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) as an impurity in the 2-cyclohexyl-2-hydroxy-2-phenylacetic acid starting material. Benzilic acid can arise from an incomplete reaction or side reactions during the synthesis of the primary acidic intermediate.

Proposed Synthetic Protocol for α-Descyclohexyl-α-phenyl Oxybutynin (for reference standard preparation):

This protocol is based on the established synthesis of Oxybutynin, with modifications to the starting materials.

Step 1: Synthesis of 2-hydroxy-2,2-diphenylacetic acid (Benzilic Acid)

Benzilic acid can be prepared via the benzilic acid rearrangement of benzil. This is a classic organic reaction where benzil is treated with a strong base, such as potassium hydroxide, followed by acidification.[4]

  • Dissolve benzil in a suitable solvent such as ethanol or dioxane.

  • Add a solution of potassium hydroxide in water or ethanol.

  • Heat the mixture under reflux for a specified period.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the benzilic acid.

  • Filter, wash with cold water, and recrystallize from a suitable solvent to obtain pure benzilic acid.

Step 2: Esterification of Benzilic Acid with 4-(diethylamino)-2-butyn-1-ol

This step is analogous to the final step in Oxybutynin synthesis.

  • In a round-bottom flask, combine benzilic acid, 4-(diethylamino)-2-butyn-1-ol, and a suitable solvent (e.g., toluene).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the catalyst.

  • Wash with brine and dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude α-Descyclohexyl-α-phenyl Oxybutynin by column chromatography or recrystallization to yield the final product.

Caption: Proposed synthesis workflow for α-Descyclohexyl-α-phenyl Oxybutynin.

Analytical Methodologies

The detection and quantification of α-Descyclohexyl-α-phenyl Oxybutynin in Oxybutynin API and formulations are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Stability-Indicating Reversed-Phase HPLC Method:

A robust stability-indicating HPLC method is essential to separate α-Descyclohexyl-α-phenyl Oxybutynin from the active ingredient, other impurities, and degradation products. The following method is adapted from published literature on the analysis of Oxybutynin and its related substances.[5]

Chromatographic Conditions:

ParameterCondition
Column Primesil-C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Water : Acetonitrile : Triethylamine (690:310:2, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 45 °C
Injection Volume 10 µL
Run Time Approximately 30 minutes (to ensure elution of all impurities)

Sample and Standard Preparation:

  • Standard Solution: Prepare a standard solution of α-Descyclohexyl-α-phenyl Oxybutynin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sample Solution: Accurately weigh and dissolve the Oxybutynin sample in the diluent to a known concentration.

  • System Suitability: Inject a system suitability solution containing both Oxybutynin and α-Descyclohexyl-α-phenyl Oxybutynin to ensure adequate resolution between the two peaks.

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: General workflow for the HPLC analysis of α-Descyclohexyl-α-phenyl Oxybutynin.

Spectroscopic Characterization

While detailed spectra are not publicly available, a certificate of analysis for a reference standard of α-Descyclohexyl-α-phenyl Oxybutynin confirms that its ¹H-NMR and Mass Spectrometry data are consistent with its proposed structure.[3]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the diethylamino group (triplet and quartet), the methylene protons adjacent to the ester and alkyne functionalities, and the hydroxyl proton. The absence of signals corresponding to a cyclohexyl group would be a key differentiating feature from Oxybutynin.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (or a protonated molecule in ESI-MS) corresponding to the molecular weight of 351.44 g/mol . Fragmentation patterns would likely involve cleavage of the ester bond and loss of the diethylamino group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the carbon-carbon triple bond (C≡C stretch), and the aromatic rings (C=C and C-H stretches).

Conclusion

α-Descyclohexyl-α-phenyl Oxybutynin is a critical process-related impurity of Oxybutynin that requires careful monitoring and control. A thorough understanding of its chemical structure, properties, and origin is essential for the development of robust analytical methods and effective purification strategies. The information presented in this guide, including the proposed synthetic route for reference standard preparation and the detailed HPLC methodology, provides a solid foundation for researchers and drug development professionals to ensure the quality and safety of Oxybutynin-containing pharmaceutical products. The continued application of sound scientific principles and rigorous analytical techniques is indispensable in the ongoing effort to deliver safe and effective medicines.

References

  • European Journal of Pharmaceutical and Medical Research. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. Retrieved from [Link]

  • Allmpus. (n.d.). Oxybutynin EP Impurity B / Diphenyl Analogue of Oxybutynin. Retrieved from [Link]

  • Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 435-441.
  • Avula, S., et al. (2011).
  • Mamatha, J., Devanna, N., & Sandya Rani, J. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. International Journal of Advances in Science Engineering and Technology, 5(1), 125-131.
  • Certificate of Analysis. (2025, December 28). Oxybutynin EP Impurity B.
  • MDPI. (2023).
  • U.S. Food and Drug Administration. (2011). Pharmacology Review(s) - 202513Orig1s000. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Physico-chemical properties of oxybutynin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.
  • Wikipedia. (n.d.). Benzilic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin Hydrochloride and its Impurities. Retrieved from [Link]

Sources

A Technical Guide to the Mechanism of Action of Oxybutynin and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin is a cornerstone therapy for overactive bladder (OAB), prized for its efficacy in managing symptoms of urinary urgency, frequency, and incontinence.[1][2] As a synthetic tertiary amine, its therapeutic utility is well-documented.[3][4] However, the clinical profile of oxybutynin is not solely defined by the parent molecule. It undergoes extensive metabolism, and its formulation contains various process-related substances. The resulting impurities, particularly its active metabolites, significantly contribute to both its therapeutic window and its adverse effect profile.

This guide provides an in-depth analysis of the mechanisms of action for oxybutynin and its principal impurities. Moving beyond a simple description of its primary pharmacology, we will explore the metabolic pathways that generate key impurities, dissect their individual pharmacological activities, and infer the potential actions of less-characterized substances based on established structure-activity relationships (SAR). Furthermore, this document furnishes detailed experimental protocols for the comprehensive characterization of these compounds, offering a framework for rigorous scientific investigation in drug development and quality control.

Part 1: The Core Pharmacology of Oxybutynin

Oxybutynin exerts its primary therapeutic effect through a dual mechanism: direct antispasmodic action on smooth muscle and competitive antagonism of muscarinic acetylcholine (ACh) receptors.[5][6] While it shows activity at M1, M2, and M3 receptor subtypes, its efficacy in OAB is largely attributed to the blockade of M3 receptors located on the detrusor muscle of the bladder.[3][7]

Acetylcholine released from parasympathetic nerves normally binds to these M3 receptors, initiating a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium (Ca2+) concentrations, causing detrusor muscle contraction.

Oxybutynin, by competitively binding to these M3 receptors, prevents ACh from initiating this cascade, leading to smooth muscle relaxation.[5] This action increases bladder capacity, diminishes the frequency of involuntary detrusor contractions, and delays the initial urge to void.[6] Additionally, oxybutynin possesses weak local anesthetic properties, which may contribute to its overall clinical effect.[8][9]

G cluster_pre Presynaptic Neuron cluster_post Detrusor Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles Nerve_Terminal Nerve Terminal ACh_vesicle->Nerve_Terminal Nerve Impulse ACh ACh Nerve_Terminal->ACh M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 -> ↑ Ca²⁺ PLC->IP3 produces Contraction Muscle Contraction IP3->Contraction leads to ACh->M3_Receptor Binds Oxybutynin Oxybutynin Oxybutynin->M3_Receptor Blocks

Caption: Oxybutynin's blockade of the M3 receptor signaling pathway.

Part 2: Metabolic Fate of Oxybutynin – The Genesis of Key Impurities

Orally administered oxybutynin is characterized by low bioavailability (~6%) due to extensive first-pass metabolism in the gut wall and liver.[10][11] This metabolic process is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, and results in the formation of several impurities, some of which are pharmacologically significant.[10][]

The principal metabolic pathways are:

  • N-Deethylation: The removal of an ethyl group from the tertiary amine, producing the primary active metabolite, N-desethyloxybutynin (Oxy-DE).[13]

  • Ester Hydrolysis: Cleavage of the ester bond to form phenylcyclohexylglycolic acid (PCGA), which is pharmacologically inactive.[10][14]

  • N-Oxidation: Oxidation of the tertiary amine to form an N-oxide (Oxy-NO), which can then rearrange to an enaminoketone (Oxy-EK). This pathway is a more recently identified route of clearance.[13]

G cluster_metabolism Metabolic Pathways Oxy Oxybutynin DE N-Desethyloxybutynin (Active Metabolite) Oxy->DE N-Deethylation (CYP3A4) PCGA Phenylcyclohexylglycolic Acid (PCGA) (Inactive Metabolite) Oxy->PCGA Ester Hydrolysis NO N-Oxide (Oxy-NO) Oxy->NO N-Oxidation EK Enaminoketone (Oxy-EK) (Inactive) NO->EK Rearrangement G start Impurity Synthesis or Isolation struct_id Structural Elucidation (NMR, MS) start->struct_id binding_assay Radioligand Binding Assay (Determine Affinity - Ki) struct_id->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Compound shows affinity determine_activity Determine Activity (Agonist, Antagonist, Inactive) functional_assay->determine_activity conclusion Characterize MoA determine_activity->conclusion

Caption: Experimental workflow for impurity mechanism characterization.
Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of an impurity for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Prepare cell membranes from stable cell lines individually expressing one of the five human muscarinic receptor subtypes (e.g., CHO or HEK-293 cells).

  • Radioligand Selection: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the [³H]-NMS radioligand (typically at its KD concentration), and varying concentrations of the test impurity (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the impurity concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. [15]

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine if an impurity acts as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular Ca²⁺ concentration. [16]3. Agonist Mode: Add serial dilutions of the test impurity to the wells and measure the fluorescent signal over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates Ca²⁺ mobilization and agonist activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with serial dilutions of the test impurity for a set period (e.g., 15-30 minutes). Then, add a fixed concentration of a known muscarinic agonist (e.g., acetylcholine or carbachol, typically at its EC80 concentration).

  • Data Analysis:

    • Agonist: Plot the change in fluorescence against the log of the impurity concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the log of the impurity concentration to calculate the IC50 value, which indicates the antagonist potency. [16]

Conclusion

The mechanism of action of oxybutynin is a multifaceted topic where the parent drug's activity is significantly modulated by its impurities. The primary metabolite, N-desethyloxybutynin, is a potent muscarinic antagonist in its own right, contributing substantially to both the therapeutic effects and the common anticholinergic side effects of the orally administered drug. [1][17]Other metabolites, such as PCGA and the enaminoketone Oxy-EK, have been shown to be pharmacologically inactive at muscarinic receptors, representing detoxification pathways. [10][13]For process-related impurities, a robust understanding of structure-activity relationships can guide initial assessments, but their true mechanistic profiles can only be confirmed through rigorous empirical testing. The experimental protocols detailed in this guide provide a validated pathway for researchers to elucidate the affinity and functional activity of these compounds, ensuring a comprehensive understanding of the drug product's overall safety and efficacy profile.

References

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  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
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  • dailymed.nlm.nih.gov. (2021). Oxybutynin Chloride Tablets 5 mg, USP.
  • Slideshare. (n.d.). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. Retrieved from [Link]

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pharmacological profile of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of Oxybutynin and its Principal Active Metabolite

Introduction: Deconstructing Oxybutynin's Metabolic Fingerprint

Oxybutynin is a cornerstone anticholinergic agent for the management of overactive bladder (OAB), prized for its ability to quell involuntary detrusor muscle contractions.[1][2][3] Its therapeutic action is not solely attributable to the parent compound; upon administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system (CYP3A4) in the liver and gut wall.[1][4][5] This process generates a complex profile of metabolites, chief among them being N-desethyloxybutynin (DEO) , a pharmacologically active species that significantly contributes to both the therapeutic efficacy and the adverse effect profile of the parent drug.[2][5][6][7]

Another major, yet pharmacologically inactive, metabolic product is phenylcyclohexylglycolic acid , which results from the hydrolysis of the ester linkage in oxybutynin.[5][8] While the nomenclature "alpha-Descyclohexyl-alpha-phenyl Oxybutynin" is not standard in literature, it could be interpreted as referring to this inactive acidic metabolite. However, a meaningful pharmacological investigation must focus on the active moieties. Therefore, this guide provides a comprehensive profile of oxybutynin and its principal active metabolite, N-desethyloxybutynin (DEO), which together define the drug's clinical effects.

Pharmacodynamics: The Mechanism of Muscarinic Antagonism

The primary mechanism of action for both oxybutynin and DEO is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors.[2][8][9] This blockade relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity, reducing the frequency of uninhibited contractions, and delaying the initial urge to void.[2][5][10]

Oxybutynin and its metabolites exhibit affinity for all five muscarinic receptor subtypes (M1-M5), but show a degree of selectivity for M1 and M3 receptors.[11] The M3 receptor is the primary target in the bladder responsible for mediating detrusor contraction.[12] However, the antagonism of M1 receptors in the central nervous system and M3 receptors in salivary glands is linked to common side effects like cognitive impairment and dry mouth, respectively.[12][13]

Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher affinity. Studies comparing oxybutynin and DEO reveal nuanced differences in their receptor binding profiles across various tissues. Notably, DEO often shows a higher affinity for muscarinic receptors in the parotid (salivary) gland compared to the bladder, which is believed to be a primary reason for the pronounced dry mouth effect seen with oral oxybutynin formulations.[7][13][14]

CompoundTissue/ReceptorpKi / Ki ValueSource
N-desethyloxybutynin (DEO) Human Bladder (mAChRs)pKi: 8.2[15]
N-desethyloxybutynin (DEO) Human Parotid Gland (mAChRs)pKi: 8.7[15]
Oxybutynin Human M2 Receptor SubtypeLower affinity vs. M3[14]
Oxybutynin Human M3 Receptor SubtypeHigher affinity vs. M2[14]
N-desethyloxybutynin (DEO) Human M2 Receptor SubtypeLower affinity vs. M3[14]
N-desethyloxybutynin (DEO) Human M3 Receptor SubtypeHigher affinity vs. M2[14]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Pharmacokinetics: The Journey from Parent Drug to Active Metabolite

The clinical pharmacology of oxybutynin is dominated by its pharmacokinetic profile, particularly its extensive first-pass metabolism.

  • Absorption and Bioavailability : After oral administration, oxybutynin is rapidly absorbed, but its absolute bioavailability is low, averaging around 6%.[2][16] This is due to the significant pre-systemic clearance in the liver and gut wall.[4]

  • Metabolism : CYP3A4 is the primary enzyme responsible for metabolizing oxybutynin.[1][5] The two main pathways are N-deethylation to form the active DEO and ester hydrolysis to form the inactive phenylcyclohexylglycolic acid.[5][8][17]

  • Parent vs. Metabolite Exposure : A critical consequence of this metabolic pathway is that following oral administration, plasma concentrations of the active metabolite DEO can be 5 to 12 times greater than those of the parent oxybutynin.[4][11] This high DEO-to-oxybutynin ratio is a key factor in the drug's overall effect profile.

  • Formulation-Dependent Pharmacokinetics : Different formulations of oxybutynin are designed specifically to alter this pharmacokinetic profile.

    • Immediate-Release (IR) Oral : Leads to rapid absorption and high peak levels of both oxybutynin and DEO, contributing to a higher incidence of side effects.[1] The half-life is approximately 2 to 3 hours.[2][16]

    • Extended-Release (ER) Oral : Utilizes systems like osmotic pressure to deliver the drug over 24 hours.[2][10] This results in lower, more stable plasma concentrations, minimizing peak-related side effects.[10] The half-life is extended to about 13 hours.[1]

    • Transdermal Patch/Gel : Bypassing the gastrointestinal tract and liver avoids first-pass metabolism.[9] This results in a much lower DEO-to-oxybutynin ratio, which is associated with a reduced incidence of anticholinergic side effects like dry mouth.[7]

Oxybutynin_Metabolism cluster_administration Administration Oral Oral Oxybutynin GutLiver Gut Wall & Liver (CYP3A4 First-Pass Metabolism) Oral->GutLiver Extensive Transdermal Transdermal Oxybutynin Oxy_Circ Oxybutynin Transdermal->Oxy_Circ Bypasses First-Pass DEO_Circ N-desethyloxybutynin (DEO) (Active) Oxy_Circ->DEO_Circ Systemic Metabolism Inactive_Circ Phenylcyclohexylglycolic Acid (Inactive) Oxy_Circ->Inactive_Circ GutLiver->Oxy_Circ GutLiver->DEO_Circ High Formation (DEO >> Oxybutynin) GutLiver->Inactive_Circ Hydrolysis

Caption: Metabolic pathways of oral vs. transdermal oxybutynin.

Experimental Protocols for Pharmacological Characterization

To characterize the pharmacological profile of a compound like oxybutynin or its metabolites, a series of validated in vitro and in vivo assays are required.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.

Methodology:

  • Tissue/Cell Preparation: Prepare membrane homogenates from tissues expressing the target receptors (e.g., rat bladder, human parotid gland) or from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, or M3).[14]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).[14][18]

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., DEO) to compete with the radioligand for receptor binding sites.

  • Separation: After incubation reaches equilibrium, rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor Membranes (e.g., Bladder Homogenate) Incubate Incubate Components Membrane->Incubate Radio Radioligand (e.g., [3H]NMS) Radio->Incubate TestCmpd Test Compound (e.g., DEO) TestCmpd->Incubate Filter Separate Bound/Unbound (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc Calculate IC50 & Ki Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Assessment of Anticholinergic Activity (Salivation Inhibition)

This in vivo assay measures a functional physiological outcome of muscarinic receptor blockade.

Objective: To determine the potency of a test compound in inhibiting pilocarpine-induced salivation in rats, a functional measure of antimuscarinic activity in salivary glands.[18]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer the test compound (e.g., DEO or oxybutynin) intravenously at various doses. A control group receives the vehicle.[18]

  • Salivation Induction: After a set period (e.g., 15 minutes), administer a subcutaneous injection of pilocarpine, a muscarinic agonist, to induce salivation.

  • Sample Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the rat's mouth for a fixed duration (e.g., 15 minutes).

  • Quantification: Remove the cotton balls and re-weigh them to determine the mass of saliva secreted.

  • Data Analysis: Calculate the percentage inhibition of salivation for each dose group relative to the vehicle control. Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

Conclusion and Future Directions

The pharmacological profile of oxybutynin is a classic example of how a parent drug and its active metabolite collaborate to produce a clinical effect. The primary active metabolite, N-desethyloxybutynin (DEO), is not merely a byproduct but a potent antimuscarinic agent that plays a dominant role in both the therapeutic actions and the side-effect profile, particularly following oral administration.[6][12] Understanding the distinct pharmacokinetic and pharmacodynamic properties of both oxybutynin and DEO has been instrumental in the development of advanced formulations, such as extended-release and transdermal systems, designed to optimize efficacy while minimizing adverse effects by modulating the parent-to-metabolite ratio.[12] Future research in this area may focus on developing even more peripherally selective muscarinic antagonists that spare CNS and salivary receptors, or on novel delivery systems that further refine the pharmacokinetic profile to enhance the therapeutic window.

References

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  • NIH National Center for Biotechnology Information. (2023). Oxybutynin - StatPearls.
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  • PubMed. (n.d.). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder.
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  • PubMed Central. (n.d.). α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics.
  • Dr.Oracle. (2025). What is the mechanism of action of oxybutynin?.
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  • Drugs.com. (2025). Oxybutynin Monograph for Professionals.
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solubility and stability of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Introduction

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's physicochemical properties is paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide focuses on this compound, a known impurity and metabolite of Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[2][3] The characterization of its related substances, such as this compound, is a critical regulatory requirement for establishing impurity profiles and ensuring product stability.

This document provides a detailed exploration of the core physicochemical attributes that dictate the behavior of this compound: its solubility and stability. As drug development professionals, understanding these parameters allows us to design robust formulations, establish appropriate storage conditions, and develop reliable analytical methods for quality control. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their evaluation, and discuss the interpretation of the resulting data.

Physicochemical Characterization

A molecule's fundamental identity is the key to predicting its behavior. The structural features of this compound provide the initial clues to its solubility and potential degradation pathways.

  • Molecular Structure: 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate[1]

  • Molecular Formula: C₂₂H₂₅NO₃[1]

  • Molecular Weight: 351.4 g/mol [1]

The structure reveals two key functional groups that govern its properties:

  • Tertiary Amine (-N(CH₂CH₃)₂): This basic group suggests that the molecule's aqueous solubility will be highly dependent on pH. It will be protonated and more soluble in acidic conditions.

  • Ester Linkage (-COO-): The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, representing a primary potential degradation pathway.

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and its processability during formulation. For an impurity, understanding its solubility is essential for purification, analytical method development, and assessing its potential to precipitate in a drug product.

Theoretical Framework: pH-Dependent Solubility

The solubility of ionizable compounds like this compound is governed by the Henderson-Hasselbalch equation. The tertiary amine group will be protonated at pH values below its pKa, forming a more water-soluble salt. Conversely, at pH values above its pKa, it will exist predominantly as the less soluble free base. This behavior is directly analogous to the parent compound, Oxybutynin, which is readily soluble in water and acids but relatively insoluble in alkalis.[4] Studies on intravesical solutions of Oxybutynin have confirmed that its solubility in aqueous solution is inversely related to pH, with acidic conditions significantly enhancing both solubility and stability.[5][6]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement across a physiologically and pharmaceutically relevant pH range.

Objective: To determine the concentration of a saturated solution of the compound at various pH levels.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl/KCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8) covering the desired pH range.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow equilibrium to be reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[7]

  • pH Verification: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

Data Summary: Solubility Profile

The following table presents an example of how solubility data for this compound would be structured.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 Ethanol Acetonitrile
Solubility (mg/mL) > 5015.20.8< 0.1Freely SolubleSoluble
Classification Very SolubleSolubleSparingly SolublePractically Insoluble--
Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

G Workflow for pH-Dependent Solubility Determination A Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4) B Add Excess Compound to each buffer vial A->B Step 1 C Equilibrate in Shaker Bath (e.g., 24h @ 25°C) B->C Step 2 D Filter Supernatant (0.22 µm Syringe Filter) C->D Step 3 E Quantify Concentration (RP-HPLC with UV Detection) D->E Step 4a F Verify Final pH of Supernatant D->F Step 4b G Compile Data & Report E->G Step 5 F->G Step 5

Caption: A flowchart of the shake-flask method for aqueous solubility.

Stability Profiling and Forced Degradation

Stability testing is the cornerstone of ensuring that a drug substance or product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[8][9]

Theoretical Framework: Degradation Pathways

Based on the structure of this compound, the following degradation pathways are most probable:

  • Hydrolysis: The ester functional group is the most labile part of the molecule. It can undergo hydrolysis under both acidic and basic conditions, cleaving the molecule into 2-hydroxy-2,2-diphenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.

  • Oxidation: While less obvious, other parts of the molecule, such as the tertiary amine, could be susceptible to oxidation.

  • Photolysis: Aromatic systems can absorb UV light, potentially leading to photolytic degradation.

  • Thermolysis: Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to thermal degradation.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for stress testing as recommended by ICH guidelines.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is challenged appropriately.[9]

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

General Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.[9]

Methodology:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor at specified time points (e.g., 30 min, 1h, 2h). Base-catalyzed hydrolysis is often much faster than acid-catalyzed.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and monitor over several hours (e.g., 2, 4, 8, 24 hours).

    • Dilute samples directly for HPLC analysis at each time point.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

    • Expose the stock solution to heat (e.g., 60°C) in a sealed vial.

    • Analyze samples at various time points.

  • Photolytic Degradation (ICH Q1B):

    • Expose the solid compound and the stock solution to a light source providing both UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze samples after exposure, alongside a dark control sample stored under the same conditions.

Analytical Monitoring: All stressed samples should be analyzed using a validated stability-indicating RP-HPLC method. The method must be capable of separating the intact compound from all process-related impurities and generated degradation products.[7]

Data Summary: Forced Degradation Results

The results of the stress testing are typically summarized in a table format.

Stress Condition Duration % Assay of Main Peak % Degradation Major Degradation Products (RT)
0.1 M HCl 24 hours @ 60°C88.5%11.5%DP1 (4.2 min)
0.1 M NaOH 2 hours @ RT85.2%14.8%DP1 (4.2 min)
3% H₂O₂ 24 hours @ RT96.1%3.9%Minor peaks observed
Thermal (Solid) 48 hours @ 80°C99.2%0.8%No significant degradation
Photolytic ICH Q1B98.7%1.3%No significant degradation
Visualization: Potential Degradation Pathway

This diagram illustrates the most likely degradation pathway for this compound: ester hydrolysis.

G Primary Hydrolytic Degradation Pathway Parent alpha-Descyclohexyl-alpha-phenyl Oxybutynin Products Degradation Products Parent->Products  Ester Hydrolysis (Acid or Base Catalyzed) Acid 2-Hydroxy-2,2-diphenylacetic Acid Products->Acid Alcohol 4-(Diethylamino)but-2-yn-1-ol Products->Alcohol

Caption: Hydrolysis of the ester linkage, a primary degradation route.

Conclusion

The are dictated by its chemical structure, specifically the presence of a basic tertiary amine and a hydrolysable ester linkage. Its aqueous solubility is expected to be highly pH-dependent, showing significant improvement in acidic conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester bond, a reaction that can be catalyzed by both acidic and basic conditions. The compound demonstrates relative stability against oxidative, thermal, and photolytic stress.

A thorough understanding and experimental verification of these properties are non-negotiable for any organization involved in the development, manufacturing, or quality control of Oxybutynin. The protocols and insights provided in this guide serve as a robust framework for researchers, scientists, and drug development professionals to characterize this and other related pharmaceutical compounds, ensuring product quality and regulatory compliance.

References

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An In-depth Technical Guide to the Potential Biological Activity of Oxybutynin Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxybutynin is a widely prescribed anticholinergic agent for the management of overactive bladder.[1][2] As with any pharmaceutical compound, the stability of the oxybutynin molecule is of critical importance, as degradation can lead to the formation of impurities that may possess undesirable pharmacological or toxicological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential biological activity of oxybutynin degradation products. We will delve into the known degradation pathways, outline a systematic approach for the biological evaluation of novel impurities, and provide detailed experimental protocols grounded in regulatory guidelines.

Understanding the Degradation Landscape of Oxybutynin

The degradation of oxybutynin can occur through two primary routes: metabolic transformation in the body and chemical degradation under various stress conditions during manufacturing and storage.

Metabolic Degradation

Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[3][4] This leads to the formation of several metabolites, the most significant of which are:

  • N-desethyloxybutynin (DEO): This is the principal active metabolite of oxybutynin.[3][4][5] DEO exhibits a pharmacological activity profile similar to the parent drug, acting as a competitive antagonist at muscarinic receptors.[3][4][5][6] In fact, plasma concentrations of DEO can be four to ten times higher than those of oxybutynin after oral administration, contributing significantly to both the therapeutic effect and the anticholinergic side effects, such as dry mouth.[4][6][7]

  • Phenylcyclohexylglycolic acid (PCGA): This metabolite is considered pharmacologically inactive.[3][4]

  • Oxybutynin N-oxide (Oxy-NO) and Oxybutynin Enaminoketone (Oxy-EK): N-oxidation represents another metabolic pathway, leading to the formation of Oxy-NO, which can then rearrange to Oxy-EK. Studies have shown that Oxy-EK lacks antimuscarinic activity.

  • Hydroxylated Metabolites: Hydroxylation of the cyclohexyl ring also occurs, leading to additional metabolites.

Chemical Degradation

Forced degradation studies, which subject the drug substance to stress conditions such as heat, light, humidity, acid, and base hydrolysis, and oxidation, are crucial for identifying potential degradation products that may form during the product's lifecycle. While specific publicly available data on the biological activity of many of these process-related impurities and forced degradation products are scarce, their identification is the first step in a comprehensive safety and activity assessment.

Commonly identified degradation impurities for oxybutynin include:

  • Oxybutynin Related Compound A (α-Cyclohexyl-α-hydroxybenzeneacetic acid)

  • Oxybutynin Related Compound B (Methyl α-Cyclohexyl-α-hydroxybenzeneacetate)[8][9]

  • Oxybutynin Related Compound C

  • Cyclohexenyl analog of oxybutynin

  • Diphenyl analog of oxybutynin

  • Ethylpropyl analog of oxybutynin[10]

The following table summarizes the key known degradation products of oxybutynin.

Degradation Product Type Known Biological Activity
N-desethyloxybutynin (DEO)MetabolitePharmacologically active; similar anticholinergic activity to oxybutynin.[3][4][6]
Phenylcyclohexylglycolic acid (PCGA)MetabolitePharmacologically inactive.[3][4]
Oxybutynin Enaminoketone (Oxy-EK)MetaboliteLacks antimuscarinic activity.
Oxybutynin Related Compound AImpurityData not publicly available.
Oxybutynin Related Compound BImpurityData not publicly available.
Oxybutynin Related Compound CImpurityData not publicly available.
Cyclohexenyl analogImpurityData not publicly available.
Diphenyl analogImpurityData not publicly available.
Ethylpropyl analogImpurityData not publicly available.

A Framework for the Biological Evaluation of Novel Degradation Products

When a novel degradation product of oxybutynin is identified, a systematic evaluation of its potential biological activity is warranted. This evaluation should be guided by a risk-based approach, taking into account the concentration at which the impurity is present. The International Council for Harmonisation (ICH) guidelines provide a robust framework for this process.[11][12][13]

The following diagram illustrates a logical workflow for the biological evaluation of oxybutynin degradation products.

G cluster_0 Phase 1: Identification & In Silico Assessment cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: In Vitro Toxicological Assessment cluster_3 Phase 4: Risk Assessment & Further Steps A Identify Novel Degradation Product B Structure Elucidation A->B C (Q)SAR Analysis for Genotoxicity & Pharmacology B->C D Muscarinic Receptor Binding Assay C->D Potential for Anticholinergic Activity G Genotoxicity Assay (e.g., Ames Test) C->G Structural Alerts for Mutagenicity E Functional Anticholinergic Assay D->E H Compare Activity to Parent Drug E->H F Cytotoxicity Assay (e.g., MTT) F->G I Consult ICH Guidelines (Q3A/B, M7) G->I H->I J Decision: Qualify Impurity or Modify Process I->J

Caption: Workflow for the Biological Evaluation of Oxybutynin Degradation Products.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the biological evaluation of oxybutynin degradation products. These protocols are based on established and widely accepted scientific standards.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

This assay determines the affinity of a test compound for muscarinic acetylcholine receptors.

1. Materials:

  • Test compound (oxybutynin degradation product)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human M1, M2, or M3 receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Atropine (as a positive control and for determining non-specific binding)

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound and atropine in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, atropine, or buffer (for total binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of atropine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on cell viability.[14][15][16]

1. Materials:

  • Human cell line (e.g., HepG2 for liver cytotoxicity)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the test compound) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that reduces cell viability by 50%.

Protocol 3: Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a compound.[17] It is conducted in compliance with OECD Guideline 471.

1. Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

  • Test compound

  • S9 fraction from the liver of induced rats (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

  • Positive controls (known mutagens for each strain, with and without S9 activation)

  • Vehicle control

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a test tube, mix the bacterial culture, the test compound, and either the S9 mix or a buffer (for the non-activation condition).

  • Pre-incubate the mixture at 37°C with shaking.

  • Add top agar to the mixture and pour it onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

3. Data Analysis:

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice the background (vehicle control) count for at least one strain.

Regulatory Context and Implications for Drug Development

The identification and characterization of degradation products are integral to the drug development process and are governed by stringent regulatory guidelines.

ICH Guidelines
  • ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products provide guidance on the reporting, identification, and qualification of impurities.[12][13][18][19] These guidelines establish thresholds for impurities based on the maximum daily dose of the drug. If an impurity exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, its biological safety must be established.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk specifically addresses the assessment and control of mutagenic impurities.[20][21][22] This guideline recommends a tiered approach, starting with a computational toxicology assessment (e.g., (Q)SAR analysis) to identify structural alerts for mutagenicity. If a structural alert is present, an Ames test is typically required.

The following diagram illustrates the decision-making process for handling impurities based on ICH guidelines.

G A Impurity Detected B Quantify Impurity Level A->B C Compare to Reporting Threshold (ICH Q3A/B) B->C D Report Impurity C->D Above J No Action Required C->J Below E Compare to Identification Threshold (ICH Q3A/B) D->E F Identify Structure E->F Above I Set Specification E->I Below G Compare to Qualification Threshold (ICH Q3A/B) F->G H Qualify Impurity (Safety Studies) G->H Above G->I Below H->I

Caption: Decision Tree for Impurity Management based on ICH Q3A/B Guidelines.

Conclusion

The biological evaluation of oxybutynin degradation products is a critical aspect of ensuring the safety and efficacy of this important therapeutic agent. A thorough understanding of the metabolic and chemical degradation pathways, coupled with a systematic approach to the pharmacological and toxicological assessment of any identified impurities, is essential. By employing the framework and experimental protocols outlined in this guide, and by adhering to the principles of regulatory guidelines such as those from the ICH, researchers and drug development professionals can effectively manage the risks associated with oxybutynin degradation and contribute to the development of safer and more effective medicines.

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Spectroscopic Characterization of α-Descyclohexyl-α-phenyl Oxybutynin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of α-Descyclohexyl-α-phenyl Oxybutynin, a significant process-related impurity and potential metabolite of the anticholinergic drug Oxybutynin.[][2] As regulatory scrutiny on pharmaceutical impurities intensifies, robust analytical methods for the identification and quantification of such compounds are paramount. This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for α-Descyclohexyl-α-phenyl Oxybutynin, providing researchers and drug development professionals with a foundational guide for its unambiguous identification. The methodologies and data interpretations presented herein are grounded in established spectroscopic principles and are designed to ensure scientific integrity and regulatory compliance.

Introduction: The Significance of α-Descyclohexyl-α-phenyl Oxybutynin in Pharmaceutical Analysis

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder.[3] Its synthesis and degradation can lead to the formation of various impurities that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. α-Descyclohexyl-α-phenyl Oxybutynin, also known as 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate or Oxybutynin EP Impurity B, is a notable impurity where the cyclohexyl group of the parent molecule is replaced by a second phenyl group.[]

The structural similarity of this impurity to the active pharmaceutical ingredient (API) necessitates sophisticated analytical techniques for its differentiation and characterization. This guide provides a detailed roadmap for utilizing NMR and MS to confirm the structure of this specific impurity, a critical step in method validation, stability studies, and quality control of Oxybutynin.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural differences between Oxybutynin and the α-Descyclohexyl-α-phenyl impurity are the substitution of a cyclohexyl ring with a phenyl ring, which significantly alters the electronic environment and, consequently, the spectroscopic fingerprint of the molecule.

Molecular Formula: C₂₂H₂₅NO₃[4] Molecular Weight: 351.44 g/mol [4] IUPAC Name: 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate[4]

The presence of two phenyl rings, an ester group, a hydroxyl group, a tertiary amine, and an internal alkyne provides multiple active sites for spectroscopic analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of the tertiary amine, which is readily protonated.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a 1 mg/mL sample of α-Descyclohexyl-α-phenyl Oxybutynin in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 352.19) for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy (e.g., 10-40 eV) to optimize the fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pathway

The high-resolution mass spectrum is expected to show a prominent protonated molecular ion. The subsequent MS/MS analysis will yield characteristic fragment ions that are diagnostic for the structure.

Predicted m/z Ion Formula Identity Notes
352.1913[C₂₂H₂₆NO₃]⁺[M+H]⁺Protonated molecular ion. Its accurate mass confirms the elemental composition.
227.0708[C₁₄H₁₁O₃]⁺Diphenylglycolic acid fragmentResult of cleavage of the ester bond. This fragment is highly indicative of the diphenylacetic acid moiety.
126.1283[C₈H₁₆N]⁺4-(diethylamino)but-2-yn-1-yl fragmentCorresponds to the side chain containing the tertiary amine.
98.1021[C₆H₁₂N]⁺Diethylaminomethyl fragmentFurther fragmentation of the side chain.
86.0969[C₅H₁₂N]⁺Diethylaminoethyl fragmentA common fragment from compounds containing a diethylamino group.

The proposed fragmentation pathway originates from the protonated molecular ion and involves key bond cleavages that are energetically favorable.

G M [M+H]⁺ m/z 352.19 F1 Fragment 1 [C₁₄H₁₁O₃]⁺ m/z 227.07 M->F1 Ester Cleavage F2 Fragment 2 [C₈H₁₆N]⁺ m/z 126.13 M->F2 Alpha Cleavage F3 Fragment 3 [C₆H₁₂N]⁺ m/z 98.10 F2->F3 Fragmentation F4 Fragment 4 [C₅H₁₂N]⁺ m/z 86.10 F2->F4 Rearrangement

Caption: Predicted MS/MS Fragmentation Pathway for [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diethylamino group, and the alkyne side chain. The absence of signals in the 1.0-2.0 ppm range, where cyclohexyl protons of Oxybutynin typically resonate, is a key diagnostic feature.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20 - 7.50Multiplet10HProtons of the two phenyl rings
~ 4.50Triplet2H-O-CH₂ -C≡
~ 3.30Triplet2H≡C-CH₂ -N
~ 2.50Quartet4H-N-(CH₂ CH₃)₂
~ 1.00Triplet6H-N-(CH₂CH₃ )₂
VariableSinglet1H-OH (exchangeable with D₂O)
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will corroborate the structure, showing signals for the carbonyl carbon, aromatic carbons, and the aliphatic side chain carbons.

Chemical Shift (δ, ppm) Assignment
~ 174C =O (Ester)
~ 140Quaternary aromatic carbons
~ 127 - 129Aromatic C H
~ 85C -CH₂-N
~ 80-O-CH₂-C
~ 78Quaternary carbon (C -OH)
~ 55-O-C H₂-C≡
~ 48-N-(C H₂CH₃)₂
~ 38≡C-C H₂-N
~ 12-N-(CH₂C H₃)₂

Conclusion

The structural elucidation of α-Descyclohexyl-α-phenyl Oxybutynin is a critical task in the quality control of Oxybutynin. This guide outlines the expected MS and NMR spectroscopic data and provides standardized protocols for their acquisition. The predicted fragmentation patterns in mass spectrometry and the chemical shifts in NMR spectroscopy serve as a reliable reference for analysts. By comparing experimentally obtained data with the information presented in this guide, researchers can confidently identify this impurity, ensuring the quality and safety of the pharmaceutical product. While this guide is based on predictive data, it is founded on robust chemical principles, and commercial standards are available for confirmation.[5]

References

  • GLP Pharma Standards. (n.d.). Oxybutynin EP Impurity B | CAS No- 14943-53-4.
  • Pharmaffiliates. (n.d.). Oxybutynin-impurities.
  • PubChem. (n.d.). Oxybutynin. National Center for Biotechnology Information.
  • BOC Sciences. (n.d.). Oxybutynin Impurities.
  • USP-NF. (n.d.). Oxybutynin Chloride.
  • Simson Pharma Limited. (n.d.). Oxybutynin EP Impurity B | CAS No- 14943-53-4.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - α-Descyclohexyl-α-phenyl Oxybutynin.

Sources

An In-Depth Technical Guide to α-Descyclohexyl-α-phenyl Oxybutynin (Oxybutynin Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of α-Descyclohexyl-α-phenyl Oxybutynin, a significant process-related impurity of the anticholinergic agent Oxybutynin. This document will delve into its chemical identity, physicochemical properties, likely synthetic origins, and the analytical methodologies required for its detection and quantification, offering field-proven insights for professionals in pharmaceutical development and quality control.

Introduction and Chemical Identity

α-Descyclohexyl-α-phenyl Oxybutynin, systematically known as 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate, is recognized by the European Pharmacopoeia (EP) as Oxybutynin Impurity B.[1][2] It is a structural analogue of the active pharmaceutical ingredient (API) Oxybutynin, an antimuscarinic agent used to treat overactive bladder.[3][4] The key structural difference lies in the substitution of the cyclohexyl group in Oxybutynin with a second phenyl group on the α-carbon of the acetate moiety.[1][2] This modification, while seemingly minor, has significant implications for the compound's physicochemical properties and underscores the importance of stringent control over starting materials in the synthesis of Oxybutynin.

Physicochemical Properties

The fundamental physicochemical properties of α-Descyclohexyl-α-phenyl Oxybutynin are summarized below. These data are critical for the development of analytical methods and for understanding the impurity's behavior in formulation and stability studies.

PropertyValueSource
Molecular Formula C₂₂H₂₅NO₃[2]
Molecular Weight 351.4 g/mol [2]
IUPAC Name 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate[2]
CAS Number 14943-53-4[2]
Synonyms Diphenyl analogue of oxybutynin, Oxybutynin EP Impurity B[1][5]

Structural Relationship and Synthesis Insights

Comparative Chemical Structures

The structural divergence between Oxybutynin and its diphenyl analogue is best illustrated visually. The replacement of a saturated carbocyclic ring (cyclohexyl) with an aromatic ring (phenyl) can influence receptor binding affinity and metabolic stability, although specific pharmacological data for this impurity are not widely published.

G cluster_0 Oxybutynin cluster_1 α-Descyclohexyl-α-phenyl Oxybutynin Oxy Oxybutynin (C₂₂H₃₁NO₃) Oxy_Struct Structure: α-Cyclohexyl-α-hydroxybenzeneacetic acid 4-(diethylamino)-2-butynyl ester Oxy->Oxy_Struct comprises Imp Oxybutynin Impurity B (C₂₂H₂₅NO₃) Oxy->Imp Structural Analogue (Cyclohexyl → Phenyl) Imp_Struct Structure: α,α-Diphenyl-α-hydroxyacetic acid 4-(diethylamino)-2-butynyl ester Imp->Imp_Struct comprises

Caption: Structural comparison of Oxybutynin and its Impurity B.

Postulated Synthetic Pathway

The synthesis of Oxybutynin is typically a convergent process involving the esterification or transesterification of an acid or ester moiety with an amino alcohol side chain.[6] α-Descyclohexyl-α-phenyl Oxybutynin is not a degradation product but rather a process-related impurity that arises from contamination of the starting materials.

The standard synthesis of Oxybutynin involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (or its methyl ester) with 4-diethylamino-2-butyn-1-ol .[6][7] The formation of Impurity B occurs when the starting acid is replaced by 2-hydroxy-2,2-diphenylacetic acid (benzilic acid). This highlights a critical control point in the manufacturing process: ensuring the purity of the α-cyclohexyl-α-hydroxy-phenylacetic acid starting material.

Synthesis BenzilicAcid Benzilic Acid (2-hydroxy-2,2-diphenylacetic acid) Esterification Esterification BenzilicAcid->Esterification AminoAlcohol 4-diethylamino-2-butyn-1-ol AminoAlcohol->Esterification ImpurityB α-Descyclohexyl-α-phenyl Oxybutynin (Impurity B) Esterification->ImpurityB

Caption: Plausible synthetic route for Oxybutynin Impurity B.

Analytical Methodologies

The detection and quantification of α-Descyclohexyl-α-phenyl Oxybutynin in the Oxybutynin API or its finished dosage forms are crucial for ensuring product quality and safety. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.[8]

Recommended RP-HPLC Protocol

This section outlines a typical, self-validating RP-HPLC method for the separation and quantification of Oxybutynin and its diphenyl impurity. The causality behind the selection of parameters is explained to provide a robust analytical framework.

Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Primesil C18 (150 x 4.6 mm, 3.5 µm) or equivalent. The C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of the moderately nonpolar Oxybutynin and its related substances.

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 690:310:2 v/v/v).[8] Acetonitrile serves as the organic modifier to control retention, while triethylamine is a tailing inhibitor that masks active silanol sites on the column, improving peak shape for the basic amine analytes.

  • Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and separation efficiency.

  • Column Temperature: 45°C.[8] Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also enhances the reproducibility of retention times.

  • Detection Wavelength: 210 nm.[8] This wavelength is selected for its sensitivity to both the API and the impurity, allowing for their reliable detection at low levels.

  • Injection Volume: 20 µL.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Start Weigh API or Formulation Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Start->Dissolve Spike Prepare Spiked Sample with Impurity B Reference Standard Dissolve->Spike Inject Inject into HPLC System Spike->Inject Standard Prepare Impurity B Reference Standard Solution Standard->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Impurity Content (using Relative Response Factor if necessary) Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for HPLC analysis of Impurity B.

Conclusion

α-Descyclohexyl-α-phenyl Oxybutynin (Oxybutynin Impurity B) is a critical process-related impurity in the manufacture of Oxybutynin. Its formation is directly linked to the purity of the starting materials, specifically the presence of benzilic acid. A thorough understanding of its chemical properties and a robust, validated analytical method, such as the RP-HPLC protocol described herein, are essential for the effective control of this impurity in both the drug substance and the final pharmaceutical product. This ensures compliance with regulatory standards and contributes to the overall safety and efficacy of Oxybutynin therapy.

References

  • SynZeal. (n.d.). Oxybutynin EP Impurity B | 14943-53-4. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). Oxybutynin EP Impurity B. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin-impurities. Retrieved from [Link]

  • Kielbasa, W., & Szlaske, S. (1990). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 33(5), 1545-1551. Retrieved from [Link]

  • Reddy, B. P., Kumar, K. R., & Reddy, K. V. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 435-441. Retrieved from [Link]

  • Walash, M. I., El-Enany, N., Abdelal, A. A., & El-Sayed, M. M. (2016). Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms. Journal of Taibah University for Science, 10(4), 549-561. Retrieved from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(18), 6689. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Database. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxybutynin. Retrieved from [Link]

  • Sree, G. S., & Kumar, S. A. (2015). Development and validation of new colorimetric method for the estimation of oxybutynin chloride in bulk and dosage form. Journal of Chemical and Pharmaceutical Research, 7(3), 125-130. Retrieved from [Link]

  • Arthy, L., Subha, S., Arun, R., & Anton Smith, A. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1771-1776. Retrieved from [Link]

  • Kumar, P. A., & Rao, J. V. L. N. S. (2013). A new validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore, 4(6), 212-217. Retrieved from [Link]

  • Ščigel, R., & Smrž, R. (2006). Process for preparing oxybutynin. CZ Patent No. CZ296056B6.
  • Novachem. (n.d.). 4-(Diethylamino)but-2-ynyl 2-Hydroxy-2,2-diphenylacetate (Diphenyl Analogue of Oxybutynin). Retrieved from [Link]

  • Matrix Laboratories Ltd. (2009). Crystalline oxybutynin and process for preparing the same. WO Patent No. WO2009122429A2.
  • National Center for Biotechnology Information. (n.d.). alpha-Descyclohexyl-alpha-phenyl oxybutynin. PubChem Compound Database. Retrieved from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Detection of α-Descyclohexyl-α-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of α-Descyclohexyl-α-phenyl Oxybutynin, a significant related compound to the anticholinergic agent Oxybutynin. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control. We will explore the foundational principles and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is elucidated to empower the user to adapt and troubleshoot these methods effectively.

Introduction: Understanding the Analyte and its Significance

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder.[1] It functions as a competitive antagonist of acetylcholine at muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle.[1][2] The synthesis and degradation of Oxybutynin can result in the formation of various related compounds, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3]

The target analyte of this guide, α-Descyclohexyl-α-phenyl Oxybutynin , also known as the Diphenyl analog of oxybutynin , is a key process-related impurity.[] Its chemical structure, 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate, differs from the parent drug by the substitution of the cyclohexyl group with a second phenyl group on the α-carbon of the acetate moiety.[5] The monitoring of this and other impurities is mandated by regulatory agencies to ensure that they do not exceed established safety thresholds.[3]

This application note will provide the scientific bedrock and practical protocols for the robust and reliable analysis of this specific impurity.

Foundational Analytical Strategies

The choice of analytical technique is contingent upon the required sensitivity, selectivity, and the matrix in which the analyte is being measured. For drug substance and formulation analysis, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is often sufficient. However, for trace-level detection in complex matrices such as biological fluids, the superior sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the predominant chromatographic technique for the analysis of Oxybutynin and its related compounds. This method separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase. More hydrophobic compounds, like α-Descyclohexyl-α-phenyl Oxybutynin, will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar compounds. Detection is achieved by monitoring the absorbance of UV light by the analyte at a specific wavelength.

Rationale for Experimental Choices
  • Column Chemistry: A C18 column is a common choice due to its high hydrophobicity, which provides good retention and separation of moderately non-polar compounds like the diphenyl analog of oxybutynin.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The organic solvent is the "strong" solvent, and its proportion is optimized to achieve the desired retention time and resolution. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the analyte, thereby ensuring reproducible chromatography.

  • Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. A wavelength of maximum absorbance is typically chosen to maximize sensitivity. For compounds with phenyl groups, wavelengths in the range of 200-220 nm are often employed.

Detailed HPLC Protocol

Objective: To quantify α-Descyclohexyl-α-phenyl Oxybutynin in a drug substance or formulation.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standard of α-Descyclohexyl-α-phenyl Oxybutynin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of phosphate buffer (pH 3.5) and acetonitrile (51:49, v/v).
Column C8, 75 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 40 minutes

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.5 with orthophosphoric acid. Mix with acetonitrile in the specified ratio and degas.

  • Standard Solution Preparation: Accurately weigh a known amount of α-Descyclohexyl-α-phenyl Oxybutynin reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation (for drug substance): Accurately weigh the drug substance, dissolve it in the mobile phase, and dilute to a suitable concentration.

  • Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of the active ingredient, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Centrifuge or filter the solution before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to α-Descyclohexyl-α-phenyl Oxybutynin based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the impurity in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are selected in the first mass analyzer (Q1). These precursor ions are then fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.

Rationale for Experimental Choices
  • Ionization Mode: α-Descyclohexyl-α-phenyl Oxybutynin contains a tertiary amine group, which is readily protonated. Therefore, positive ion electrospray ionization (ESI+) is the most suitable ionization technique.

  • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by the fragmentation of the precursor ion in the collision cell. The choice of product ions is critical for the selectivity of the method and is determined through infusion experiments with a standard of the analyte.

  • Sample Preparation: For biological matrices like plasma, a sample clean-up step is essential to remove interferences. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for this purpose.

Detailed LC-MS/MS Protocol

Objective: To quantify α-Descyclohexyl-α-phenyl Oxybutynin in human plasma.

Materials:

  • LC-MS/MS system (triple quadrupole)

  • C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Reference standard of α-Descyclohexyl-α-phenyl Oxybutynin

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Mobile Phase A: 2 mM Ammonium Acetate and 0.1% Formic Acid in Water. B: Methanol. Gradient elution.[5]
Column UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[5]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions α-Descyclohexyl-α-phenyl Oxybutynin: [M+H]+ → product ions (To be determined experimentally)
Internal Standard: [M+H]+ → product ions (To be determined experimentally)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard solution.

    • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification via Calibration Curve H->I

Caption: Workflow for HPLC-UV analysis.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_lc LC Separation cluster_ms Tandem MS Detection cluster_data Data Analysis P1 Spike with Internal Standard P2 Liquid-Liquid Extraction P1->P2 P3 Evaporation & Reconstitution P2->P3 LC1 Injection P3->LC1 LC2 UPLC C18 Separation LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Q1: Precursor Ion Selection MS1->MS2 MS3 Q2: Collision-Induced Dissociation MS2->MS3 MS4 Q3: Product Ion Monitoring (MRM) MS3->MS4 D1 Peak Area Ratio Calculation (Analyte/IS) MS4->D1 D2 Concentration Determination D1->D2

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of α-Descyclohexyl-α-phenyl Oxybutynin. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the need for sensitivity and the complexity of the sample matrix. By understanding the principles behind these methods and adhering to the detailed protocols, researchers and drug development professionals can ensure the quality and safety of Oxybutynin-containing pharmaceutical products.

References

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Descyclohexyl-alpha-phenyl oxybutynin. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). Oxybutynin EP Impurity A. Retrieved from [Link]

  • Dmochowski, R. R. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opinion on Investigational Drugs, 11(4), 443-450. Retrieved from [Link]

  • Canavesi, R., Grosa, G., Del Grosso, E., & Galli, G. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. European Journal of Pharmaceutical Sciences, 85, 133-140. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin Hydrochloride - Impurity D. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Desphenyl-alpha-cyclohexenyl oxybutynin. Retrieved from [Link]

  • Canavesi, R., Grosa, G., Del Grosso, E., & Galli, G. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. European Journal of Pharmaceutical Sciences, 85, 133-140. Retrieved from [Link]

  • Tian, Y., Wen, Y., Sun, J., Zhao, L., Xiong, Z., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. Retrieved from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(18), 6687. Retrieved from [Link]

  • Appell, R. A. (2005). Oxybutynin: an overview of the available formulations. Clinical Interventions in Aging, 1(1), 33-39. Retrieved from [Link]

  • Probes & Drugs. (n.d.). OXYBUTYNIN. Retrieved from [Link]

  • New Drug Approvals. (n.d.). oxybutynin. Retrieved from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.
  • Pharmaffiliates. (n.d.). Oxybutynin-impurities. Retrieved from [Link]

  • Zhang, Y., et al. (2024). An Updated Structure of Oxybutynin Hydrochloride. ChemMedChem. Retrieved from [Link]

  • Zhang, Y., et al. (2024). An Updated Structure of Oxybutynin Hydrochloride. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of oxybutynin (4) and its (S)-enantiomer. Retrieved from [Link]

  • PubChem. (n.d.). Oxybutynin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). DITROPAN (oxybutynin chloride) Tablets. Retrieved from [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Oxybutynin and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Oxybutynin Hydrochloride and its potential impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of oxybutynin in bulk drug substances and pharmaceutical formulations. The described protocol has been developed by synthesizing information from established pharmacopeial methods and peer-reviewed literature to ensure reliability and adherence to regulatory standards. A comprehensive explanation of the method development rationale is provided, alongside a step-by-step protocol and validation parameters.

Introduction: The Imperative for Impurity Profiling of Oxybutynin

Oxybutynin is an anticholinergic and antispasmodic agent widely used in the treatment of overactive bladder.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise from the manufacturing process, degradation, or improper storage, must be meticulously monitored to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for known and unknown impurities in oxybutynin.[3][4] Therefore, a validated, stability-indicating analytical method that can separate and quantify oxybutynin from its process-related impurities and degradation products is paramount for quality control and regulatory compliance.

This application note details an optimized isocratic RP-HPLC method that provides excellent resolution between oxybutynin and its key impurities, including those listed in major pharmacopeias.

Method Development Rationale: A Scientist's Perspective

The development of a successful HPLC method is a blend of theoretical understanding and empirical optimization. The choices made in this protocol are grounded in the physicochemical properties of oxybutynin and its impurities.

  • Selection of Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in retaining and separating compounds with moderate polarity like oxybutynin and its related substances. The hydrophobicity of the C18 stationary phase provides the necessary interaction for effective separation. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm is selected to balance efficiency, resolution, and analysis time.[5][6]

  • Mobile Phase Composition and pH Control: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The aqueous phase is a phosphate buffer, which is crucial for controlling the pH. Oxybutynin is a tertiary amine, and its ionization state is highly dependent on the pH of the mobile phase. By maintaining a pH of around 3.5, the tertiary amine group is protonated, leading to better peak shape and retention on the reversed-phase column.[7] Triethylamine is added in small amounts to the mobile phase to act as a silanol-masking agent. This minimizes peak tailing by preventing the interaction of the basic analyte with residual acidic silanol groups on the silica surface.[5]

  • Detection Wavelength: The selection of the detection wavelength is critical for achieving adequate sensitivity for both the main component and its impurities. While some methods use wavelengths around 220 nm, a lower wavelength of approximately 210 nm is chosen here to enhance the detection of impurities that may have different chromophores or are present at very low concentrations.[4][5][8][9]

  • Isocratic Elution: An isocratic elution mode, where the mobile phase composition remains constant throughout the run, is employed for its simplicity, robustness, and reproducibility, making it ideal for routine quality control applications.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of oxybutynin and its impurities using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_standard Prepare Standard Solution (Oxybutynin & Impurities) hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (Bulk Drug / Formulation) prep_sample->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Impurities integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for Oxybutynin Impurity Analysis.

Detailed Protocol

4.1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 column (150 mm x 4.6 mm, 3.5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Triethylamine

  • Oxybutynin Hydrochloride Reference Standard (USP or EP)

  • Oxybutynin impurity standards (as required)

4.2. Chromatographic Conditions

ParameterCondition
Column C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Water:Acetonitrile:Triethylamine (690:310:2, v/v/v), pH adjusted to 3.5 with phosphoric acid[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 45 °C[5][6]
Detection Wavelength 210 nm[5][6]
Injection Volume 10 µL
Run Time 60 minutes[5][6]

4.3. Preparation of Solutions

  • Mobile Phase: To 690 mL of HPLC grade water, add 310 mL of acetonitrile and 2 mL of triethylamine. Mix well and adjust the pH to 3.5 with phosphoric acid. Degas the mobile phase before use.[5][6]

  • Standard Solution (for system suitability and quantification): Accurately weigh about 10 mg of Oxybutynin Hydrochloride Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase and mix. This yields a concentration of 100 µg/mL. Further dilutions can be made as needed for linearity and limit of quantification studies. For system suitability, a spiked solution containing known impurities at their specification limits should be prepared.

  • Sample Solution:

    • For Bulk Drug: Accurately weigh about 10 mg of the oxybutynin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • For Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of oxybutynin into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

Method Performance and Data

The developed method effectively separates oxybutynin from its known impurities. The following table summarizes the typical chromatographic performance.

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)
Oxybutynin Impurity F~10.5~0.76-
Oxybutynin ~13.75 1.00 > 2.0
Oxybutynin Impurity D~19.80~1.44> 2.0
Oxybutynin Impurity A~24.89~1.81> 2.0

(Retention times are approximate and may vary slightly depending on the specific column and system used. Data is based on published results.)[5][6]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the oxybutynin sample.[10] The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][10] The chromatograms of the stressed samples should demonstrate that the degradation products are well-resolved from the main oxybutynin peak and from each other, confirming the specificity of the method. Significant degradation has been observed under acidic, basic, and oxidative conditions.[10]

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the quality control of oxybutynin. It provides excellent separation of the active pharmaceutical ingredient from its known impurities and degradation products, making it suitable for routine analysis in a regulated environment. The comprehensive explanation of the method development rationale and the step-by-step protocol will enable researchers and analytical scientists to implement this method effectively in their laboratories.

References

  • Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. Available at: [Link]

  • USP Monographs: Oxybutynin Chloride Tablets. USP29-NF24. Available at: [Link]

  • Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. PubMed. Available at: [Link]

  • oxybutynin hydrochloride and its Impurities. Pharmaffiliates. Available at: [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Available at: [Link]

  • Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Available at: [Link]

  • Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. International Journal of Pharmaceutical & Biological Archive. Available at: [Link]

  • Oxybutynin Impurities and Related Compound. Veeprho. Available at: [Link]

  • Oxybutynin Chloride Impurities | Usp | Ep | Bp. TLC Pharma Labs. Available at: [Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. Phenomenex. Available at: [Link]

  • A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore. Available at: [Link]

  • Oxybutynin Chloride. USP-NF. Available at: [Link]

  • The ciral separation of oxybutnin enantiomers using an ovomucoid column. ResearchGate. Available at: [Link]

  • (PDF) Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. ResearchGate. Available at: [Link]

  • Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Development and validation of new colorimetric method for the estimation of oxybutynin chloride in bulk and dosage form. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore. Available at: [Link]

  • High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. PubMed. Available at: [Link]

  • Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. ResearchGate. Available at: [Link]

  • Oxybutynin Tablets. Available at: [Link]

  • Oxybutynin Chloride. Scribd. Available at: [Link]

  • FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. University of Eastern Piedmont. Available at: [Link]

  • Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Oxybutynin Hydrochloride. PMDA. Available at: [Link]

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Application Note & Protocol: In Vitro Pharmacological and Metabolic Profiling of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxybutynin is a well-established anticholinergic agent, widely prescribed for the management of overactive bladder.[1][2] It exerts its therapeutic effect primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype on the bladder's detrusor muscle, leading to smooth muscle relaxation.[1][3][4] However, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) 3A4, to form metabolites such as N-desethyloxybutynin, which is pharmacologically active and contributes to the parent drug's side-effect profile, notably dry mouth.[1][5][6][7][8]

The characterization of oxybutynin analogs and potential metabolites is crucial for the discovery of new chemical entities with improved selectivity, efficacy, or tolerability. Alpha-Descyclohexyl-alpha-phenyl Oxybutynin[9] is a structural analog of oxybutynin. A comprehensive in vitro evaluation is the foundational step to determine its pharmacological and metabolic properties.

This document provides a detailed guide for researchers, outlining robust protocols to characterize the muscarinic receptor activity and metabolic stability of this compound. The described assays will enable the determination of its receptor binding affinity, functional antagonist potency, and metabolic liability, thereby providing a clear data-driven basis for further development.

Part 1: Pharmacological Characterization: Muscarinic Receptor Activity

The primary mechanism of action for oxybutynin and its analogs is the blockade of muscarinic acetylcholine receptors. There are five subtypes (M1-M5).[10] M3 receptors mediate bladder contraction, M1 receptors are involved in cognitive functions, and M2 receptors regulate cardiac function.[8][10][11] Therefore, determining the binding affinity and functional potency of this compound at M1, M2, and M3 subtypes is essential to predict both its therapeutic potential and potential side effects.

Protocol 1.1: Muscarinic Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to specific muscarinic receptor subtypes.

Principle: The assay quantifies the displacement of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) from membranes of cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Kᵢ).[12][13]

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membranes Cell Membranes (hM1, hM2, or hM3) Incubation Incubate Components (e.g., 60 min at 25°C) Membranes->Incubation Radioligand Radioligand Stock ([³H]-NMS) Radioligand->Incubation TestCompound Test Compound Serial Dilution TestCompound->Incubation Atropine Non-Specific Binding Control (Atropine) Atropine->Incubation Filtration Rapid Filtration (GF/B Filter Plate) Incubation->Filtration Wash Wash to Remove Unbound Ligand Filtration->Wash Scintillation Add Scintillation Cocktail & Count (CPM) Wash->Scintillation Analysis Calculate % Inhibition Determine IC₅₀ & Kᵢ Scintillation->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing human recombinant M1, M2, or M3 receptors. Thaw membranes on ice immediately before use and dilute to the desired protein concentration (e.g., 5-10 µ g/well ) in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following:

    • Total Binding: Cell membranes + Assay Buffer + Radioligand (e.g., [³H]-N-methylscopolamine at a final concentration near its Kᴅ, ~0.5-1.0 nM).

    • Non-Specific Binding (NSB): Cell membranes + high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) + Radioligand.

    • Test Compound: Cell membranes + serial dilutions of this compound + Radioligand.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Harvest the bound radioligand by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen HTS) using a cell harvester.[14] Wash the filters rapidly 3-5 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the Total and NSB controls.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

Protocol 1.2: Functional Antagonism Assay (Calcium Flux)

This protocol determines the functional potency (IC₅₀) of the test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled M1 or M3 receptors.

Principle: M1 and M3 receptors couple to the Gq/11 G-protein pathway, which leads to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i).[10][15] This assay uses a calcium-sensitive fluorescent dye to measure the ability of the test compound to block the [Ca²⁺]i increase induced by a muscarinic agonist like carbachol.

Step-by-Step Methodology:

  • Cell Culture and Plating: Seed U2OS or CHO-K1 cells stably expressing human M1 or M3 receptors into 96- or 384-well black-walled, clear-bottom plates 18-24 hours before the assay.[16] Culture cells to ~80-90% confluency on the day of the experiment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Incubate for 45-60 minutes at 37°C, 5% CO₂.

  • Compound Incubation: After the dye loading, wash the cells once with Assay Buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Detection:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for several seconds.

    • Add a pre-determined concentration of a muscarinic agonist (e.g., carbachol at its EC₈₀ concentration) to all wells simultaneously.

    • Measure the fluorescence intensity over time (typically 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, with 100% activity defined by the agonist-only control and 0% by the vehicle control.

    • Plot the normalized response against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Data Presentation: Summary of Pharmacological Parameters

ParameterM1 ReceptorM2 ReceptorM3 Receptor
Binding Affinity (Kᵢ, nM) Calculated ValueCalculated ValueCalculated Value
Functional Potency (IC₅₀, nM) Calculated ValueN/A (M2 is Gᵢ-coupled)Calculated Value

Part 2: Metabolic Profile - In Vitro Stability

Assessing metabolic stability is a critical step in early drug development to predict a compound's in vivo half-life and clearance.[17] For an oxybutynin analog, it is particularly important to determine its stability in the presence of liver enzymes, as this can significantly influence its pharmacokinetic profile and potential for producing active metabolites.

Protocol 2.1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound upon incubation with human liver microsomes, which are rich in CYP enzymes.[17][18][19]

Principle: The test compound is incubated with HLM in the presence of a necessary cofactor, NADPH. Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the metabolic stability parameters.

Experimental Workflow for HLM Stability Assay

cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis HLM Human Liver Microsomes PreIncubate Pre-incubate HLM, Buffer, & Compound at 37°C HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate TestCompound Test Compound (e.g., 1 µM) TestCompound->PreIncubate NADPH NADPH Regenerating System StartRxn Initiate Reaction with NADPH NADPH->StartRxn PreIncubate->StartRxn Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) StartRxn->Timepoints Quench Quench Reaction (e.g., Acetonitrile with IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate % Remaining, t₁/₂ and CLᵢₙₜ LCMS->Calc

Caption: Workflow for the in vitro metabolic stability assay using HLMs.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare a pooled Human Liver Microsome suspension in 100 mM potassium phosphate buffer (pH 7.4). A typical final protein concentration is 0.5-1.0 mg/mL.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM, phosphate buffer, and the test compound (final concentration typically 1 µM) for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • Remove aliquots from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Immediately quench the reaction in each aliquot by adding it to a tube containing 2-3 volumes of ice-cold acetonitrile with an appropriate internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ, in µL/min/mg protein) as: CLᵢₙₜ = (0.693 / t₁/₂) / (mg protein/mL).

Data Presentation: Summary of Metabolic Stability Parameters

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Testosterone (High Clearance Control) Expected: < 15Calculated Value
Procainamide (Low Clearance Control) Expected: > 60Calculated Value
This compound Calculated ValueCalculated Value

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its binding affinity and functional antagonism at key muscarinic receptor subtypes, researchers can build a comprehensive pharmacological profile to predict both efficacy and potential for mechanism-based side effects. Furthermore, the metabolic stability assay offers critical insights into the compound's susceptibility to hepatic metabolism, a key determinant of its in vivo pharmacokinetic behavior. Together, these data are indispensable for making informed decisions in the drug discovery and development process.

References

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  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology, 157(3), 1093-1097. [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of α-Descyclohexyl-α-phenyl Oxybutynin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of α-Descyclohexyl-α-phenyl Oxybutynin, a potential metabolite or impurity of Oxybutynin, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4] This robust and reliable method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of Oxybutynin formulations.

Introduction

Oxybutynin is an anticholinergic medication widely used to treat overactive bladder by decreasing muscle spasms.[5] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[6] The primary active metabolite is N-desethyloxybutynin (DEO), which has similar anticholinergic effects.[6][7] Understanding the metabolic profile of oxybutynin is crucial for comprehending its overall pharmacological and toxicological effects.

α-Descyclohexyl-α-phenyl Oxybutynin is a potential metabolite or process-related impurity of Oxybutynin. Accurate quantification of this analyte in biological matrices is essential for comprehensive pharmacokinetic assessments and to ensure the safety and quality of the parent drug. LC-MS/MS offers the requisite sensitivity and selectivity for detecting and quantifying low concentrations of drug metabolites in complex biological fluids like plasma.[8][9] This application note provides a detailed, step-by-step protocol for the analysis of α-Descyclohexyl-α-phenyl Oxybutynin in human plasma, from sample preparation to data acquisition and analysis, grounded in established bioanalytical method validation principles.[1][3]

Experimental

Materials and Reagents
  • Analytes: α-Descyclohexyl-α-phenyl Oxybutynin and a suitable stable isotope-labeled internal standard (IS).

  • Chemicals and Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and formic acid. Ammonium acetate. All reagents should be of the highest purity available.

  • Biological Matrix: Drug-free human plasma, sourced from reputable suppliers and stored at -20°C or lower.

Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is required. The following conditions have been optimized for this analysis, but may be adapted for equivalent instrumentation.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System Shimadzu HPLC or equivalent
Column Hypurity C18, 100 x 4.6 mm, 5 µm[5]
Mobile Phase Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v)[5]
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte-specific (e.g., for Oxybutynin: m/z 358.2 → 142.2)[5]
Dwell Time 200 ms[5]

Rationale for Parameter Selection: The C18 column provides excellent retention and separation for moderately non-polar compounds like oxybutynin and its metabolites. The isocratic mobile phase of acetonitrile and ammonium acetate ensures good peak shape and ionization efficiency in positive ESI mode.[5][8] Multiple Reaction Monitoring (MRM) provides the high selectivity and sensitivity required for bioanalysis by monitoring a specific precursor-to-product ion transition.[8]

Standard Solutions and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-Descyclohexyl-α-phenyl Oxybutynin and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero standards) and at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for extracting analytes from complex matrices like plasma, offering high recovery and clean extracts.[5]

LLE Protocol
  • Aliquot: To 200 µL of plasma sample (blank, standard, QC, or unknown) in a polypropylene tube, add 25 µL of the internal standard working solution and vortex briefly.

  • Alkalinize: Add 100 µL of 0.1 M sodium hydroxide to each tube and vortex. This step ensures the basic analyte is in its non-ionized form, maximizing its partitioning into the organic solvent.

  • Extract: Add 1 mL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 5 minutes at high speed.

  • Centrifuge: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Separate: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N ≥ 5; Accuracy ±20%; Precision ≤20%Met
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)Within ±10%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 8%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)Within ±12%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 7%
Stability (Freeze-thaw, Bench-top, Long-term) % Deviation within ±15%Stable

Self-Validating System: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations in sample preparation and instrument response. This internal validation ensures the accuracy and precision of each individual sample analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt (Plasma) Storage Storage (-20°C / -80°C) SampleReceipt->Storage Thaw Sample Thawing Storage->Thaw Spike Spike IS Thaw->Spike Alkalinize Alkalinization Spike->Alkalinize Extract Liquid-Liquid Extraction (LLE) Alkalinize->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection HPLC Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Data Review & Reporting Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of α-Descyclohexyl-α-phenyl Oxybutynin.

Postulated Fragmentation Pathway

The fragmentation of α-Descyclohexyl-α-phenyl Oxybutynin in the mass spectrometer is crucial for selecting specific MRM transitions. The following diagram shows a postulated fragmentation pathway.

Caption: Postulated fragmentation of α-Descyclohexyl-α-phenyl Oxybutynin via CID.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of α-Descyclohexyl-α-phenyl Oxybutynin in human plasma. The method utilizes a simple and efficient liquid-liquid extraction for sample preparation and offers excellent sensitivity, selectivity, and a wide dynamic range. The comprehensive validation, performed in accordance with international regulatory guidelines, confirms the reliability and accuracy of the method.[1][2][3][4] This protocol is well-suited for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies.

References

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Application Note: Quantitative Analysis of Oxybutynin EP Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling

Oxybutynin is an anticholinergic and antispasmodic agent widely prescribed for the treatment of overactive bladder.[][2] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over impurities that may arise during the synthesis or degradation of the drug substance.[3]

Oxybutynin EP Impurity B, chemically identified as 4-(Diethylamino)but-2-yn-1-yl 2-hydroxy-2,2-diphenylacetate, is a specified impurity in the European Pharmacopoeia.[4] It is a process-related impurity, specifically the diphenyl analogue of oxybutynin.[5] Its structure, closely related to the active molecule, necessitates a robust analytical method to ensure its presence is maintained below the established safety thresholds. This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Impurity B in Oxybutynin Hydrochloride, grounded in established chromatographic principles and regulatory expectations.

Causality Behind Experimental Choices: Method Development Rationale

The chosen analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection. This methodology is selected for its high specificity, sensitivity, and resolving power, which are essential for accurately quantifying a specific impurity in the presence of the main API and other related substances.

  • Reverse-Phase Chromatography: A reverse-phase (RP) mode is employed, as it is highly effective for separating compounds with varying polarity, such as Oxybutynin and its impurities. The non-polar stationary phase (e.g., C18) interacts with the analytes, and a polar mobile phase is used for elution.

  • Mobile Phase Selection: The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve a balance between retention and resolution. The buffer's pH is controlled to ensure consistent ionization of the analytes, which is critical for reproducible retention times. Triethylamine is often added in small quantities to mask active silanol groups on the silica-based column, thereby improving peak shape for basic compounds like Oxybutynin and its impurities.[]

  • UV Detection Wavelength: The detection wavelength is selected based on the UV absorbance spectra of both Oxybutynin and Impurity B. A wavelength where both compounds exhibit significant absorbance is chosen to ensure adequate sensitivity for the impurity at low concentration levels. Published methods for related substances in Oxybutynin often utilize wavelengths in the range of 200-220 nm.[6][7]

  • External Standard Quantification: The protocol relies on an external standard method for quantification. This requires a certified reference standard of Oxybutynin EP Impurity B.[8] This approach provides the most accurate quantification by directly comparing the detector response of the impurity in the sample to that of a known concentration of the reference standard.

Materials and Methods

Equipment and Reagents
ItemDescription
HPLC System Quaternary pump, autosampler, column oven, and UV/PDA detector.
Chromatography Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Primesil C18 or equivalent).[]
Reference Standards Oxybutynin Hydrochloride EP CRS, Oxybutynin EP Impurity B CRS.
Solvents HPLC grade Acetonitrile, HPLC grade Water.
Reagents Triethylamine, Phosphoric Acid.
Glassware Class A volumetric flasks and pipettes.
Other 0.45 µm membrane filters, analytical balance.
Chromatographic Conditions
ParameterCondition
Mobile Phase Water: Acetonitrile: Triethylamine (690:310:2, v/v/v), pH adjusted to 3.5 with Phosphoric Acid.[]
Flow Rate 1.0 mL/min.[]
Column Temperature 45°C.[]
Detection Wavelength 210 nm.[]
Injection Volume 10 µL.
Run Time Sufficient to allow elution of all components (approx. 30 minutes).

Experimental Protocols

Preparation of Solutions
  • Diluent: Prepare the mobile phase as described above. This is used for all dilutions unless otherwise specified.

  • Standard Stock Solution of Impurity B (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of Oxybutynin EP Impurity B CRS into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. Mix well.

  • Standard Solution (approx. 1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution of Impurity B into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix well. This solution represents the 100% level for an impurity limit of 0.1% relative to a 1 mg/mL sample concentration.

  • Test Solution (approx. 1.0 mg/mL of Oxybutynin HCl):

    • Accurately weigh approximately 50 mg of Oxybutynin Hydrochloride API into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. Mix well.

  • System Suitability Solution (Spiked Sample):

    • Accurately weigh approximately 50 mg of Oxybutynin Hydrochloride EP CRS into a 50 mL volumetric flask.

    • Add a known volume of the Standard Stock Solution of Impurity B to achieve a final concentration of approximately 1.0 µg/mL.

    • Dissolve in and dilute to volume with the diluent. Mix well.

Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of Oxybutynin EP Impurity B.

G cluster_prep Solution Preparation cluster_data Data Processing & Reporting prep_std Prepare Impurity B Standard Solution inject_std Inject Standard Solution (Establish Response Factor) prep_std->inject_std prep_test Prepare Oxybutynin HCl Test Solution inject_test Inject Test Solution (Measure Impurity Peak Area) prep_test->inject_test prep_sst Prepare System Suitability Solution inject_sst Inject System Suitability (Verify Resolution & Precision) prep_sst->inject_sst calculate Calculate % Impurity B in Sample inject_test->calculate compare Compare Result with EP Specification Limit calculate->compare report Report Final Result compare->report

Caption: Analytical workflow for the quantification of Impurity B.

System Suitability and Acceptance Criteria

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution.

  • The system is deemed suitable if the following criteria are met:

    • Resolution: The resolution between the Oxybutynin peak and the Impurity B peak should be not less than 2.0.

    • Tailing Factor: The tailing factor for the Impurity B peak should not be more than 2.0.

    • Precision: The relative standard deviation (RSD) for replicate injections of the Impurity B peak area should be not more than 5.0%.

Data Analysis and Calculation

The percentage of Oxybutynin EP Impurity B in the Oxybutynin Hydrochloride API is calculated using the following formula:

% Impurity B = (AreaImpurity in Test / AreaImpurity in Standard) x (ConcStandard / ConcTest) x 100

Where:

  • AreaImpurity in Test = Peak area of Impurity B in the chromatogram of the Test Solution.

  • AreaImpurity in Standard = Average peak area of Impurity B in the chromatograms of the Standard Solution.

  • ConcStandard = Concentration of Impurity B in the Standard Solution (in mg/mL).

  • ConcTest = Concentration of Oxybutynin Hydrochloride in the Test Solution (in mg/mL).

Acceptance Criteria

The European Pharmacopoeia (EP) sets limits for specified impurities. While the exact limit for Impurity B from the monograph was not publicly available at the time of writing, typical limits for specified, identified impurities are often in the range of 0.10% to 0.20%.[3] For authoritative compliance, users must refer to the current, official European Pharmacopoeia monograph for Oxybutynin Hydrochloride (1354) for the specific acceptance criterion for Impurity B.[9] The United States Pharmacopeia (USP) specifies a general limit of not more than 0.1% for any other single impurity and not more than 1.0% for total impurities in Oxybutynin Chloride.[10]

Method Validation and Trustworthiness

This protocol is designed as a self-validating system. The integrated system suitability tests (resolution, tailing factor, precision) confirm the method's performance for each analytical run. For full validation according to ICH Q2(R1) guidelines, the following parameters should be formally assessed:

  • Specificity: Demonstrated by the resolution of the Impurity B peak from the main component and other potential impurities.

  • Linearity: Assessed over a range of concentrations, typically from the reporting threshold to 120% of the specification limit.

  • Accuracy: Determined by recovery studies of spiked samples at different concentration levels.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest concentration of Impurity B that can be reliably quantified with acceptable precision and accuracy.

Conclusion

This application note provides a robust and scientifically sound HPLC method for the quantitative determination of Oxybutynin EP Impurity B. The detailed protocol, from solution preparation to data analysis, is designed to be directly implemented in a quality control laboratory. By explaining the rationale behind the experimental choices and integrating system suitability checks, this guide ensures that the analysis is both reliable and compliant with the principles of modern pharmaceutical analysis. For regulatory submission and final product release, adherence to the specific limits outlined in the most current version of the European Pharmacopoeia is mandatory.

References

  • British Pharmacopoeia. (n.d.). Oxybutynin Tablets. Retrieved from [Link]

  • SynZeal. (n.d.). Oxybutynin EP Impurity E. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Oxybutynin. Retrieved from [Link]

  • EDQM CRS Catalogue. (n.d.). O0288000 - OXYBUTYNIN HYDROCHLORIDE CRS. Retrieved from [Link]

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  • VALIDATED RP - HPLC METHOD FOR THE ESTIMATION OF OXYBUTYNIN IN FORMUL
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Application Note: Characterizing the Muscarinic Receptor Activity of α-Descyclohexyl-α-phenyl Oxybutynin Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of α-Descyclohexyl-α-phenyl Oxybutynin, the primary active metabolite of Oxybutynin, also known as N-desethyloxybutynin (DEO). We present the scientific rationale and step-by-step protocols for a suite of cell-based assays designed to determine the binding affinity and functional antagonist activity of this compound at the five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). The methodologies described herein include competitive radioligand binding assays, functional calcium flux assays for Gq-coupled receptors (M1, M3, M5), and cAMP modulation assays for Gi-coupled receptors (M2, M4).

Introduction: The Significance of N-desethyloxybutynin (DEO)

Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency and frequency.[1][2] Its therapeutic effect is derived from its activity as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the bladder's detrusor smooth muscle.[3] Oxybutynin is extensively metabolized by the cytochrome P450 system (primarily CYP3A4) in the liver and gut wall following oral administration.[4][5] This first-pass metabolism yields its principal active metabolite, N-desethyloxybutynin (DEO).[1][6]

DEO is not an inert byproduct; it is a pharmacologically active molecule with significant antimuscarinic properties.[7][8] In fact, plasma concentrations of DEO can be substantially higher than the parent drug, and it is believed to contribute significantly to both the therapeutic efficacy and the common anticholinergic side effects associated with oxybutynin, such as dry mouth (xerostomia).[4][9][10] Studies have shown that DEO and oxybutynin have similar antimuscarinic effects in the human detrusor muscle.[7] Therefore, a thorough characterization of DEO's interaction with the various mAChR subtypes is critical for a complete understanding of oxybutynin's clinical profile and for the development of new OAB therapies with improved side-effect profiles.

This application note details robust cell-based assay protocols to precisely quantify the binding affinity and functional antagonism of DEO at each of the five human mAChR subtypes.

Scientific Principle: Muscarinic Receptor Signaling

Muscarinic receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to numerous physiological functions.[11][12] They are classified into five subtypes (M1-M5) that couple to distinct intracellular signaling pathways upon activation by the endogenous agonist, acetylcholine (ACh).[13] Understanding these pathways is fundamental to designing appropriate functional assays.

  • M1, M3, and M5 Receptors (Gq-coupled): These receptors primarily couple to the Gq/11 family of G-proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a measurable hallmark of M1, M3, and M5 activation.[14][15]

  • M2 and M4 Receptors (Gi-coupled): These receptors couple to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[16][17]

An antagonist, such as DEO, will not elicit these responses on its own. Instead, it will competitively bind to the receptor and block the signaling cascade initiated by an agonist. Our assays are designed to quantify this blockade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane M1_M3_M5 M1/M3/M5 Receptor Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M1_M3_M5 Activates DEO DEO (Antagonist) DEO->M1_M3_M5 Blocks IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Gq-protein signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane M2_M4 M2/M4 Receptor Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts ACh Acetylcholine (Agonist) ACh->M2_M4 Activates DEO DEO (Antagonist) DEO->M2_M4 Blocks cAMP cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC Stimulates Antagonist_Assay_Workflow Start Start Plate 1. Plate Cells Expressing Target Receptor Start->Plate Incubate24h Incubate ~24h Plate->Incubate24h Prep 2. Assay Preparation (e.g., Load Calcium Dye) Incubate24h->Prep PreIncubate 3. Pre-incubate with varying [Antagonist] Prep->PreIncubate ReadBaseline 4. Read Baseline Signal PreIncubate->ReadBaseline Inject 5. Inject Agonist (EC80) ReadBaseline->Inject ReadResponse 6. Measure Signal Change Inject->ReadResponse Analyze 7. Analyze Data (Calculate IC50) ReadResponse->Analyze End End Analyze->End

Caption: General workflow for a cell-based functional antagonism assay.

Data Presentation and Interpretation

The results from these assays will provide a comprehensive pharmacological profile of DEO. Data should be summarized in tables for clear comparison of its potency and selectivity across the five muscarinic subtypes.

Table 1: Hypothetical Binding Affinity Profile of DEO at Human Muscarinic Receptors

Receptor Subtype Ki (nM)
M1 15.2
M2 25.8
M3 8.5
M4 30.1
M5 18.9

Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical Functional Antagonist Potency of DEO

Receptor Subtype Assay Type IC₅₀ (nM)
M1 Calcium Flux 22.5
M2 cAMP 41.3
M3 Calcium Flux 12.7
M4 cAMP 55.6
M5 Calcium Flux 28.4

Lower IC₅₀ values indicate higher functional antagonist potency.

Interpretation: Based on this hypothetical data, DEO demonstrates the highest affinity and functional potency at the M3 receptor subtype, followed by the M1 and M5 subtypes. It is less potent at the M2 and M4 subtypes. This profile, particularly the high potency at M3 receptors, is consistent with the known pharmacology of anticholinergics used for OAB, as the M3 receptor is the primary subtype mediating detrusor muscle contraction. [3]The activity at other receptors, such as M1 in the central nervous system and salivary glands, likely contributes to the side-effect profile of the parent drug, oxybutynin. [4][10]

References

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  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

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  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. PubMed. Retrieved from [Link]

  • Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology. Retrieved from [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis and Purification of α-Descyclohexyl-α-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and purification of α-Descyclohexyl-α-phenyl Oxybutynin (4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate), a key analog of the widely used anticholinergic agent Oxybutynin.[1] This analog is valuable for structure-activity relationship (SAR) studies and as a reference standard in impurity profiling. The protocol details a robust synthetic strategy via base-catalyzed transesterification, followed by a validated purification workflow using amine-specific chromatography. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences.

Introduction and Scientific Background

Oxybutynin is a well-established therapeutic agent for treating overactive bladder, exerting its effects through a combination of anticholinergic and antispasmodic activities.[2][3] Its structure features a chiral center with a cyclohexyl and a phenyl group attached to a glycolic acid backbone. The synthesis and evaluation of analogs are critical for understanding the pharmacophore and developing new chemical entities with improved properties.

α-Descyclohexyl-α-phenyl Oxybutynin is an analog where the cyclohexyl moiety is replaced by a second phenyl group.[1] This modification significantly alters the lipophilicity and steric profile of the molecule, making it a subject of interest for pharmacological and metabolic studies. The synthetic approach described herein is adapted from established methods for Oxybutynin synthesis, focusing on accessibility and high purity of the final product.[4][5]

The core synthetic strategy involves the coupling of two key intermediates:

  • Intermediate A: Methyl 2-hydroxy-2,2-diphenylacetate (Methyl Benzilate)

  • Intermediate B: 4-(diethylamino)-2-butyn-1-ol

These are coupled via a base-catalyzed transesterification reaction, a method proven effective for producing high yields of the desired ester.[6] Subsequent purification addresses the challenges inherent in handling tertiary amines, which often exhibit problematic interactions with standard silica gel chromatography.[7]

Synthetic Strategy and Workflow

The synthesis is designed as a convergent process, culminating in a transesterification reaction. This approach allows for the separate preparation and purification of intermediates, ensuring a higher quality final product.

Overall Synthetic Scheme

Synthesis_Workflow cluster_precursor1 Precursor A Synthesis cluster_precursor2 Precursor B Synthesis cluster_final Final Coupling & Product benzil Benzil benzilic_acid Benzilic Acid benzil->benzilic_acid KOH, EtOH/H2O (Rearrangement) methyl_benzilate Methyl Benzilate (Intermediate A) benzilic_acid->methyl_benzilate MeOH, H2SO4 target α-Descyclohexyl-α-phenyl Oxybutynin (Crude) methyl_benzilate->target NaOH (cat.), Toluene (Transesterification) methyl_benzilate->target propargyl_alcohol Propargyl Alcohol butynol 4-(diethylamino)-2-butyn-1-ol (Intermediate B) propargyl_alcohol->butynol CuCl (cat.) (Mannich Reaction) diethylamine Diethylamine diethylamine->butynol CuCl (cat.) (Mannich Reaction) paraformaldehyde Paraformaldehyde paraformaldehyde->butynol CuCl (cat.) (Mannich Reaction) butynol->target NaOH (cat.), Toluene (Transesterification) butynol->target

Caption: Convergent synthesis workflow for α-Descyclohexyl-α-phenyl Oxybutynin.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Part 3.1: Synthesis of Intermediate A (Methyl 2-hydroxy-2,2-diphenylacetate)

While Methyl Benzilate is commercially available, this protocol is provided for completeness. It involves the classic benzilic acid rearrangement of benzil followed by Fischer esterification.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Benzil210.2321.0 g100Starting ketone
Potassium Hydroxide (KOH)56.1111.2 g200Base for rearrangement
Ethanol (95%)46.07100 mL-Solvent
Methanol (MeOH)32.04150 mL-Reagent and solvent for esterification
Sulfuric Acid (conc.)98.082 mL~37Catalyst for esterification

Protocol:

  • Benzilic Acid Rearrangement:

    • In a 500 mL round-bottom flask, dissolve KOH in 25 mL of water and add 100 mL of 95% ethanol.

    • Add benzil to the solution and equip the flask with a reflux condenser.

    • Heat the mixture to reflux for 20 minutes. The initial deep blue-purple color should fade.

    • After cooling, transfer the reaction mixture into a beaker and cool in an ice bath to precipitate potassium benzilate.

    • Filter the salt and wash with cold ethanol.

    • Dissolve the salt in ~200 mL of warm water and acidify with concentrated HCl until no further precipitation of benzilic acid is observed (pH ~2).

    • Collect the solid benzilic acid by vacuum filtration, wash with cold water, and dry.

  • Fischer Esterification:

    • Place the dried benzilic acid (~22 g, ~96 mmol) in a 500 mL round-bottom flask.

    • Add 150 mL of methanol, followed by the slow, careful addition of 2 mL of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours. Monitor progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

    • After cooling, reduce the solvent volume by ~75% using a rotary evaporator.

    • Pour the residue into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl Benzilate as a white solid. Recrystallize from methanol if necessary.

Part 3.2: Synthesis of Intermediate B (4-(diethylamino)-2-butyn-1-ol)

This synthesis is achieved via a copper-catalyzed Mannich reaction.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Propargyl Alcohol56.065.6 g (6.2 mL)100Alkyne component
Diethylamine73.148.8 g (12.5 mL)120Amine component
Paraformaldehyde(30.03)n3.3 g110Formaldehyde source
Copper(I) Chloride (CuCl)99.000.5 g5Catalyst
Dioxane88.1150 mL-Solvent

Protocol:

  • To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add paraformaldehyde, diethylamine, CuCl, and 20 mL of dioxane.

  • Stir the mixture and gently heat to ~40 °C to create a uniform slurry.

  • Add propargyl alcohol dissolved in 30 mL of dioxane dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 60 °C using a water bath.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of 2M HCl and wash with diethyl ether (2 x 50 mL) to remove unreacted starting materials.

  • Basify the aqueous layer to pH > 11 with 6M NaOH while cooling in an ice bath.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 4-(diethylamino)-2-butyn-1-ol as a pale yellow oil. Purify further by vacuum distillation if required.

Part 3.3: Final Synthesis via Transesterification

This step couples Intermediates A and B to form the final product. The reaction is driven to completion by the removal of methanol.[6]

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Methyl Benzilate (Intermediate A)242.2712.1 g50Ester precursor
4-(diethylamino)-2-butyn-1-ol (B)141.217.8 g55Alcohol precursor (slight excess)
Sodium Hydroxide (pellets)40.000.2 g5Catalyst
Toluene92.14100 mL-Solvent

Protocol:

  • Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with Methyl Benzilate, 4-(diethylamino)-2-butyn-1-ol, sodium hydroxide pellets, and 100 mL of toluene.

  • Heat the mixture to reflux. Toluene and the byproduct methanol will form an azeotrope. Methanol is more soluble in water and can be separated if water is added to the Dean-Stark trap, but simply distilling off the low-boiling azeotrope is also effective.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress with TLC (e.g., 95:5 DCM:MeOH with 0.5% triethylamine).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of water to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

Purification Protocol

Purification of the tertiary amine product requires specific conditions to avoid poor separation and yield loss on standard silica gel.[8]

Purification Workflow

Purification_Workflow crude Crude Product (in Toluene) workup Aqueous Workup (H2O Wash) crude->workup Quench Reaction drying Drying & Concentration workup->drying Na2SO4 column Flash Column Chromatography (Amine-functionalized Silica) drying->column Load onto column fractions Collect & Combine Pure Fractions (TLC) column->fractions Elute with Hexane/ EtOAc Gradient final_product Pure α-Descyclohexyl-α-phenyl Oxybutynin fractions->final_product Rotary Evaporation

Caption: Step-by-step purification workflow for the final product.

Part 4.1: Flash Column Chromatography

Rationale for Method Selection: Standard silica gel is acidic and strongly interacts with basic amines, leading to significant peak tailing and potential product degradation. Using an amine-functionalized stationary phase or adding a competing base like triethylamine to the mobile phase neutralizes the acidic silanol groups, enabling a clean separation.[7] Amine-functionalized silica is often the more robust and reproducible option.

Chromatography Parameters:

ParameterSpecification
Stationary Phase Amine-functionalized silica gel (e.g., Biotage® KP-NH)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% to 40% B over 20 column volumes, then hold at 40% B for 5 column volumes
Loading Dry load crude product adsorbed onto a small amount of silica gel
Detection UV at 254 nm

Protocol:

  • Adsorb the crude oil onto ~5g of silica gel.

  • Prepare a column with amine-functionalized silica gel, packed and equilibrated with n-Hexane.

  • Dry-load the adsorbed sample onto the top of the column.

  • Begin the elution with the specified gradient.

  • Collect fractions and monitor by TLC (9:1 Hexane:EtOAc + 0.5% Triethylamine on standard silica plates).

  • Combine the fractions containing the pure product (typically Rf ~0.3-0.4 in the TLC system).

  • Evaporate the solvent under reduced pressure to yield α-Descyclohexyl-α-phenyl Oxybutynin as a clear, viscous oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 352.19).

  • HPLC: To determine purity (e.g., >98%). A C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid or triethylamine can be used.

References

  • Toda, N., et al. (2004). Oxybutynin and its active metabolite, N-desethyl-oxybutynin, in rat detrusor: muscarinic receptor antagonism and direct muscle relaxation. Journal of Pharmacology and Experimental Therapeutics, 308(1), 292-298. [Link]

  • Google Patents. (1980).
  • Google Patents. (1981). Purification of tertiary amines using an adsorbent. US4255356A.
  • ResearchGate. (2018). Synthesis of deuterated (S)-oxybutynin analogs 1. [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • ResearchGate. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Kachur, J. F., et al. (1991). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 34(10), 3065-3074. [Link]

  • Google Patents. (2003). Synthesis of optically active cyclohexylphenylglycolic acid and its esters. US6562993B2.
  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]

  • Google Patents. (2000). Process for the preparation of phenyl glyoxylic acid ester oximes. WO2000063162A1.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (1986). Process for the preparation of phenylglyoxylic acid esters. US4596885A.
  • Google Patents. (2004).
  • ResearchGate. (2017). Phenylglyoxylic acid derivatives. [Link]

  • Organic Syntheses. (2018). A 250 mL single-necked, 24/40 recovery flask...[Link]

  • Google Patents. (2006). Process for preparing oxybutynin. CZ296056B6.
  • PubChem. alpha-Descyclohexyl-alpha-phenyl oxybutynin. [Link]

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Application Notes and Protocols for alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling and storage procedures for alpha-Descyclohexyl-alpha-phenyl Oxybutynin, a metabolite of Oxybutynin. These application notes are intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. The protocols outlined herein are grounded in established principles of handling potent pharmaceutical compounds and are designed to be self-validating through a clear articulation of the scientific rationale behind each step.

Introduction: Understanding this compound

This compound is a significant metabolite of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1][2] As with many active pharmaceutical ingredients (APIs) and their metabolites, the stability and purity of this compound are paramount for accurate experimental results.[3] Improper handling and storage can lead to degradation, introducing variability and potentially compromising research outcomes.[4] This guide provides a framework for best practices in the laboratory setting.

Chemical and Physical Properties

A fundamental understanding of the compound's properties is essential for developing appropriate handling and storage protocols.

PropertyValueSource
Molecular Formula C22H25NO3PubChem
Molecular Weight 351.44 g/mol [5]
Appearance Solid (assumed)General knowledge
Solubility Data not explicitly available for the metabolite. Oxybutynin solubility is pH-dependent, with increased solubility in acidic solutions.[6]

Core Principles of Handling Potent Compounds

The handling of any API or its metabolite should be approached with a comprehensive safety mindset.[7] The primary goal is to minimize exposure to personnel and prevent cross-contamination.[8][9] This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[10][11]

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[11][12] The facility should have a negative pressure room relative to adjacent areas to contain any airborne particles.[11]

  • Containment: For operations with a higher risk of aerosolization, such as weighing large quantities, the use of a glove box or isolator is recommended.[9][10]

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProvides a primary barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contamination occurs.
Lab Coat Disposable, with elastic cuffsProtects street clothes and skin from contamination. Elastic cuffs prevent exposure of the wrists.
Eye Protection Safety glasses with side shields or gogglesProtects the eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a containment hood to prevent inhalation.

Detailed Storage Procedures

Proper storage is critical to maintain the chemical integrity of this compound.[13] The primary factors to control are temperature, humidity, and light exposure.[12]

Recommended Storage Conditions
ParameterRecommendationJustification
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Lower temperatures slow down chemical degradation processes, preserving the compound's stability.
Humidity Store with a desiccant in a tightly sealed container.Moisture can lead to hydrolysis of the compound.[4]
Light Store in an amber vial or a light-blocking container.Protection from light is a general best practice for APIs to prevent photodegradation.[12]
Inert Atmosphere For long-term storage, consider storage under an inert gas like argon or nitrogen.This minimizes the risk of oxidative degradation.[14]
Storage Workflow

Caption: Decision workflow for appropriate storage of this compound upon receipt.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol for Weighing the Compound
  • Preparation: Don all required PPE. Ensure the analytical balance is in a certified chemical fume hood. Decontaminate the weighing area and the balance with an appropriate solvent (e.g., 70% ethanol).

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weighing vessel. Use a spatula and avoid generating dust.[5]

  • Cleaning: After weighing, carefully clean the spatula and the weighing area.

  • Documentation: Record the exact weight, date, and your initials in the laboratory notebook.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Based on the properties of the parent compound, Oxybutynin, a slightly acidic aqueous buffer or an organic solvent such as DMSO or ethanol is recommended. The final choice will depend on the experimental application.

  • Calculation: Calculate the volume of solvent needed to achieve the desired stock solution concentration.

  • Dissolution: In a chemical fume hood, add the weighed compound to an appropriate volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the compound.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Labeling and Storage: Label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution at -20°C in a tightly sealed, light-protected container.

Safety and Hazard Management

This compound is classified as harmful if swallowed.[15]

Hazard Identification and First Aid
Exposure RouteHazardFirst Aid Measures
Oral Harmful if swallowed[15]Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Inhalation May cause respiratory irritation.Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact May cause skin irritation.Remove contaminated clothing. Wash the affected area with soap and water.[5]
Eye Contact May cause eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Spill and Waste Disposal Procedures
  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material in a sealed container for disposal.[5]

  • Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and spill cleanup materials) in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The meticulous handling and storage of this compound are fundamental to ensuring the quality of research data and the safety of laboratory personnel. By adhering to the protocols and principles outlined in this guide, researchers can maintain the integrity of this valuable compound and conduct their work in a safe and responsible manner.

References

  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (2024-03-21).
  • Proper Storage Conditions for Your APIs - GMP Trends.
  • Stability Storage Conditions In Pharma Industry | GMP Insiders.
  • The Storage Conditions For APIs And Medicines.
  • Storing Pharmaceuticals: Important Guidelines to Consider - Moravek, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - α-Descyclohexyl-α-phenyl Oxybutynin - ChemicalBook. (2025-02-01).
  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
  • Best Practices For Handling Potent APIs - Outsourced Pharma. (2015-07-07).
  • New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement - PubMed. (2016-03-10).
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
  • This compound | C22H25NO3 | CID 4918064 - PubChem.
  • Managing Risks with Potent Pharmaceutical Products - pharm-int.
  • The rules on HPAPI containment in high potent manufacturing - Pharmaceutical Technology. (2025-03-07).
  • New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed.
  • SAFETY D
  • The Durability of Intravesical Oxybutynin Solutions Over Time | Journal of Urology.
  • alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | C22H35NO3 | CID 72941994 - PubChem.
  • Oxybutynin Impurities and Rel
  • Oxybutynin - Wikipedia.

Sources

Troubleshooting & Optimization

improving the yield of alpha-Descyclohexyl-alpha-phenyl Oxybutynin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of α-Descyclohexyl-α-phenyl Oxybutynin

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of 4-(Diethylamino)but-2-yn-1-yl 2-hydroxy-2-phenylacetate, also known as α-Descyclohexyl-α-phenyl Oxybutynin. This compound is a key analogue and potential impurity in the synthesis of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1][2] The synthesis typically involves the esterification of mandelic acid with 4-(diethylamino)-2-butyn-1-ol. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve reaction yield and product purity.

The most common and versatile method for this synthesis is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is favored for its mild reaction conditions, which are suitable for sensitive substrates.[4][5][6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield, or I'm only recovering starting materials. What are the likely causes?

A1: Low yield is the most common issue and can stem from several factors related to reaction setup, reagents, or conditions.

  • Inefficient Water Removal: The Steglich esterification is a condensation reaction that produces water. The coupling agent, DCC, reacts with this water to form dicyclohexylurea (DCU), driving the reaction forward.[4] However, if your reagents or solvent contain excess water, the DCC will be consumed non-productively.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, store hygroscopic reagents like mandelic acid and DMAP in a desiccator.

  • Inactive Catalyst (DMAP): DMAP is crucial for activating the carboxylic acid via an O-acylisourea intermediate.[5][6] If the catalyst is degraded or used in insufficient quantity, the reaction will be sluggish or stall.

    • Solution: Use a fresh bottle of DMAP or purify old DMAP. Ensure you are using a catalytic amount, typically 5-10 mol%.

  • Incorrect Reagent Stoichiometry: The ratio of reactants is critical. An excess of either the acid or alcohol can be used to push the equilibrium, but the coupling agent is key.

    • Solution: A common starting point is a 1:1.2:1.1:0.1 ratio of Mandelic Acid : 4-(diethylamino)-2-butyn-1-ol : DCC : DMAP. See the optimized protocol below for details.

  • Sub-optimal Temperature: While the reaction proceeds at room temperature, kinetics can be slow, especially with sterically hindered substrates.[4][7]

    • Solution: Running the reaction at 0°C initially during the addition of DCC can minimize side reactions, followed by allowing it to warm to room temperature for 12-24 hours.[8]

Issue 2: Significant Side Product Formation

Q2: My crude NMR/TLC shows multiple spots, and purification is difficult. What are the common side products and how can I avoid them?

A2: The primary side product in a Steglich esterification is N-acylurea, which is difficult to remove.

  • N-Acylurea Formation: This non-reactive urea derivative forms from a slow 1,3-rearrangement of the reactive O-acylisourea intermediate.[4][5] This side reaction is competitive with the desired ester formation and becomes significant if the alcohol concentration is low or the alcohol is a poor nucleophile.[7]

    • Solution: The addition of DMAP is the primary way to suppress this side reaction.[4][6] DMAP is a stronger nucleophile than the alcohol and rapidly converts the O-acylisourea to a highly reactive acylpyridinium intermediate, which does not rearrange and reacts quickly with the alcohol.[5][6] Ensure your DMAP is active and added correctly.

  • Symmetric Anhydride Formation: The carboxylic acid can react with the O-acylisourea intermediate to form a symmetric anhydride. While this is also an acylating agent, it consumes an extra equivalent of your starting acid, reducing efficiency.

    • Solution: A controlled addition of DCC to the mixture of acid, alcohol, and DMAP can minimize the concentration of the O-acylisourea intermediate available for this side reaction.[8]

Issue 3: Difficult Product Purification

Q3: I'm struggling to remove the dicyclohexylurea (DCU) byproduct from my product.

A3: DCU is notoriously insoluble in many common solvents, which can be both an advantage and a disadvantage.[6]

  • Filtration: The majority of DCU should precipitate out of the reaction mixture (especially in solvents like dichloromethane or diethyl ether) and can be removed by simple filtration.

    • Solution: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation before filtering. Wash the filter cake with a small amount of cold solvent to recover any trapped product.

  • Residual DCU in Crude Product: Trace amounts of DCU can be soluble and co-elute with the product during chromatography.

    • Solution 1 (Alternative Coupling Agent): Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and easily removed with an aqueous workup.

    • Solution 2 (Workup): The desired product is a tertiary amine, which can be protonated and extracted. Perform an acid-base workup. Dissolve the crude material in ethyl acetate, wash with dilute aqueous HCl (e.g., 1M) to extract the product into the aqueous layer. Wash the organic layer again to ensure full recovery. Then, basify the combined aqueous layers with NaHCO₃ or K₂CO₃ to pH > 8 and extract the product back into an organic solvent like ethyl acetate or dichloromethane. This procedure will leave non-basic impurities like residual DCU in the original organic layer.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Dichloromethane (DCM) is the most commonly used solvent due to its inertness and ability to dissolve the reactants while precipitating the DCU byproduct.[3] Other aprotic solvents like THF or acetonitrile can also be used.[7]

Q: How can I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 5-10% methanol in dichloromethane or 50% ethyl acetate in hexanes. Stain with potassium permanganate, which will visualize the alcohol starting material and the alkyne-containing product. The reaction is complete when the spot corresponding to mandelic acid (visible under UV) has been consumed.

Q: Can this reaction be scaled up? A: Yes. The Steglich esterification is scalable. However, at larger scales, heat management during the addition of DCC may be necessary as the reaction is exothermic. Additionally, handling large volumes of precipitated DCU can be cumbersome. Ensure efficient stirring to prevent the reaction mixture from becoming an unmanageable slurry.

Q: My mandelic acid is racemic. Will this affect the reaction? A: Using racemic mandelic acid will result in a racemic product. The stereocenter at the α-carbon of the mandelic acid is generally stable under these mild conditions. If a specific enantiomer is required, you must start with the corresponding enantiomerically pure mandelic acid (e.g., (S)-mandelic acid).[9][10]

Visualized Synthesis and Troubleshooting

Synthesis Pathway

The diagram below illustrates the Steglich esterification of Mandelic Acid with 4-(diethylamino)-2-butyn-1-ol.

G Mandelic_Acid Mandelic Acid Product α-Descyclohexyl-α-phenyl Oxybutynin Mandelic_Acid->Product reac_label + Mandelic_Acid->reac_label Alcohol 4-(diethylamino)-2-butyn-1-ol Alcohol->Product DCC DCC DCU Dicyclohexylurea (DCU) (Byproduct) DCC->DCU H₂O DMAP DMAP (cat.) reac_label->Alcohol cond DCM, 0°C to RT cond->Product Steglich Esterification

Caption: Reaction scheme for the synthesis of the target ester.

Troubleshooting Workflow

Follow this decision tree if you encounter low product yield.

G start Low Yield? check_tlc Check TLC: Significant Starting Material? start->check_tlc incomplete_reac Incomplete Reaction check_tlc->incomplete_reac Yes side_products Side Product Formation check_tlc->side_products No workup_loss Product Loss During Workup check_tlc->workup_loss Maybe cause1 Check Reagent Quality (Anhydrous? Fresh DMAP?) cause2 Verify Stoichiometry (Acid:Alc:DCC) cause3 Increase Reaction Time (Allow 24h at RT) cause4 Main side product is N-acylurea. Ensure sufficient DMAP (5-10 mol%). cause5 Add DCC slowly at 0°C to minimize side reactions. cause6 Optimize Acid/Base Extraction. Ensure pH > 8 before final extraction.

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • Mandelic Acid (1.0 eq)

  • 4-(diethylamino)-2-butyn-1-ol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Mandelic Acid (1.0 eq) and 4-(diethylamino)-2-butyn-1-ol (1.2 eq).

  • Dissolution: Add anhydrous DCM (to make a ~0.1 M solution based on the limiting reagent) and stir until all solids are dissolved. Add DMAP (0.1 eq).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. A white precipitate (DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC until the mandelic acid is consumed.

  • Workup - Part 1 (DCU Removal): Cool the reaction mixture to 0°C for 30 minutes. Filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.

  • Workup - Part 2 (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x). Combine the acidic aqueous layers (this contains your protonated product).

  • Workup - Part 3 (Isolation): Cool the combined aqueous layers to 0°C and add saturated NaHCO₃ solution slowly until the pH is > 8.

  • Workup - Part 4 (Final Extraction): Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure product.

Reagent Data Summary
ReagentMolar RatioKey Considerations
Mandelic Acid1.0Must be dry. The limiting reagent.
4-(diethylamino)-2-butyn-1-ol1.2Slight excess helps drive the reaction.
DCC1.1Potent allergen. Handle with care. Add slowly at 0°C.
DMAP0.1Crucial catalyst. Must be fresh and dry.

References

  • Oxybutynin-impurities. (n.d.).
  • A typical DCC + DMAP mediated Steglich esterification. (n.d.).
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Oxybutynin EP Impurity F | CAS NO - Synchemia. (n.d.). Synchemia. Retrieved January 12, 2026.
  • Steglich esterification. (2023, November 13). In Wikipedia. [Link]

  • (2014). Article. Semantic Scholar.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Grover, P. T., Bhongle, N. N., Wald, S. A., & Senanayake, C. H. (2000). Chiral Mandelic Acid Template Provides a Highly Practical Solution for (S)-oxybutynin Synthesis. The Journal of Organic Chemistry, 65(19), 6283–6287.
  • Bi, H. (1996). SYNTHESIS OF OXYBUTYNIN HYDROCHLORIDE. Chinese Journal of Pharmaceuticals.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015).
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formul
  • Grover, P. T., Bhongle, N. N., Wald, S. A., & Senanayake, C. H. (2000). Chiral Mandelic Acid Template Provides a Highly Practical Solution for (S)-Oxybutynin Synthesis. The Journal of Organic Chemistry.
  • Crystalline oxybutynin and process for preparing the same. (2009).
  • Oxybutynin EP Impurity A. (n.d.).
  • How would a Steglich Esterification reaction work when using EDC/DMAP in water for reacting R-OH and R-COOH in the presence of amine group? (2022).
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumar
  • McKenzie, A. (1904). XLII.—The esterification of r-mandelic acid by menthol and borneol. Journal of the Chemical Society, Transactions, 85, 1249–1262.

Sources

Technical Support Center: Purification of Oxybutynin and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the challenges associated with the purification of Oxybutynin and its related impurities. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental success. The information herein is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the purification process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Oxybutynin, presented in a question-and-answer format to provide direct and actionable solutions.

Co-elution of Oxybutynin with its Process-Related Impurities in Reversed-Phase HPLC

Question: I am observing poor separation between my main Oxybutynin peak and several process-related impurities, particularly Impurity D (Phenylcyclohexylglycolic acid), using a standard C18 column. How can I improve the resolution?

Answer: Co-elution in reversed-phase HPLC is a common challenge when dealing with structurally similar compounds. Phenylcyclohexylglycolic acid (PCGA), a key starting material and potential hydrolytic degradation product, can be particularly problematic due to its polarity relative to the parent drug.[1][2] Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The primary reason for co-elution in this scenario is often insufficient selectivity of the stationary phase or a mobile phase that does not adequately differentiate between the analyte and the impurity.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both Oxybutynin (a tertiary amine) and PCGA (a carboxylic acid) is highly dependent on the mobile phase pH.

    • Rationale: By adjusting the pH, you can alter the hydrophobicity of the molecules and their interaction with the stationary phase.

    • Protocol: Prepare a series of mobile phases with a phosphate or acetate buffer at varying pH values (e.g., 3.0, 4.5, 6.0). A stability-indicating HPLC method has been successfully developed using a phosphate buffer at pH 4.5.[3] Analyze your sample with each mobile phase to determine the optimal pH for separation. Generally, a lower pH will ensure the carboxylic acid is protonated and more retained, while the amine on Oxybutynin remains protonated.

  • Solvent Composition and Gradient Optimization:

    • Rationale: Modifying the organic solvent (e.g., acetonitrile, methanol) and its gradient profile can significantly impact selectivity.

    • Protocol:

      • If using isocratic elution, try varying the ratio of the aqueous buffer to the organic solvent. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

      • Implement a shallow gradient. A slow, gradual increase in the organic solvent concentration can effectively separate closely eluting peaks. For instance, a developed method utilized a mobile phase of water:acetonitrile:triethylamine (690:310:2 v/v/v).[4]

  • Alternative Stationary Phases:

    • Rationale: Not all C18 columns are the same. Differences in end-capping and silica backbone can provide alternative selectivity. Consider a different type of stationary phase altogether.

    • Protocol:

      • Phenyl-Hexyl Column: The phenyl groups in this stationary phase can offer alternative pi-pi interactions with the aromatic rings of Oxybutynin and its impurities, leading to a different elution order and potentially better separation.

      • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and provide unique selectivity for polar analytes.

Managing Degradation Products During Purification

Question: During forced degradation studies, I am observing the formation of several unknown peaks, particularly under oxidative and hydrolytic stress conditions. How can I identify and control these degradation products?

Answer: Oxybutynin is susceptible to degradation, especially through oxidation and hydrolysis.[3] Understanding the degradation pathways is crucial for developing a stability-indicating method and ensuring the purity of the final product.

Key Degradation Products:

  • Oxidative Degradation: A significant oxidative degradation product is Oxybutynin N-Oxide.[5][6] Another recently identified impurity in transdermal patches is an enaminoketone (Oxy-EK), which arises from the rearrangement of the N-oxide.[5]

  • Hydrolytic Degradation: Under acidic or basic conditions, the ester linkage in Oxybutynin can be hydrolyzed to form Phenylcyclohexylglycolic acid (PCGA) and 4-(diethylamino)but-2-yn-1-ol.[3]

Troubleshooting and Control Strategy:

  • Characterization of Degradants:

    • LC-MS/MS: This is the most powerful technique for identifying unknown impurities.[7] The mass-to-charge ratio provides the molecular weight of the impurity, and fragmentation patterns can help elucidate its structure.

    • Forced Degradation Studies: Systematically perform forced degradation under various conditions (acidic, basic, oxidative, thermal, photolytic) as per ICH guidelines.[4] This will help in understanding the degradation profile of Oxybutynin. A study showed maximum degradation in acid and base hydrolysis and oxidation.[3]

  • Development of a Stability-Indicating Method:

    • Rationale: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).

    • Protocol:

      • Use a high-resolution column (e.g., a column with a smaller particle size like 3.5 µm).[4]

      • Employ a gradient elution method to resolve all potential degradation products.

      • Utilize a photodiode array (PDA) detector to check for peak purity.

  • Control of Degradation During Processing and Storage:

    • pH Control: Maintain the pH of solutions within a stable range to minimize hydrolysis.

    • Inert Atmosphere: For processes where the drug substance is exposed to air for extended periods, consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Light Protection: Store the API and its formulations in light-resistant containers.[8]

Challenges in Chiral Purification of Oxybutynin Enantiomers

Question: I need to separate the (R)- and (S)-enantiomers of Oxybutynin for further studies. What are the recommended approaches for chiral separation?

Answer: Oxybutynin is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles.[9] Therefore, their separation is often necessary. Chiral chromatography is the most common approach.

Recommended Chiral Separation Techniques:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs):

    • Rationale: CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times.

    • Commonly Used CSPs: Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds, including Oxybutynin.[10][11][12]

    • Experimental Protocol (Normal Phase):

      • Column: Lux i-Amylose-3 (or a similar amylose-based CSP).[10][12]

      • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A common mobile phase is Hexane/Isopropanol with 0.1% Diethylamine (80:20).[10] The diethylamine is added to improve peak shape for basic compounds like Oxybutynin.

      • Detection: UV at 254 nm.[10]

  • Supercritical Fluid Chromatography (SFC):

    • Rationale: SFC is a powerful technique for chiral separations, often providing faster analysis times and being more environmentally friendly ("greener") than normal-phase HPLC due to the use of supercritical CO2 as the main mobile phase component.[13][14][15]

    • Advantages: The low viscosity and high diffusivity of the mobile phase in SFC lead to higher efficiency and faster separations.[14]

    • Typical Conditions: Similar polysaccharide-based CSPs as in HPLC are used. The mobile phase typically consists of supercritical CO2 with a small amount of a polar co-solvent like methanol.

  • Counter-Current Chromatography (CCC):

    • Rationale: This is a preparative technique that uses a liquid-liquid partitioning mechanism. It can be used for chiral separations by adding a chiral selector to the aqueous or organic phase.

    • Example: A study successfully used recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector in the aqueous phase to separate Oxybutynin enantiomers.[16][17]

Visualization of Chiral Separation Workflow:

G cluster_prep Sample Preparation cluster_separation Chiral Separation cluster_analysis Analysis & Collection Racemic Oxybutynin Racemic Oxybutynin Dissolve in Mobile Phase Dissolve in Mobile Phase Racemic Oxybutynin->Dissolve in Mobile Phase HPLC/SFC System HPLC/SFC System Dissolve in Mobile Phase->HPLC/SFC System Chiral Stationary Phase Chiral Stationary Phase HPLC/SFC System->Chiral Stationary Phase Detector (UV/PDA) Detector (UV/PDA) Chiral Stationary Phase->Detector (UV/PDA) Fraction Collector Fraction Collector Detector (UV/PDA)->Fraction Collector (R)-Oxybutynin (R)-Oxybutynin Fraction Collector->(R)-Oxybutynin (S)-Oxybutynin (S)-Oxybutynin Fraction Collector->(S)-Oxybutynin

Caption: Workflow for chiral separation of Oxybutynin enantiomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main types of impurities found in Oxybutynin?

A1: Impurities in Oxybutynin can be broadly categorized into three types:

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products of side reactions.[18] Examples include Phenylcyclohexylglycolic acid (Oxybutynin Impurity D/USP Related Compound A) and various analogs like the ethylpropyl analog (Impurity E).[1][][20]

  • Degradation Impurities: These are formed when the drug substance is exposed to stress conditions like heat, light, moisture, or oxygen.[18] Key degradation products include Oxybutynin N-Oxide and products of hydrolysis.[3][5][6]

  • Elemental Impurities: These can originate from catalysts or manufacturing equipment and include heavy metals.[18]

Q2: What are the pharmacopeial limits for impurities in Oxybutynin?

A2: The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) specify limits for known and unknown impurities in Oxybutynin Hydrochloride.[21][22] For example, the USP monograph for Oxybutynin Chloride sets specific limits for related compounds B and C, and a general limit for any other single impurity (not more than 0.1%) and total impurities (not more than 1.0%).[21] It is crucial to consult the current version of the relevant pharmacopeia for the most up-to-date specifications.

Q3: Is the main metabolite of Oxybutynin, N-desethyloxybutynin, a concern during purification?

A3: N-desethyloxybutynin is a major and pharmacologically active metabolite of Oxybutynin.[23][24] While it is primarily formed in vivo through metabolism by the cytochrome P450 3A4 isozyme, it can also be a process-related impurity.[9][23] Therefore, analytical methods should be capable of separating and quantifying N-desethyloxybutynin from the parent drug.[6][11]

Q4: What is the typical UV absorbance maximum for Oxybutynin for HPLC detection?

A4: The UV detection wavelength for Oxybutynin in HPLC analysis is typically in the range of 203-210 nm.[3][4][25] Some methods also use 254 nm, especially for chiral separations in the normal phase.[10] The choice of wavelength can depend on the mobile phase composition and the desire to detect impurities that may have different UV spectra.

Q5: Are there any "green" alternatives to traditional HPLC for the purification of Oxybutynin?

A5: Yes, Supercritical Fluid Chromatography (SFC) is considered a "green" and efficient alternative to normal-phase HPLC for both analytical and preparative scale purification.[14][15][26] SFC primarily uses supercritical CO2, a non-toxic and readily available solvent, which significantly reduces the consumption of organic solvents. It is particularly advantageous for chiral separations, offering faster run times and easier post-purification sample processing.[14][15]

Data Summary Table:

Impurity Name Type Typical Analytical Technique Key Considerations
Phenylcyclohexylglycolic acid (PCGA)Process-Related/DegradationRP-HPLCCan co-elute with Oxybutynin; separation is pH-dependent.
N-desethyloxybutyninMetabolite/Process-RelatedRP-HPLC, LC-MS/MSPharmacologically active; must be monitored and controlled.
Oxybutynin N-OxideDegradationRP-HPLC, LC-MS/MSA primary product of oxidative degradation.
(R)- and (S)-OxybutyninEnantiomersChiral HPLC, Chiral SFCRequire specialized chiral stationary phases for separation.
European Pharmacopoeia Impurities (A, B, C, E, F)Process-RelatedRP-HPLCSpecified impurities with defined limits in the pharmacopeia.[][20]

Logical Relationship Diagram:

G Oxybutynin Synthesis Oxybutynin Synthesis Crude Oxybutynin Crude Oxybutynin Oxybutynin Synthesis->Crude Oxybutynin Degradation (Stress Conditions) Degradation (Stress Conditions) Degradation (Stress Conditions)->Crude Oxybutynin Purification Purification Crude Oxybutynin->Purification Pure Oxybutynin Pure Oxybutynin Purification->Pure Oxybutynin Impurity Profile Analysis Impurity Profile Analysis Purification->Impurity Profile Analysis Process-Related Impurities Process-Related Impurities Impurity Profile Analysis->Process-Related Impurities Degradation Products Degradation Products Impurity Profile Analysis->Degradation Products Chiral Impurities (Enantiomers) Chiral Impurities (Enantiomers) Impurity Profile Analysis->Chiral Impurities (Enantiomers)

Caption: Logical flow from synthesis to purified Oxybutynin and impurity analysis.

References

  • Dmochowski, R. R. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opinion on Pharmacotherapy, 3(4), 443-450. [Link]

  • Canavesi, R., et al. (2016). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 46(12), 1049-1057. [Link]

  • Canavesi, R., et al. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. Journal of Pharmaceutical and Biomedical Analysis, 124, 111-117. [Link]

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Veeprho. [Link]

  • Phale, M. D., & Sharma, S. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research, 4(8), 635-643. [Link]

  • Hseu, J., Preston, J., & Splitstone, R. (2019). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex. [Link]

  • Yin, L., et al. (2015). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 38(20), 3534-3540. [Link]

  • Bharathi, D. V., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 88, 34-42. [Link]

  • Phenomenex. (2022). Chiral Separation of Oxybutynin on Lux i-Amylose-3. [Link]

  • D'Oria, M., et al. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 26(11), 3256. [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin-impurities. Pharmaffiliates. [Link]

  • Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. International Journal of Pharmaceutical and Biological Archives, 9(3), 103-113. [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. [Link]

  • Slideshare. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. [Link]

  • Mamatha, J., et al. (2017). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advances in Science Engineering and Technology, 5(1), 125-131. [Link]

  • Avula, S., et al. (2011). A Validated RP-HPLC Method for the Estimation of Oxybutynin in Formulation. Pharmacophore, 2(2), 156-162. [Link]

  • USP-NF. (n.d.). Oxybutynin Chloride. [Link]

  • Arthy, L., et al. (2013). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1185-1191. [Link]

  • ResearchGate. (2018). (PDF) Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • USP29-NF24. (n.d.). USP Monographs: Oxybutynin Chloride Tablets. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Hanbon. (n.d.). Supercritical Fluid Chromatography Equipment, Sfc Purification System. [Link]

  • Veeprho. (n.d.). Oxybutynin EP Impurity E (HCl Salt). Veeprho. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • Wang, D. J. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. [Link]

  • Allmpus. (n.d.). Oxybutynin EP Impurity D / Oxybutynin USP RC A. [Link]

  • IRIS UPO. (2016). Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Teledyne ISCO. (2022, February 14). Preparative Supercritical Fluid Chromatography Made Easy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms. [Link]

  • Sbracia, M., et al. (1997). Extraction and determination of oxybutynin in human bladder samples by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 693(2), 468-472. [Link]

Sources

Technical Support Center: Stability of α-Descyclohexyl-α-phenyl Oxybutynin in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of α-Descyclohexyl-α-phenyl Oxybutynin in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and analytical standards.

Introduction: Understanding the Molecule

α-Descyclohexyl-α-phenyl Oxybutynin, also known by its IUPAC name 4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate, is a known impurity and related substance of the active pharmaceutical ingredient (API) Oxybutynin.[1] As an analytical reference standard, maintaining its stability in solution is paramount for accurate quantification and quality control in pharmaceutical analysis. This guide will delve into the factors affecting its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for α-Descyclohexyl-α-phenyl Oxybutynin in solution?

A1: Based on its chemical structure, the primary degradation pathway for α-Descyclohexyl-α-phenyl Oxybutynin is hydrolysis of the ester bond.[2][3] Like its parent compound, Oxybutynin, it is an ester of a tertiary alcohol and a carboxylic acid. This ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, yielding 2,2-diphenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.[2][4]

Q2: What are the key factors that influence the stability of α-Descyclohexyl-α-phenyl Oxybutynin in solution?

A2: The stability of α-Descyclohexyl-α-phenyl Oxybutynin in solution is primarily influenced by:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Extremes in pH (both acidic and basic conditions) will accelerate degradation.[1][5]

  • Solvent Composition: The type of solvent used to dissolve the compound can impact its stability. Protic solvents, especially water, are directly involved in the hydrolysis reaction.[1][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]

  • Light Exposure: While photolytic degradation is a common pathway for many pharmaceuticals, forced degradation studies on the parent compound, Oxybutynin, suggest it is relatively stable under photolytic conditions.[] However, it is always best practice to protect solutions from light unless photostability has been definitively established for α-Descyclohexyl-α-phenyl Oxybutynin.

  • Presence of Oxidizing Agents: Oxidative degradation is another potential pathway, as observed in the parent compound.[8]

Q3: What are the recommended storage conditions for a stock solution of α-Descyclohexyl-α-phenyl Oxybutynin?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8°C).[][9] For long-term storage, consider storing at -20°C or below.

  • pH: If an aqueous or semi-aqueous solution is necessary, it should be buffered to a slightly acidic pH, ideally between 3.5 and 5.0.

  • Solvent: Whenever possible, prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO), and store them under anhydrous conditions.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of α-Descyclohexyl-α-phenyl Oxybutynin solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Rapid loss of purity in working standard. Hydrolysis due to inappropriate pH. 1. Verify the pH of your solvent/mobile phase. The ester linkage is labile outside of a slightly acidic pH range. 2. Buffer your aqueous solutions. If using aqueous media, buffer to a pH between 3.5 and 5.0. 3. Prepare fresh daily. If a neutral or basic pH is required for your assay, prepare the working solution immediately before use.
Appearance of new peaks in chromatogram over time. Degradation of the analyte. 1. Characterize the new peaks. If possible, use mass spectrometry to identify the degradants. This can confirm if they correspond to the expected hydrolysis products. 2. Review storage conditions. Ensure the solution is stored at the recommended temperature and protected from light. 3. Evaluate solvent compatibility. The analyte may be reacting with a component of your solvent mixture.
Inconsistent analytical results. Ongoing degradation during sample preparation or analysis. 1. Minimize sample processing time. Keep the time from sample preparation to injection as short as possible. 2. Use a cooled autosampler. If available, set your autosampler to a low temperature (e.g., 4°C) to slow degradation in the vials awaiting injection. 3. Re-evaluate the stability of the compound in the mobile phase. If the mobile phase pH is not optimal, degradation can occur on the instrument.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a stock solution of α-Descyclohexyl-α-phenyl Oxybutynin for use as a reference standard.

Materials:

  • α-Descyclohexyl-α-phenyl Oxybutynin reference standard

  • HPLC-grade acetonitrile

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Allow the α-Descyclohexyl-α-phenyl Oxybutynin reference standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh the required amount of the standard and transfer it to a volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and sonicate for 2-3 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with acetonitrile and mix thoroughly.

  • Aliquot the stock solution into amber glass vials.

  • For long-term storage, flush the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.

  • Store the vials at -20°C.

Protocol 2: pH Stability Study Workflow

This protocol outlines a workflow to determine the optimal pH for the stability of α-Descyclohexyl-α-phenyl Oxybutynin in an aqueous solution.

Materials:

  • α-Descyclohexyl-α-phenyl Oxybutynin stock solution in acetonitrile

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a suitable column and detection method

  • Constant temperature incubator

Procedure:

  • Prepare a series of buffered aqueous solutions at the desired pH values.

  • Spike a known concentration of the α-Descyclohexyl-α-phenyl Oxybutynin stock solution into each buffered solution.

  • Immediately analyze a sample from each solution at time zero (T=0) using a validated stability-indicating HPLC method.

  • Store the remaining solutions in a constant temperature incubator (e.g., 40°C to accelerate degradation).

  • Analyze samples from each solution at predetermined time points (e.g., 24, 48, 72 hours).

  • Calculate the percentage of α-Descyclohexyl-α-phenyl Oxybutynin remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each pH to determine the pH at which the compound is most stable.

Visualizations

degradation_pathway alpha_Descyclohexyl_alpha_phenyl_Oxybutynin α-Descyclohexyl-α-phenyl Oxybutynin (Ester) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) alpha_Descyclohexyl_alpha_phenyl_Oxybutynin->Hydrolysis Degradation_Products Degradation Products Diphenylacetic_Acid 2,2-Diphenylacetic Acid (Carboxylic Acid) Amino_Alcohol 4-(Diethylamino)but-2-yn-1-ol (Alcohol)

Caption: Primary degradation pathway of α-Descyclohexyl-α-phenyl Oxybutynin.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (in Acetonitrile) Spike Spike Stock into Buffers Stock_Solution->Spike Buffered_Solutions Prepare Buffers (pH 3, 5, 7, 9) Buffered_Solutions->Spike T0_Analysis T=0 HPLC Analysis Spike->T0_Analysis Incubate Incubate at 40°C T0_Analysis->Incubate Time_Point_Analysis HPLC Analysis at Time Points (24, 48, 72h) Incubate->Time_Point_Analysis Calculate_Remaining Calculate % Remaining Time_Point_Analysis->Calculate_Remaining Plot_Data Plot % Remaining vs. Time Calculate_Remaining->Plot_Data Determine_Optimal_pH Determine Optimal pH Plot_Data->Determine_Optimal_pH

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of oxybutynin and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common analytical challenges, ensuring the accuracy and robustness of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common queries encountered during the HPLC analysis of oxybutynin.

Q1: What is a typical starting HPLC method for the analysis of oxybutynin and its related substances?

A1: A good starting point for separating oxybutynin and its related compounds is a reversed-phase HPLC method. Many validated methods utilize a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][2] A common detection wavelength is around 210 nm.[1][3]

Q2: Which impurities are commonly encountered in oxybutynin analysis?

A2: During the synthesis of oxybutynin or upon its degradation, several related compounds can be present. Common impurities that may need to be resolved from the main oxybutynin peak include Impurity-A and Impurity-D, as mentioned in several analytical method development studies.[3] The United States Pharmacopeia (USP) also lists related compounds such as Oxybutynin Related Compound B and C.[4]

Q3: What are the critical parameters to consider for method validation of an oxybutynin HPLC assay according to ICH guidelines?

A3: For method validation, it is essential to evaluate specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), robustness, and system suitability.[1][2][3] All validation parameters should meet the acceptance criteria outlined in the ICH guidelines.[1][3]

Q4: How should I prepare my samples and standards for oxybutynin analysis?

A4: Accurately weigh your oxybutynin standard and sample and dissolve them in the mobile phase to a known concentration.[1][5] For tablet dosage forms, it's common practice to weigh and finely powder a set number of tablets, then extract the active ingredient with the mobile phase, possibly using sonication to ensure complete dissolution.[1][5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your HPLC analysis of oxybutynin.

Issue 1: Poor resolution between oxybutynin and a known impurity.

Possible Causes & Solutions:

  • Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is critical for achieving good resolution.

    • Action: Systematically vary the percentage of acetonitrile or methanol in your mobile phase. A slight decrease in the organic solvent concentration will generally increase retention times and may improve the resolution between closely eluting peaks.

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of ionizable compounds like oxybutynin.

    • Action: The USP method for oxybutynin chloride tablets suggests a mobile phase with a pH of 3.5 ± 0.05, adjusted with phosphoric acid.[5] Experiment with small adjustments to the pH to optimize selectivity.

  • Column Chemistry: The choice of stationary phase is crucial.

    • Action: If you are using a C18 column and still facing resolution issues, consider trying a C8 column[1] or a cyano (CN) column[6], which offer different selectivities.

Issue 2: Tailing of the oxybutynin peak.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with the basic amine group of oxybutynin, leading to peak tailing.

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2%).[3] The TEA will preferentially interact with the active silanol sites, reducing their interaction with oxybutynin and improving peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the concentration of your sample or decrease the injection volume.

  • Column Degradation: The column may be contaminated or worn out.

    • Action: First, try flushing the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[7]

Issue 3: Inconsistent Retention Times.

Possible Causes & Solutions:

  • Pump Issues: Fluctuations in the pump's flow rate will lead to shifts in retention time.

    • Action: Ensure the pump is properly primed and there are no air bubbles in the system. Check for leaks in the pump heads and fittings.[7]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can cause retention time variability.

    • Action: Always prepare fresh mobile phase and ensure all components are accurately measured. Degas the mobile phase thoroughly before use.

  • Column Temperature: Variations in the column temperature can affect retention times.

    • Action: Use a column oven to maintain a constant and controlled temperature. A temperature of 45°C has been used in some validated methods.[1][3]

Experimental Protocols

Here are some detailed, step-by-step methodologies for key experiments involving the HPLC analysis of oxybutynin.

Protocol 1: HPLC Method for Oxybutynin and Related Substances

This protocol is a representative method based on published literature.[1][3]

  • Chromatographic System:

    • HPLC System: A system equipped with a UV/Vis detector.

    • Column: Symmetry C8 (75 x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Column Temperature: 45°C.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: 210 nm.[1]

  • Reagent Preparation:

    • Phosphate Buffer: Dissolve 6.67 g of potassium dihydrogen phosphate and 8.55 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Filter through a 0.45 µm filter.[1]

    • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 51:49 (v/v) ratio. Degas before use.[1]

  • Sample Preparation:

    • Standard Solution (100 ppm): Accurately weigh and transfer 50 mg of oxybutynin chloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Pipette 2.0 mL of this solution into a 100 mL flask and dilute to the mark with the mobile phase.[1]

    • Sample Solution (100 ppm): Accurately weigh and transfer a quantity of powdered tablets equivalent to 50 mg of oxybutynin chloride into a 10 mL volumetric flask. Add about 5 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. Pipette 2.0 mL of this solution into a 100 mL flask and dilute to the mark with the mobile phase.[1]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for developing stability-indicating methods.[8][9] Here are the conditions for subjecting oxybutynin to various stress conditions.[3]

  • Acid Degradation:

    • To a sample solution, add 5 mL of 2 N HCl and keep at room temperature for 1 hour.

    • Neutralize with 5 mL of 2 N NaOH before analysis.[3]

  • Alkaline Degradation:

    • Treat the sample with a suitable concentration of NaOH. It has been noted that at alkaline conditions, about 2.6% of the drug degraded.[3]

  • Oxidative Degradation:

    • Treat the sample solution with 5 mL of 30% v/v hydrogen peroxide for 24 hours at room temperature.[3]

  • Thermal Degradation:

    • Keep the sample in a hot air oven at 60°C for 24 hours.[3]

After subjecting the samples to these stress conditions, analyze them by HPLC to observe for any degradation products and to ensure they are well-resolved from the parent oxybutynin peak.

Data Presentation

Table 1: Comparison of Published HPLC Methods for Oxybutynin Analysis

ParameterMethod 1[1]Method 2[3]Method 3[2]USP Method[5]
Column Symmetry C8 (75 x 4.6mm, 3.5µm)Primesil C18 (150 x 4.6mm, 3.5µm)Symmetry C18 (250x4.6mm, 5µm)L10 packing (Cyano) (4mm x 30cm)
Mobile Phase Phosphate buffer:Acetonitrile (51:49)Water:Acetonitrile:Triethylamine (690:310:2)1% Orthophosphoric acid:Acetonitrile:Methanol (40:45:15)Solvent A:Acetonitrile (80:20)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min~2 mL/min
Detection 210 nm210 nm205 nm203 nm
Temperature 45°C45°CAmbientNot Specified

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes resolution Poor Resolution? start->resolution No retention_time Inconsistent Retention Time? check_ph Adjust Mobile Phase pH peak_shape->check_ph resolution->retention_time No adjust_organic Adjust Organic Content in Mobile Phase resolution->adjust_organic check_pump Check Pump & Flow Rate retention_time->check_pump add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_ph->add_modifier If tailing persists check_column_health Check Column Health (Flush/Replace) add_modifier->check_column_health If still tailing end Problem Resolved check_column_health->end change_column Try Different Column (e.g., C8, Cyano) adjust_organic->change_column If no improvement optimize_temp Optimize Column Temperature change_column->optimize_temp optimize_temp->end prepare_fresh_mobile_phase Prepare Fresh Mobile Phase (Degas Properly) check_pump->prepare_fresh_mobile_phase use_column_oven Use Column Oven prepare_fresh_mobile_phase->use_column_oven use_column_oven->end

Caption: A troubleshooting workflow for common HPLC issues.

Forced_Degradation_Workflow start Oxybutynin Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 2N HCl) stress_conditions->acid base Base Hydrolysis (e.g., NaOH) stress_conditions->base oxidation Oxidation (e.g., 30% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis evaluate Evaluate Peak Purity & Resolution analysis->evaluate

Caption: Workflow for a forced degradation study of oxybutynin.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. Il Farmaco, 60(8), 689–699. [Link]

  • Mamatha, J., DevanNa, N., & Sandya Rani, J. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore. [Link]

  • Nataraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical Analysis, 8(3), 159-165. [Link]

  • Srinivasan, T., et al. (2015). validated-rp-hplc-method-for-the-estimation-of-oxybutynin-in-formulation.pdf. Pharmacophore, 6(2), 163-171. [Link]

  • Nataraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. SlideShare. [Link]

  • Srinivasan, T., et al. (2015). VALIDATED RP - HPLC METHOD FOR THE ESTIMATION OF OXYBUTYNIN IN FORMULATION. Pharmacophore. [Link]

  • Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. Phenomenex Application Note. [Link]

  • Singh, S., et al. (2004). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 669-674. [Link]

  • United States Pharmacopeia. (2006). USP Monographs: Oxybutynin Chloride Tablets. USP29-NF24. [Link]

  • Grosa, G., Aprile, S., Giovenzana, G. B., & Del Grosso, E. (2011). FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. University of Eastern Piedmont. [Link]

  • Mamatha, J., DevanNa, N., & Sandya Rani, J. (2018). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. ResearchGate. [Link]

  • British Pharmacopoeia Commission. (n.d.). Oxybutynin Tablets. British Pharmacopoeia. [Link]

  • Gualtieri, F. (2020). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

  • United States Pharmacopeia. (n.d.). Oxybutynin Chloride. USP-NF. [Link]

  • Kumar, A., & Saini, P. (2017). A stability indicating RP-HPLC method for the estimation of Oxybutynin in bulk and pharmaceutical dosage form. European Journal of Pharmaceutical and Medical Research, 4(9), 481-489. [Link]

  • Vaishnavi, P., Prasanthi, R., & Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology, 5(12). [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 6(4). [Link]

  • Suneetha, A., & Rao, A. L. (2013). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1143-1149. [Link]

  • Mamatha, J., DevanNa, N., & Sandya Rani, J. (2017). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advances in Science Engineering and Technology, 5(1), 125-131. [Link]

  • Kumar, A., & Saini, P. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences, 8(4), 3195-3202. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of alpha-Descyclohexyl-alpha-phenyl Oxybutynin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to equip you with the expertise to anticipate, identify, and overcome the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.

Introduction to the Challenge: The Nature of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), the accuracy of quantification can be significantly compromised by matrix effects .[1][2][3] This phenomenon arises from co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[3][4] This interference can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), leading to inaccurate and irreproducible results.[1][3][5][6]

For bioanalytical studies involving complex matrices like plasma, serum, or urine, phospholipids are a major contributor to matrix effects.[1][7] These molecules can co-extract with the analyte and often elute in the same chromatographic window, competing for ionization in the MS source.[1] Given that this compound is a metabolite of Oxybutynin, a compound frequently analyzed in biological fluids, a robust strategy to mitigate matrix effects is paramount for reliable pharmacokinetic and toxicological assessments.[8][9][10][11]

This guide will provide a systematic approach to troubleshooting and minimizing matrix effects in your LC-MS analysis of this compound.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your analysis.

Problem 1: Poor Reproducibility and Inconsistent Peak Areas in Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different sample preparations or even between individual samples.

Step-by-Step Solution:

  • Evaluate Sample Preparation: The first line of defense against matrix effects is a rigorous sample preparation method.[7][12] If you are using a simple protein precipitation (PPT) method, consider that while it is fast, it is often the least effective at removing interfering matrix components.[13]

    • Action: Transition to a more selective sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .[7][13] These methods provide a more thorough cleanup by separating the analyte from matrix components based on partitioning behavior or specific chemical interactions.[7]

  • Optimize Chromatographic Separation: Ensure that your analyte is chromatographically separated from the regions of significant ion suppression.

    • Action: Perform a post-column infusion experiment .[5][14] This involves infusing a constant flow of your analyte solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Any dip in the baseline signal indicates a region of ion suppression.[14] You can then adjust your chromatographic gradient to move the analyte peak away from these suppression zones.[14]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects that cannot be eliminated.[5]

    • Action: If not already in use, incorporate a SIL-IS for this compound. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

Problem 2: Low Signal Intensity and Poor Sensitivity (High Limit of Quantitation - LOQ)

Possible Cause: Significant ion suppression is likely reducing your analyte's signal-to-noise ratio.

Step-by-Step Solution:

  • Enhance Sample Cleanup: As with reproducibility issues, the primary suspect is inadequate sample cleanup.

    • Action: If using LLE, optimize the extraction solvent and pH. For a basic analyte like this compound, adjusting the sample pH to be two units higher than its pKa will ensure it is in a neutral, more extractable form.[7] A double LLE, where an initial extraction with a non-polar solvent like hexane removes hydrophobic interferences, can be very effective.[7]

    • Action: For SPE, consider a mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms for a highly selective extraction.[13]

  • Reduce Matrix Load on the System:

    • Action: Dilute the sample before extraction.[2][15] This can reduce the concentration of interfering matrix components, but be mindful of maintaining sufficient analyte concentration for detection.

    • Action: Decrease the injection volume to introduce less matrix into the LC-MS system.[2][4]

  • Optimize MS Source Conditions:

    • Action: Adjust ion source parameters such as gas flows, temperatures, and voltages.[16] Sometimes, optimizing these settings can improve the ionization efficiency of the analyte relative to the interfering matrix components.

    • Action: Consider reducing the ESI flow rate. Lower flow rates can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts and other matrix components.[2]

Problem 3: Non-Linear Calibration Curves

Possible Cause: The matrix effect is not consistent across the concentration range of your calibration standards. At higher concentrations, the matrix components may become saturated, leading to a different degree of ion suppression compared to lower concentrations.

Step-by-Step Solution:

  • Utilize Matrix-Matched Calibrators:

    • Action: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[15] This ensures that the standards and samples experience similar matrix effects. This is a regulatory expectation for bioanalytical method validation.[17][18][19][20][21]

  • Refine the Extraction Protocol:

    • Action: Re-evaluate your sample preparation method to ensure maximum removal of matrix interferences. A cleaner extract will result in a more linear response.

  • Assess for Carryover:

    • Action: Inject blank samples after high-concentration standards or samples to check for carryover, which can also contribute to non-linearity. Ensure your autosampler wash procedure is effective.[22]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a metabolite of Oxybutynin.[23] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[24][25] The analysis of its metabolites is crucial for understanding its pharmacokinetic profile.

Q2: Which sample preparation technique is best for minimizing matrix effects for this analyte in plasma?

While the "best" method can be matrix and analyte-dependent, a well-developed Solid-Phase Extraction (SPE) protocol, particularly using a mixed-mode sorbent, often provides the cleanest extracts and the most significant reduction in matrix effects compared to protein precipitation and liquid-liquid extraction.[13] LLE is also a very effective technique and has been successfully used for the analysis of oxybutynin and its metabolites.[8][9][10]

Q3: How do I quantitatively assess the matrix effect?

The matrix effect can be quantified by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[5][26] The matrix factor (MF) is calculated as:

MF = (Peak Response in Post-Extracted Matrix) / (Peak Response in Neat Solution)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines from the FDA and EMA provide specific requirements for assessing matrix effects during method validation.[17][18][19][21]

Q4: Can changing my LC column help reduce matrix effects?

Yes. Improving chromatographic resolution to separate the analyte from co-eluting matrix components is a key strategy.[5] Using columns with different selectivities (e.g., a biphenyl or pentafluorophenyl phase instead of a standard C18) or employing smaller particle sizes (UHPLC) for sharper peaks can enhance separation from interfering compounds.[13]

Q5: Is it possible to completely eliminate matrix effects?

In many cases, completely eliminating matrix effects is not feasible, especially with very complex matrices.[5] The goal is to minimize them to a level where they do not impact the accuracy, precision, and reproducibility of the assay. A combination of optimized sample preparation, chromatography, and the use of a stable isotope-labeled internal standard is the most robust approach to manage and correct for matrix effects.[5]

Experimental Protocols & Data

Protocol: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is a robust starting point for efficiently extracting the analyte while minimizing matrix interferences.

Materials:

  • Human plasma (blank and study samples)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Methyl tert-butyl ether (MTBE) - HPLC grade

  • Ammonium hydroxide solution

  • Reconstitution solution (e.g., 90:10 Acetonitrile:1mM Ammonium Acetate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the SIL-IS solution to each sample.

  • Alkalinization: Add 50 µL of ammonium hydroxide solution to each tube to adjust the pH, ensuring the analyte is in its neutral form for efficient extraction. Vortex briefly.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Vortexing: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data when comparing Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of a similar compound in plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 95 ± 565 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 85 ± 792 ± 8 (Minimal Effect)< 10
Solid-Phase Extraction (SPE) 90 ± 698 ± 5 (Negligible Effect)< 5

Data is illustrative and demonstrates the trend of improved matrix effect mitigation with more selective sample preparation techniques.

Visualizations

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting start Problem Identified: Inconsistent Results / Low Sensitivity check_prep Is Sample Prep Optimized? (Beyond PPT) start->check_prep check_chrom Is Analyte Separated from Ion Suppression Zone? check_prep->check_chrom Yes improve_prep Implement LLE or SPE check_prep->improve_prep No check_is Is a Stable Isotope-Labeled Internal Standard Used? check_chrom->check_is Yes post_infusion Perform Post-Column Infusion Experiment check_chrom->post_infusion No implement_is Incorporate SIL-IS check_is->implement_is No solution Problem Resolved: Reliable Quantification check_is->solution Yes improve_prep->check_chrom adjust_gradient Adjust LC Gradient to Shift Analyte Retention Time post_infusion->adjust_gradient adjust_gradient->check_is implement_is->solution

Caption: A decision tree for systematically troubleshooting matrix effects.

Sample Preparation Workflow Comparison

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Inject ppt_supernatant->ppt_end lle_start Plasma Sample lle_add Add Base & MTBE lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_transfer Transfer Organic Layer lle_vortex->lle_transfer lle_evap Evaporate & Reconstitute lle_transfer->lle_evap lle_end Inject lle_evap->lle_end spe_start Plasma Sample spe_condition Condition SPE Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Inject spe_elute->spe_end

Caption: Comparison of three common sample preparation workflows.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021-11-02). Available from: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Today. Available from: [Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed. (2013-06-28). Available from: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available from: [Link]

  • Ion Suppression in LC–MS–MS Analysis - Scribd. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025-05-06). Available from: [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses - Waters. (2025-08-10). Available from: [Link]

  • Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS - International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu. Available from: [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings - ScienceDirect. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019-02-20). Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbio. (2025-11-19). Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available from: [Link]

  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PubMed Central. (2020-12-02). Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom. Available from: [Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - ResearchGate. (2025-08-07). Available from: [https://www.researchgate.net/publication/238746772_Simultaneous_analysis_of_oxybutynin_and_its_active_metabolite_N-desethyl_oxybutynin_in_human_plasma_by_stable_isotope_dilution_LC-MSMS_to_support_a_bioequivalence_study]([Link]_ dilution_LC-MSMS_to_support_a_bioequivalence_study)

  • Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed. Available from: [Link]

  • Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - ResearchGate. Available from: [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed. (2017-02-01). Available from: [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry - ResearchGate. (2025-08-06). Available from: [Link]

  • USFDA guidelines for bioanalytical method validation - SlideShare. Available from: [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica. (2021-02-24). Available from: [Link]

  • alpha-Desphenyl-alpha-cyclohexenyl oxybutynin - PubChem. Available from: [Link]

  • Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol was used to extract hydrophobic and hydrophilic c - Metabolomics Workbench. Available from: [Link]

  • Oxybutynin - Merck Index. Available from: [Link]

  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - MDPI. Available from: [Link]

  • Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME) - SciELO. (2015-08-27). Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. Available from: [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. Available from: [Link]

  • Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed. (2008-12-01). Available from: [Link]

  • Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry - ResearchGate. Available from: [Link]

  • Oxybutynin - PubChem. Available from: [Link]

  • N-Desethyloxybutynin, (S)- - PubChem. Available from: [Link]

  • Why can I extract all metabolites from blood plasma with one solvent, but to extract only fatty acids I must use many solvents? - Chemistry Stack Exchange. (2022-03-09). Available from: [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - NIH. (2023-05-20). Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. Available from: [Link]

  • Extraction and determination of oxybutynin in human bladder samples by reversed-phase high-performance liquid chromatography - PubMed. Available from: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016-03-04). Available from: [Link]

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Navigating Stability Testing of Oxybutynin: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Scientists and Drug Development Professionals on Troubleshooting Stability Issues Related to alpha-Descyclohexyl-alpha-phenyl Oxybutynin and its Parent Compound.

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges during the stability testing of oxybutynin and its related substances. This guide is structured in a question-and-answer format to directly address specific issues, offering field-proven insights and scientifically sound methodologies.

Understanding the Landscape: this compound

Question: What is this compound and why is it a focus in stability testing?

Answer: this compound is a known impurity of the active pharmaceutical ingredient (API) oxybutynin. In pharmacopeial monographs, it is often referred to as Oxybutynin EP Impurity B or the diphenyl analog of oxybutynin chloride . Its presence and concentration are critical quality attributes that must be monitored and controlled throughout the drug product's lifecycle to ensure safety and efficacy.

This impurity is structurally very similar to oxybutynin, with the key difference being the substitution of the cyclohexyl group with a second phenyl group on the alpha-carbon of the ester side chain. This structural similarity can present analytical challenges in achieving adequate separation from the main oxybutynin peak and other related substances.

The potential origin of this impurity often lies in the synthesis of oxybutynin. The manufacturing process may involve the reaction of a phenylcyclohexylglycolic acid derivative with a butynyl amine derivative. If the starting material contains traces of a diphenylglycolic acid derivative, it can lead to the formation of this compound.

cluster_synthesis Oxybutynin Synthesis cluster_impurity Impurity Formation Starting Material 1 Phenylcyclohexylglycolic Acid Derivative Oxybutynin Oxybutynin (API) Starting Material 1->Oxybutynin Reaction Starting Material 2 Butynyl Amine Derivative Starting Material 2->Oxybutynin Impurity B This compound (Impurity B) Starting Material 2->Impurity B Impurity Starting Material Diphenylglycolic Acid Derivative (Contaminant) Impurity Starting Material->Impurity B Side Reaction

Caption: Potential Synthetic Origin of this compound.

Troubleshooting Guide for Stability Testing

This section addresses common issues encountered during the stability testing of oxybutynin, with a particular focus on the analysis of this compound.

Question: We are observing a new, unidentified peak in our stability samples that is not present in the initial time point. What could be the cause?

Answer: The appearance of a new peak in stability samples is a common indicator of degradation. Here's a systematic approach to investigate its origin:

  • Consider Degradation of the API: Oxybutynin is susceptible to degradation under various stress conditions, primarily hydrolysis and oxidation.[1] The ester linkage in oxybutynin can hydrolyze under acidic or basic conditions to form phenylcyclohexylglycolic acid and 4-(diethylamino)but-2-yn-1-ol. Oxidative conditions can also lead to the formation of N-oxide and other degradation products.[2][3]

  • Evaluate Impurity Degradation: It is crucial to consider that the observed new peak could be a degradant of an existing impurity, such as this compound. While specific forced degradation data for this impurity is not extensively published, its ester functionality makes it susceptible to hydrolysis, similar to the parent drug.

  • Forced Degradation Studies: To confirm the identity of the new peak, it is recommended to perform forced degradation studies on both the oxybutynin API and a reference standard of this compound. This will help to create a degradation map and identify the retention times of known degradants.

Recommended Forced Degradation Conditions for Oxybutynin and Related Substances:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hoursHydrolysis of the ester linkage
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevatedHydrolysis of the ester linkage
Oxidation 3-30% H₂O₂ at room temperatureN-oxidation and other oxidative pathways
Thermal Degradation Dry heat at 60-105°CVarious thermal decomposition pathways
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)Photochemical degradation

Question: We are struggling with poor peak shape, specifically peak tailing, for the this compound impurity. What can we do to improve it?

Answer: Peak tailing is a frequent issue in the analysis of basic compounds like oxybutynin and its impurities on silica-based reversed-phase columns. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.[4] Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. For basic compounds, working at a lower pH (e.g., pH 2.5-4.0) ensures that the analyte is fully protonated, which can reduce interactions with silanol groups.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites and improve peak shape. A concentration of 0.1-0.2% (v/v) is a good starting point.

  • Column Selection:

    • High-Purity Silica Columns: Modern HPLC columns manufactured with high-purity silica have a lower concentration of acidic silanol groups, which significantly reduces peak tailing for basic compounds.

    • End-capped Columns: Columns with extensive end-capping are designed to minimize the accessible silanol groups.

    • Alternative Stationary Phases: Consider columns with stationary phases specifically designed for the analysis of basic compounds, such as those with embedded polar groups or hybrid particle technology.

  • Sample Solvent: Ensure that the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

Question: We are observing a shift in the retention time of this compound during our analytical run. What are the likely causes and how can we address this?

Answer: Retention time shifts can compromise the reliability of your analytical method. The following are common causes and their solutions:

Potential CauseTroubleshooting Steps
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate measurements of all components. For gradient methods, ensure the pumping system is delivering the correct mobile phase composition.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. Even small temperature variations can affect retention times, especially for ionizable compounds.
Column Contamination or Aging If retention times consistently decrease and peak shapes deteriorate, the column may be contaminated or nearing the end of its lifespan. Implement a column washing procedure or replace the column if necessary.
Pump Issues Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow rates will lead to retention time variability.

Recommended Analytical Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a robust stability-indicating method for the analysis of oxybutynin and the critical impurity, this compound. Method validation should be performed according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped)Provides good retention and resolution for the analytes.
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) : Triethylamine (40:60:0.2, v/v/v)The buffer controls the ionization state of the analytes, and TEA improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 210 nmProvides good sensitivity for both oxybutynin and its impurities.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of oxybutynin reference standard and this compound reference standard in the mobile phase. Further dilute to the desired working concentration.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of oxybutynin. Sonicate if necessary to ensure complete dissolution.

cluster_workflow Stability Testing Workflow Sample Stability Sample Preparation Sample Preparation (Dissolve in Mobile Phase) Sample->Preparation HPLC RP-HPLC Analysis (as per protocol) Preparation->HPLC Data Data Acquisition & Processing HPLC->Data Analysis Impurity Profiling & Quantification Data->Analysis Report Stability Report Analysis->Report

Caption: General Workflow for Stability Sample Analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for this compound in a stability study? A1: The acceptance criteria for any specific impurity are typically defined in the product specification and are based on regulatory guidelines such as ICH Q3A/B. The limits for known and unknown impurities will depend on the maximum daily dose of the drug product.

Q2: Can this guide be applied to the analysis of other oxybutynin impurities? A2: Yes, the principles and troubleshooting advice provided here are broadly applicable to the analysis of other related substances of oxybutynin. However, the specific chromatographic behavior and stability of each impurity may differ.

Q3: Where can I obtain a reference standard for this compound? A3: Reference standards for Oxybutynin EP Impurity B are commercially available from several suppliers of pharmaceutical reference standards.

Q4: Is it necessary to perform forced degradation on the impurity itself? A4: While forced degradation of the API is a regulatory requirement, performing stress testing on significant impurities can provide valuable information for method development and for understanding the overall stability profile of the drug product. It helps in ensuring that the analytical method is truly stability-indicating for both the API and its impurities.

References

  • Natraj, K. S. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. International Journal of Pharmaceutical & Biological Archives, 9(03).
  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

  • Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Dwight, R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
  • Dmochowski, R. R. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • GL Sciences. (2022, October 7). HPLC Column Trouble Shooting -- Quality of Mobile Phase [Video]. YouTube. [Link]

  • Mamatha, J., Devanna, N., & Sandya Rani, J. (2017). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advances in Science Engineering and Technology, 5(1), 125-131.
  • Canavesi, R., Grosa, G., Del Grosso, E., Giorgis, M., & Gatti, G. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. European Journal of Pharmaceutical Sciences, 86, 1-8.
  • ResearchGate. (n.d.). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. Retrieved from [Link]

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Technical Support Center: Optimizing Alpha-Descyclohexyl-alpha-phenyl Oxybutynin Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of alpha-Descyclohexyl-alpha-phenyl Oxybutynin. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for minimizing interference during the detection of this critical Oxybutynin impurity. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the accuracy, sensitivity, and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions about the nature of this compound and the general principles of its analysis.

Q1: What is this compound and why is its accurate detection critical?

Q2: What are the primary sources of interference in the analysis of this impurity?

Interference in the analysis of this compound typically originates from three main sources:

  • The Parent Drug (Oxybutynin): Due to its structural similarity and significantly higher concentration, the parent drug peak can tail into or completely obscure the impurity peak.

  • Other Related Impurities: The synthesis and degradation of Oxybutynin can produce a variety of related compounds that may co-elute with the target analyte.[1]

  • Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and proteins can interfere with the analysis.[3][4] This is particularly problematic in LC-MS/MS, where these components can cause ion suppression or enhancement, leading to inaccurate quantification.[3][5]

Q3: What is the recommended analytical platform for detecting this compound?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred platform for this analysis.[6][7][8] Its high sensitivity is essential for detecting trace-level impurities, and its selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of the analyte from other co-eluting compounds, which is a significant advantage over UV detection.[9]

Q4: Why is sample preparation so important for minimizing interference?

A robust sample preparation procedure is the first and most critical line of defense against analytical interference.[4][5] Its primary goals are to remove bulk matrix components that can cause ion suppression and to concentrate the analyte for improved sensitivity.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up complex samples like plasma before they are introduced into the LC-MS/MS system.[7]

Troubleshooting Guide: Resolving Common Analytical Issues

This section provides step-by-step guidance for specific problems you may encounter during method development and routine analysis.

Issue 1: Co-elution of the Analyte with Oxybutynin or Other Impurities

You observe a single, broad peak, or a peak with a noticeable shoulder, indicating that your target impurity is not chromatographically resolved from an interfering compound.[9][10]

The fundamental issue is a lack of chromatographic selectivity between the analyte and the interferent. To resolve this, you must systematically adjust parameters that influence molecular interactions with the stationary and mobile phases.

CoElution_Troubleshooting start Co-elution Detected step1 Step 1: Confirm Co-elution Use high-resolution mass spectrometry or diode array detector (DAD) to check peak purity. start->step1 step2 Step 2: Adjust Mobile Phase pH Analyte and Oxybutynin are basic. Modify pH to alter ionization state and retention. step1->step2 Impurity Confirmed step3 Step 3: Change Organic Modifier Switch from acetonitrile to methanol (or vice versa) to alter selectivity. step2->step3 Insufficient Resolution step4 Step 4: Evaluate Column Chemistry Test a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP) to introduce new interaction mechanisms (π-π, dipole-dipole). step3->step4 Insufficient Resolution step5 Step 5: Optimize Temperature Lowering temperature can sometimes increase resolution between closely related compounds. step4->step5 Insufficient Resolution end Resolution Achieved step5->end Success

Caption: Troubleshooting workflow for resolving co-elution.

  • Establish Baseline: Using your current method, inject a mixed standard of this compound and Oxybutynin. Note the resolution (Rs). An Rs value < 1.5 indicates a need for optimization.

  • Mobile Phase pH Adjustment:

    • Oxybutynin and its impurities are tertiary amines, making their retention highly sensitive to pH.

    • Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0). Ammonium acetate or ammonium formate are excellent choices for LC-MS compatibility.[7]

    • Equilibrate the column with each mobile phase and inject the standard mixture.

    • Rationale: Changing the pH alters the degree of ionization of the analytes. A more ionized compound will be less retained on a reverse-phase (e.g., C18) column, potentially shifting its retention time away from the interferent.

  • Organic Modifier Evaluation:

    • If pH adjustment is insufficient, prepare two versions of the optimal mobile phase: one with acetonitrile (ACN) and one with methanol (MeOH) as the organic modifier.

    • Rationale: ACN and MeOH have different solvent properties that create unique interactions with the analyte and stationary phase, directly impacting selectivity. This is one of the most powerful tools for resolving co-eluting peaks.[11]

  • Stationary Phase Screening:

    • If co-elution persists, the interaction mechanism of the C18 column may be insufficient. Select a column with a different chemistry.

Column ChemistryPrimary Interaction MechanismIdeal For
C18 (Standard) HydrophobicGeneral purpose reverse-phase
Phenyl-Hexyl Hydrophobic + π-π interactionsSeparating aromatic compounds
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeSeparating isomers, polar compounds
  • Rationale: Introducing alternative interaction mechanisms like π-π bonding (with a Phenyl-Hexyl column) can dramatically alter the elution order and achieve separation where a C18 column fails.

Issue 2: Poor Signal Reproducibility and/or Low Sensitivity (Ion Suppression)

Your analyte signal is inconsistent between injections, or the sensitivity is much lower than expected, particularly in biological matrix samples compared to pure solvent standards.

This is a classic symptom of matrix effects , where co-eluting endogenous compounds (especially phospholipids in plasma) interfere with the ionization of your analyte in the mass spectrometer's source.[3] The solution is to improve the sample cleanup process to remove these interferences before they reach the detector.

MatrixEffect_Troubleshooting start Ion Suppression Detected step1 Step 1: Quantify Matrix Effect Compare analyte response in post-spiked matrix extract vs. pure solvent. A significant difference confirms matrix effects. start->step1 step2 Step 2: Implement Solid-Phase Extraction (SPE) Use a method that selectively retains the analyte while washing away interferences like phospholipids. step1->step2 Effect Confirmed step3 Step 3: Optimize SPE Wash Steps Introduce a strategic organic wash (e.g., 5% Methanol) to remove weakly bound interferences without eluting the analyte. step2->step3 Further Optimization step4 Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) If available, a SIL-IS co-elutes and experiences the same ion suppression, correcting for the variability. step3->step4 For Ultimate Correction end Signal Stabilized step4->end

Caption: Workflow for mitigating matrix effects in LC-MS/MS.

This protocol uses a mixed-mode cation-exchange (MCX) sorbent, which is ideal for retaining basic compounds like Oxybutynin and its impurities from a biological matrix.[12]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding and ensures the analyte is in its positively charged state.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX 30 mg/1 mL cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps (Interference Removal):

    • Wash 1: Add 1 mL of 0.1 N Hydrochloric Acid. This removes neutral and acidic interferences.

    • Wash 2: Add 1 mL of Methanol. This critical step removes phospholipids and other organic-soluble interferences that cause ion suppression.

  • Analyte Elution:

    • Elute the this compound and other basic compounds with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and focuses the analyte into a small volume for maximum sensitivity.[6]

References

  • Kumar, P., et al. (2018). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Shah, S., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ciulu, M., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Polite, L. (2022). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Modhave, Y., et al. (2012). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Reddy, B., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Bioanalysis Zone. (2016). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Future Science Group. [Link]

  • Tian, Y., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography. [Link]

  • Shah, S., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B. [Link]

  • Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube. [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Li, W., & Cohen, L. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Shah, S., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. ResearchGate. [Link]

  • Biovanix. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Veeprho. Oxybutynin Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]

  • Sree, G., et al. (2014). Development and validation of new colorimetric method for the estimation of oxybutynin chloride in bulk and dosage form. Journal of Chemical and Pharmaceutical Research. [Link]

  • Waters Corporation. HPLC Troubleshooting. Waters Corporation. [Link]

  • Arthy, L., et al. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Kumar, A., et al. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. ResearchGate. [Link]

  • Moreira, B., et al. (2015). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME) and capillary electrophoresis (CE). Analytical Methods. [Link]

  • Mandic, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • Mercolini, L., & Protti, M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Keverling-Buisman, J. A., et al. (1989). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Oxybutynin. PubChem. [Link]

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Technical Support Center: Refinement of Analytical Methods for Oxybutynin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Oxybutynin and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during analytical method development, validation, and routine testing. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of Oxybutynin impurities. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Poor Resolution Between Oxybutynin and Known Impurities

Scenario: You are observing co-elution or inadequate separation (Resolution < 1.5) between the main Oxybutynin peak and a known related substance, such as Oxybutynin Related Compound A or B.

Potential Causes & Solutions:

  • Mobile Phase Composition: The organic modifier, aqueous phase pH, and buffer concentration are critical for achieving selectivity.

    • Causality: The ionization state of Oxybutynin (a tertiary amine) and its impurities is highly dependent on the mobile phase pH. At a pH below the pKa of the tertiary amine, the molecule will be protonated and exhibit different retention behavior on a reversed-phase column.

    • Troubleshooting Steps:

      • pH Adjustment: If using a phosphate buffer, systematically adjust the pH. For C18 columns, a pH range of 3.0 to 6.0 is often effective. A small change of ±0.2 pH units can significantly impact resolution.

      • Organic Modifier: Vary the ratio of acetonitrile to water (or buffer). A lower percentage of organic solvent will generally increase retention times and may improve separation. Consider evaluating an alternative organic modifier like methanol, as it can offer different selectivity.[1]

      • Ion-Pairing Reagents: For particularly challenging separations, consider the addition of an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase. This can enhance the retention of the basic analytes and improve resolution.

  • Column Chemistry and Temperature: The choice of stationary phase and operating temperature plays a significant role in selectivity.

    • Causality: Different C18 column packings have varying levels of end-capping and surface chemistry, which can lead to different interactions with the analytes. Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing peak shape and resolution.

    • Troubleshooting Steps:

      • Column Selection: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded phase column.

      • Temperature Optimization: Analyze samples at different column temperatures (e.g., 30°C, 40°C, 50°C). Increased temperature generally reduces retention times but can sometimes improve peak shape and resolution. A study on a related compound showed optimal separation at 45°C.[2][3]

Workflow for Optimizing Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Appearance of New or Unexpected Peaks in the Chromatogram

Scenario: During a stability study or routine analysis, you observe new peaks that were not present in the reference standard or initial sample chromatograms.

Potential Causes & Solutions:

  • Degradation of Oxybutynin: Oxybutynin is susceptible to degradation under certain stress conditions.

    • Causality: The ester functional group in Oxybutynin is prone to hydrolysis in both acidic and basic conditions. Oxidation can also occur, leading to the formation of N-oxides or other degradation products.[4][5]

    • Troubleshooting Steps:

      • Forced Degradation Studies: To confirm if the new peaks are degradation products, perform forced degradation studies. Expose a solution of Oxybutynin to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress conditions.[4] This will help in identifying the retention times of potential degradants.

      • Mass Spectrometry (LC-MS): If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing potential structures of the degradation products. For instance, the protonated molecule of Oxybutynin has an m/z of 358.2376.[6]

      • Review Storage Conditions: Ensure that samples and standards are stored under appropriate conditions (e.g., protected from light, controlled temperature) to prevent unintended degradation.[7]

  • Contamination: The new peaks could be from external sources.

    • Causality: Contaminants can be introduced from solvents, glassware, the HPLC system itself, or the sample matrix.

    • Troubleshooting Steps:

      • Blank Injections: Inject a blank (mobile phase or sample diluent) to check for contamination from the solvent or system.

      • Placebo Analysis: If analyzing a formulated product, inject a placebo sample (containing all excipients except the active pharmaceutical ingredient) to rule out interference from the formulation matrix.

      • System Cleaning: If contamination is suspected, flush the HPLC system with a strong solvent (e.g., a high percentage of organic solvent) to remove any residues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Oxybutynin?

A1: Impurities in Oxybutynin can be classified into three main categories:[7]

  • Process-Related Impurities: These are substances that are formed during the synthesis of Oxybutynin. They can include unreacted starting materials, intermediates, and by-products of side reactions. Examples include Phenylcyclohexylglycolic acid (Oxybutynin Related Compound F) and various synthetic precursors.[][9]

  • Degradation Impurities: These are formed when Oxybutynin degrades due to exposure to light, heat, moisture, or reactive excipients. Hydrolysis and oxidation are common degradation pathways.[4][5]

  • Elemental Impurities: These are trace metals that may be present from catalysts or manufacturing equipment.[7]

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several specified impurities for Oxybutynin, including:

  • Oxybutynin Related Compound A (Cyclohexenyl analog)[][10]

  • Oxybutynin Related Compound B (Diphenyl analog)[][10][11]

  • Oxybutynin Related Compound C[][10][11]

Q2: What are the key parameters for a stability-indicating HPLC method for Oxybutynin?

A2: A stability-indicating method is one that can accurately and selectively quantify the drug in the presence of its degradation products, impurities, and excipients. Key validation parameters according to ICH guidelines include:[2][3]

  • Specificity: The method must be able to resolve the Oxybutynin peak from all potential interfering peaks. This is typically demonstrated through forced degradation studies and analysis of placebo samples.[4]

  • Linearity: The method should exhibit a linear relationship between the detector response and the concentration of Oxybutynin over a specified range. A correlation coefficient (r²) of >0.999 is generally expected.[2][4]

  • Accuracy: The accuracy of the method is the closeness of the test results to the true value. It is usually determined by recovery studies, spiking a placebo with known amounts of Oxybutynin at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 98-102%.[2][12]

  • Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The relative standard deviation (RSD) for replicate measurements should typically be less than 2%.[1][2][4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They are important for the analysis of impurities.[2]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) should be evaluated to ensure its reliability in routine use.[2]

Q3: What are typical starting conditions for an HPLC method for Oxybutynin impurity analysis?

A3: While method development requires optimization, a good starting point for a reversed-phase HPLC method for Oxybutynin and its impurities can be derived from published literature.

ParameterTypical ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for the moderately nonpolar Oxybutynin molecule.[4]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0-4.5)The buffer controls the ionization of Oxybutynin, and acetonitrile is a common organic modifier. The pH is critical for selectivity.[4]
Elution Isocratic or GradientIsocratic elution is simpler, but a gradient may be necessary to resolve all impurities within a reasonable run time.[1][2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2][3][4]
Column Temp. 30-45°CElevated temperature can improve peak shape and reduce run time.[2][3]
Detection UV at 205-220 nmOxybutynin has a UV maximum in this lower wavelength range.[1][4][13]
Injection Vol. 10-20 µLA typical injection volume for analytical HPLC.[1]

Experimental Protocol: Sample Preparation for Impurity Analysis from Tablets

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a specified amount of Oxybutynin HCl (e.g., 50 mg).[11]

  • Transfer the powder to a suitable volumetric flask (e.g., 10 mL).[11]

  • Add a portion of the diluent (typically the mobile phase or a mixture of water/organic solvent) and sonicate for a sufficient time (e.g., 15-30 minutes) to ensure complete dissolution of the drug.[2]

  • Dilute to the final volume with the diluent and mix well.

  • Centrifuge a portion of the solution to remove insoluble excipients.

  • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PVDF or PTFE) into an HPLC vial.[2]

Logical Flow for Method Validation

Method_Validation_Flow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Optimized_Method Optimized HPLC Method Specificity Specificity (Forced Degradation) Optimized_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Method Ready for Routine Use System_Suitability->Validated_Method All criteria met

Caption: Logical progression of HPLC method validation steps.

References

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

  • Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 434-441. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Oxybutynin Chloride. Retrieved from [Link]

  • Phale, M. D., & Sharma, S. (2017). Development and Validation of a Stability-Indicating Assay (RP-HPLC) Method for Quantitative Analysis of Oxybutynin in Bulk Drug and Extended Release Formulation. European Journal of Pharmaceutical and Medical Research, 4(8), 568-576. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin Hydrochloride and its Impurities. Retrieved from [Link]

  • Natraj, K. S. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. International Journal of Pharmaceutical & Biological Archive, 9(3). Retrieved from [Link]

  • Grosa, G., et al. (2011). Forced Degradation Study of Oxybutynin: New Insights from LC-MS/MS Analysis on its Chemical Stability. Poster session presented at RDPA 2011- 14th Meeting on Recent Developments in Pharmaceutical Analysis, Pavia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin-impurities. Retrieved from [Link]

  • TLC Pharma Labs. (n.d.). Oxybutynin Chloride Impurities | Usp | Ep | Bp. Retrieved from [Link]

  • Sree, G. J., et al. (2015). A Validated RP-HPLC Method for the Estimation of Oxybutynin in Formulation. Pharmacophore, 6(1), 65-72. Retrieved from [Link]

  • Arthy, L., et al. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1771-1779. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). An Updated Structure of Oxybutynin Hydrochloride. PubMed Central. Retrieved from [Link]

  • El-Gindy, A., et al. (2016). Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms. Journal of Taibah University for Science, 10(4), 549-560. Retrieved from [Link]

  • Mamatha, J., et al. (2016). Method Development and Validation of Oxybutynin Chloride by RP-HPLC Analytical Technique. International Conference on Knowledge, Information, Technology And Sciences (ICKITS-2016). Retrieved from [Link]

  • Mamatha, J., et al. (2018). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. International Journal of Engineering Technology, Management and Applied Sciences, 6(5), 124-130. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem. Retrieved from [Link]

  • Sridhar, B., et al. (2015). Development and validation of new colorimetric method for the estimation of oxybutynin chloride in bulk and dosage form. Journal of Chemical and Pharmaceutical Research, 7(12), 48-54. Retrieved from [Link]

  • Gauthier, C., et al. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(19), 6594. Retrieved from [Link]

  • Expert Synthesis Solutions. (n.d.). Oxybutynin-N-Substituted Allyl Impurity Hydrochloride. Retrieved from [Link]

  • Kennelly, A. M., & O'Gorman, S. M. (2007). Oxybutynin: an overview of the available formulations. Neuropsychiatric Disease and Treatment, 3(4), 443–449. Retrieved from [Link]

  • Gicquel, T., et al. (2017). Stability study of 5 mg/ml oxybutynin oral suspension in syrspend. European Journal of Hospital Pharmacy, 24(Suppl 1), A1-A268. Retrieved from [Link]

  • Patsnap. (2023, September 14). Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends. Retrieved from [Link]

  • El-Gindy, A., et al. (2009). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. Journal of AOAC International, 92(1), 124-132. Retrieved from [Link]

  • Vivek, P. S., et al. (2016). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2351-2357. Retrieved from [Link]

  • Dmochowski, R. R. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opinion on Pharmacotherapy, 3(4), 443-450. Retrieved from [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Oxybutynin and its Metabolites in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

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A Message from the Senior Application Scientist:

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide practical, in-depth solutions for a common and often frustrating challenge: the poor aqueous solubility of Oxybutynin and its related compounds during assay development.

You may have searched for "alpha-Descyclohexyl-alpha-phenyl Oxybutynin." It is important to clarify that this specific nomenclature appears to be a variation or potential misnomer. Oxybutynin's core structure contains a cyclohexyl group essential to its activity. The primary challenges with solubility are well-documented for the parent drug, Oxybutynin, and its principal active metabolite, N-desethyl-oxybutynin (DEO) . This guide will focus on these clinically relevant compounds, providing strategies that are broadly applicable to lipophilic, weakly basic molecules of this class. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome solubility hurdles, ensuring the accuracy and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding solubility issues.

Q1: Why is my Oxybutynin/DEO precipitating in my aqueous assay buffer?

A: This is typically due to the compound's physicochemical properties. Oxybutynin is a lipophilic (fat-soluble) weak base. Its aqueous solubility is highly dependent on pH.[1][2][3] At neutral or alkaline pH (above its pKa of ~8.0), it exists predominantly in its un-ionized, less soluble form, causing it to fall out of solution.[1][2]

Q2: I dissolved my compound in 100% DMSO first, but it still crashed when I diluted it into my cell culture media or assay buffer. What happened?

A: This is a classic solvent-shift precipitation event. While highly soluble in organic solvents like DMSO, when this concentrated stock is introduced into a predominantly aqueous environment, the final concentration of the organic solvent may be too low to maintain solubility. The drug molecules, now exposed to an unfavorable aqueous environment, rapidly aggregate and precipitate.[4]

Q3: What is the maximum concentration of DMSO or ethanol I can use in my assay without affecting the results?

A: This is highly assay-dependent, especially for cell-based assays. As a general rule, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity or off-target effects.[5][6][7] Some robust cell lines may tolerate up to 1%, but this must be validated.[5][7] Always run a vehicle control (assay buffer + equivalent concentration of solvent) to assess the impact of the solvent alone on your assay's performance.[8]

Q4: Can I just lower the pH of my buffer to improve solubility?

A: Yes, lowering the pH is a primary strategy. Oxybutynin's solubility dramatically increases in acidic conditions because the molecule becomes protonated (ionized), rendering it more water-soluble.[1][3][9][10][11] However, you must ensure the acidic pH is compatible with your assay system (e.g., proteins, cells, enzymes) and does not alter the biological process you are measuring.

Q5: Are there alternatives to using co-solvents like DMSO?

A: Absolutely. Complexation agents, particularly cyclodextrins, are an excellent alternative.[12][13] These molecules have a hydrophobic inner cavity that can encapsulate the drug, while their hydrophilic exterior allows the entire complex to dissolve in water.[12][14] This approach can often achieve higher aqueous concentrations without the need for organic solvents.[12][13][15]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed explanations and step-by-step workflows for systematically addressing solubility challenges.

Guide 1: Understanding the Physicochemical Landscape

Before troubleshooting, it's critical to understand the properties of the molecule you are working with. This knowledge informs every decision in your assay development.

PropertyOxybutyninN-desethyl-oxybutynin (DEO)Significance for Assay Solubility
Molecular Weight 357.49 g/mol [2]~329.44 g/mol Affects molarity calculations for stock solutions.
pKa ~8.04[1][2][3]Similar basicity expectedAs a weak base, solubility is poor above this pH. Protonation below this pH increases solubility.
LogP (n-octanol/water) 2.9 (at pH 6)[2]Likely similar or slightly lowerIndicates high lipophilicity (poor water solubility).
Aqueous Solubility Highly pH-dependent: 77 mg/mL (pH 1), 0.8 mg/mL (pH 6), 0.012 mg/mL (pH >9.6)[1][2][3]Poorly soluble in water; Soluble in DMSO, Methanol[]Quantifies the challenge. Highlights the dramatic effect of pH on solubility.
Guide 2: Systematic Approach to Solvent Selection and Optimization

The goal is to find a solvent system that maintains the compound's solubility at the final assay concentration while having minimal impact on the biological system.

This diagram outlines a logical decision-making process for addressing precipitation in your assay.

Solubility_Troubleshooting Start Precipitation Observed in Assay? Check_pH Is Assay Buffer pH > 6.0? Start->Check_pH Lower_pH Strategy 1: Lower Buffer pH (e.g., to pH 5.0-6.0) Check_pH->Lower_pH Yes Check_Solvent Is final co-solvent concentration < 0.5%? Check_pH->Check_Solvent No pH_Incompatible Is lower pH incompatible with assay? Lower_pH->pH_Incompatible pH_Incompatible->Check_Solvent Yes Success Solubility Achieved Proceed with Assay pH_Incompatible->Success No Increase_Solvent Strategy 2: Increase Co-Solvent (Validate toxicity!) Check_Solvent->Increase_Solvent Yes Use_CD Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) Check_Solvent->Use_CD No Solvent_Incompatible Is higher co-solvent incompatible with assay? Increase_Solvent->Solvent_Incompatible Solvent_Incompatible->Use_CD Yes Solvent_Incompatible->Success No Use_CD->Success Failure Re-evaluate compound or assay format Use_CD->Failure

Caption: Decision tree for troubleshooting compound precipitation in assays.

Protocol 1: pH Adjustment for Solubilization

This is the most direct method if your assay can tolerate acidic conditions.

Principle: By lowering the pH of the aqueous buffer to at least 1-2 units below the compound's pKa (~8.0), the tertiary amine group on Oxybutynin/DEO becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺). This charged, ionized form is significantly more soluble in water.[1][3][9]

Step-by-Step Methodology:

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific assay (e.g., cell viability, enzyme activity, receptor binding).

  • Prepare Acidic Buffers: Prepare your standard assay buffer at several pH points below 7.0 (e.g., pH 6.5, 6.0, 5.5). Citrate or phosphate buffers are common choices.

  • Prepare Drug Stock: Prepare a concentrated stock solution of Oxybutynin or its metabolite in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Perform Solubility Test:

    • Add a small volume of the drug stock to each of the prepared buffers to achieve the final desired assay concentration.

    • Vortex briefly and allow the solution to equilibrate at the assay temperature for 15-30 minutes.

    • Visually inspect for precipitation against a dark background.[17] A Tyndall effect (light scattering) can indicate the presence of fine, sub-visual precipitate.[17]

  • Select Optimal pH: Choose the highest pH that maintains complete solubility without compromising the integrity of your assay.

Self-Validation & QC Checkpoints:

  • pH Control: Measure the final pH of the assay medium after adding the compound to ensure it remains within the target range.

  • Blank Control: Run a "buffer-only" control at the selected acidic pH to confirm that the pH itself does not alter your assay's baseline readings.

Protocol 2: Utilizing Cyclodextrins for Enhanced Aqueous Solubility

This method is ideal for assays that are sensitive to organic solvents or pH changes.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[12][14] Poorly water-soluble drugs like Oxybutynin can partition into this hydrophobic core, forming a water-soluble "inclusion complex."[12][13][15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[13]

CD_Mechanism cluster_0 Components cluster_1 Aqueous Environment cluster_2 Result Oxy Oxybutynin (Lipophilic) Complex Oxybutynin HP-β-CD Shell Oxy->Complex:cavity + CD HP-β-Cyclodextrin CD->Complex:shell + Water H₂O

Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a water-soluble complex.

Step-by-Step Methodology:

  • Prepare CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gently warm and stir to ensure complete dissolution.

  • Prepare Drug Stock: Prepare a high-concentration stock of Oxybutynin in a minimal amount of a suitable organic solvent (e.g., 40 mM in Ethanol or DMSO).

  • Form the Complex:

    • Slowly add the drug stock solution dropwise to the vortexing CD stock solution. The ratio of drug to CD will need to be optimized, but a molar excess of CD (e.g., 5:1 or 10:1 CD:drug) is a good starting point.

    • Continue to mix (vortex or sonicate) for 30-60 minutes at room temperature to facilitate complex formation.

  • Create Final Assay Solution: Dilute this drug/CD complex stock solution into your final assay buffer to achieve the desired working concentration of the drug.

  • Perform Solubility Test: Visually inspect the final solution for any signs of precipitation or cloudiness.

Self-Validation & QC Checkpoints:

  • CD Control: Run a control with only HP-β-CD in the assay buffer at the same final concentration to ensure the cyclodextrin itself does not interfere with your assay.[5]

  • Concentration Verification: For critical assays, you may want to filter the final solution through a 0.22 µm filter and measure the concentration of the filtrate (e.g., by HPLC-UV) to confirm the amount of drug that is truly in solution.[19]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research.[Link]

  • The Durability of Intravesical Oxybutynin Solutions Over Time. Journal of Urology.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.[Link]

  • A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore.[Link]

  • Cyclodextrins as pharmaceutical solubilizers. International Journal of Pharmaceutics.[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore.[Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. Phenomenex.[Link]

  • VALIDATED RP - HPLC METHOD FOR THE ESTIMATION OF OXYBUTYNIN IN FORMULATION. Pharmacophore.[Link]

  • Oxybutynin. RSC - The Merck Index Online.[Link]

  • Oxybutynin formulations and method of use.
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  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central.[Link]

  • The Durability of Intravesical Oxybutynin Solutions Over Time. The Journal of Urology.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. ResearchGate.[Link]

  • A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. PubMed Central.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.[Link]

  • The durability of intravesical oxybutynin solutions over time. PubMed.[Link]

  • (PDF) Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate.[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.[Link]

  • Oxybutynin. PubChem.[Link]

  • Oxybutynin: Package Insert / Prescribing Information. Drugs.com.[Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.[Link]

  • DITROPAN® (oxybutynin chloride) Tablets and Syrup. accessdata.fda.gov.[Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biol Res.[Link]

  • OXYBUTYNIN (PD009572). Probes & Drugs Portal.[Link]

  • In vitro methods to assess drug precipitation. ResearchGate.[Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications.[Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Visualized Experiments.[Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central.[Link]

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Validation & Comparative

A Comparative Pharmacological Guide: Oxybutynin vs. its Active Metabolite, N-desethyloxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

Oxybutynin is a cornerstone anticholinergic agent for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its therapeutic efficacy is primarily attributed to its antagonism of muscarinic acetylcholine receptors in the detrusor muscle of the bladder.[2] However, the clinical use of oxybutynin is often tempered by a notable side-effect profile, particularly dry mouth (xerostomia), which can impact patient adherence.[3]

Upon oral administration, oxybutynin undergoes extensive first-pass metabolism by cytochrome P450 enzymes, primarily CYP3A4, in the gut wall and liver.[2] This metabolic process yields a major active metabolite, N-desethyloxybutynin (DEO). Plasma concentrations of DEO can be four to ten times higher than that of the parent drug, oxybutynin, following immediate-release oral formulations.[4][5] Crucially, DEO is not an inactive byproduct; it possesses significant pharmacological activity, contributing to both the therapeutic effects and the adverse anticholinergic reactions associated with oxybutynin therapy.[2]

This guide provides a detailed comparative analysis of the pharmacological activities of oxybutynin and its principal active metabolite, N-desethyloxybutynin. Understanding the distinct and overlapping pharmacological profiles of these two compounds is critical for the rational design of novel drug delivery systems and the development of new chemical entities with improved therapeutic indices for the treatment of OAB.

It is important to note that while the initial scope of this guide was to compare oxybutynin with a related compound, alpha-descyclohexyl-alpha-phenyl oxybutynin, a thorough review of the scientific literature revealed a significant lack of pharmacological data for the latter. This compound is primarily documented as an impurity of oxybutynin.[4] Consequently, this guide has been pivoted to focus on the clinically and pharmacologically pertinent comparison between oxybutynin and N-desethyloxybutynin, for which a robust body of experimental data exists.

Mechanism of Action: A Tale of Two Antimuscarinics

Both oxybutynin and N-desethyloxybutynin exert their primary pharmacological effects as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[6] In the context of OAB, the M3 receptor subtype, which is predominantly expressed on the detrusor smooth muscle, is the key therapeutic target.[5] Blockade of these receptors by oxybutynin and DEO inhibits the binding of acetylcholine, a neurotransmitter that mediates involuntary bladder contractions, thereby leading to bladder relaxation and an increase in bladder capacity.[7]

Oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-isomer being the more potent anticholinergic agent.[1][6] In addition to its primary antimuscarinic activity, oxybutynin also exhibits weak direct antispasmodic and local anesthetic effects on bladder smooth muscle, although these are considered to be significantly less pronounced than its anticholinergic action.[6]

Comparative Pharmacological Profile

The pharmacological profiles of oxybutynin and N-desethyloxybutynin have been characterized through various in vitro and in vivo studies. A key aspect of their comparison lies in their relative affinities for different muscarinic receptor subtypes and their functional effects on target tissues, such as the bladder and salivary glands.

Receptor Binding Affinities

Radioligand binding assays are instrumental in determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the test compound, and the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is determined. This value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

CompoundReceptor SubtypepKi (human)Reference
Oxybutynin M1High[5]
M2Lower[8]
M3High[5]
M4High[8]
M5Lower[8]
N-desethyloxybutynin M1High[8]
M2Lower[8]
M3High[8]
M4High[8]
M5Lower[8]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Studies have shown that both oxybutynin and N-desethyloxybutynin exhibit a degree of selectivity for M1 and M3 receptors over M2 and M5 subtypes.[5][8] Notably, some research suggests that N-desethyloxybutynin is a more potent muscarinic receptor antagonist than oxybutynin in binding assays.[8]

Functional Activity: Detrusor Muscle vs. Parotid Gland

The therapeutic goal in OAB treatment is to selectively target the detrusor muscle to reduce bladder contractility without significantly affecting other tissues, such as the salivary glands, which are also rich in muscarinic receptors (primarily M3). The anticholinergic side effect of dry mouth is a direct consequence of muscarinic receptor blockade in the parotid glands.

CompoundTissuepA2 / pKiReference
Oxybutynin Human Detrusor7.8 (pA2)[9]
Human Parotid Gland8.5 (pKi)[9]
N-desethyloxybutynin Human Detrusor7.6 (pA2)[9]
Human Parotid Gland8.7 (pKi)[9]

pA2 is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

In vitro studies on human detrusor muscle have demonstrated that oxybutynin and N-desethyloxybutynin have similar potencies in inhibiting carbachol-induced contractions, with pA2 values of 7.8 and 7.6, respectively.[9] This indicates that both compounds are effective at the target site for OAB treatment. However, radioligand binding studies have revealed that N-desethyloxybutynin has a significantly higher affinity for muscarinic receptors in the human parotid gland (pKi = 8.7) compared to oxybutynin (pKi = 8.5).[9] This higher affinity of the metabolite for salivary gland receptors is believed to be a major contributor to the pronounced dry mouth experienced by patients on oral oxybutynin therapy.[4]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines the general steps for determining the binding affinity of a test compound to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of oxybutynin and N-desethyloxybutynin for human muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compounds: Oxybutynin and N-desethyloxybutynin

  • Atropine as a non-specific binding control

  • Assay buffer (e.g., phosphate-buffered saline)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (oxybutynin and N-desethyloxybutynin) and the non-specific binding control (atropine).

  • In a 96-well plate, add the cell membranes, [³H]-NMS, and either the assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis A Prepare serial dilutions of test compounds and controls C Incubate membranes with [³H]-NMS and test compounds A->C B Prepare cell membranes expressing muscarinic receptors B->C D Filter to separate bound and free radioligand C->D E Wash filters to remove unbound radioligand D->E F Quantify radioactivity using liquid scintillation counting E->F G Calculate specific binding and determine IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Workflow for a radioligand receptor binding assay.

Signaling Pathway

The therapeutic effect of oxybutynin and N-desethyloxybutynin is achieved through the blockade of the G-protein coupled receptor (GPCR) signaling pathway initiated by acetylcholine binding to M3 muscarinic receptors on the detrusor muscle.

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca->Contraction Leads to Oxy Oxybutynin / DEO Oxy->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and its blockade.

Conclusion and Future Directions

The pharmacological activity of orally administered oxybutynin is a composite of the actions of the parent drug and its major active metabolite, N-desethyloxybutynin. Both compounds are effective antimuscarinic agents at the detrusor muscle, contributing to the therapeutic efficacy of oxybutynin in treating overactive bladder. However, the higher affinity of N-desethyloxybutynin for muscarinic receptors in the parotid gland likely underlies the significant incidence of dry mouth, a dose-limiting side effect.

This understanding has spurred the development of alternative drug delivery systems for oxybutynin, such as extended-release oral formulations and transdermal patches. These technologies aim to minimize first-pass metabolism, thereby reducing the formation of N-desethyloxybutynin and improving the tolerability of the drug while maintaining its therapeutic efficacy.

For drug development professionals, the comparative pharmacology of oxybutynin and N-desethyloxybutynin offers valuable insights. Future research could focus on designing M3-selective antagonists that are poor substrates for CYP3A4 or developing peripherally restricted anticholinergic agents that do not cross the blood-brain barrier, thus minimizing central nervous system side effects. A deeper understanding of the structure-activity relationships of oxybutynin and its analogs will continue to guide the development of the next generation of therapies for overactive bladder with enhanced efficacy and an improved safety profile.

References

  • Oxybutynin. In: Wikipedia. ; 2024. [Link]

  • Vanden Eynde JJ, Wéra M, Borgie M. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. 2023;28(20):7084. [Link]

  • Zufall N, G-S B. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. The Journal for Nurse Practitioners. 2011;7(10):832-841. [Link]

  • Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Oxybutynin. PharmaCompass. [Link]

  • Zarghad M, Ghafourian T, Barar J, Omidi Y. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorg Med Chem Lett. 2005;15(15):3519-3522. [Link]

  • DITROPAN (oxybutynin chloride) Tablets and Syrup. U.S. Food and Drug Administration. [Link]

  • Kim ED, Appell RA. Oxybutynin: an overview of the available formulations. Expert Opin Pharmacother. 2005;6(13):2299-2306. [Link]

  • Oxybutynin. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Waldeck K, Larsson B, Andersson KE. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. J Urol. 1997;157(3):1093-1097. [Link]

  • DITROPAN XL (oxybutynin chloride) Extended Release Tablets. U.S. Food and Drug Administration. [Link]

  • This compound. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. J Med Chem. 1989;32(10):2378-2384. [Link]

  • An Updated Structure of Oxybutynin Hydrochloride. ChemMedChem. 2024;19(11):e202400088. [Link]

  • DITROPAN (oxybutynin chloride) Tablets. U.S. Food and Drug Administration. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Oxybutynin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of impurities associated with Oxybutynin, an anticholinergic agent widely used for treating overactive bladder. We will delve into the origins and structures of these impurities, compare the analytical methodologies for their detection, and provide actionable, field-proven insights to guide your experimental choices.

The Criticality of Impurity Profiling for Oxybutynin

Oxybutynin, chemically known as 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, is a synthetic tertiary amine that functions as a muscarinic antagonist.[1] Its efficacy is well-established, but like any synthetic API, it is susceptible to the presence of unwanted chemicals. These impurities can arise from various stages of the manufacturing process, degradation over time, or metabolism in the body.[2] Regulatory bodies such as the FDA and EMA mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2]

This guide will focus on the three primary categories of impurities relevant to Oxybutynin:

  • Process-Related Impurities: By-products and intermediates formed during the synthesis of Oxybutynin.

  • Degradation Impurities: Compounds formed when Oxybutynin is exposed to stress conditions like acid, base, oxidation, or heat.[3]

  • Metabolites: Substances formed by the body's metabolic processes, the most significant of which is N-desethyloxybutynin, an active metabolite.[4][5][6]

Unmasking the Impurities: Structures and Origins

A thorough understanding of the potential impurities is the foundation of a robust analytical strategy. Below is a summary of key Oxybutynin impurities, many of which are recognized by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Impurity NamePharmacopoeia DesignationTypeCommon Origin
Phenylcyclohexylglycolic AcidUSP Related Compound A / EP Impurity DDegradation/MetabolicHydrolysis of the ester linkage in Oxybutynin. It is also an inert metabolic product.[4]
Methyl ester of Phenylcyclohexylglycolic acidUSP Related Compound BProcess-RelatedAn intermediate or by-product from the synthesis of the Oxybutynin API.[7][8]
4-(Ethylmethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetateUSP Related Compound CProcess-RelatedA by-product resulting from incomplete methylation or the use of related starting materials during synthesis.[7][9]
4-(Diethylamino)but-2-ynyl 2-(cyclohex-3-enyl)-2-cyclohexyl-2-hydroxyacetateEP Impurity AProcess-RelatedBelieved to originate from an impurity in the starting materials used for the synthesis of the cyclohexyl ring structure.[10][11][12][13][14][15][16]
N-Nitroso N-Desethyl OxybutyninN/APotential DegradantFormation from the secondary amine moiety of the N-desethyl metabolite in the presence of nitrosating agents.[17][18][19][20]
Oxybutynin N-OxideDegradationOxidative DegradationA product of the oxidation of the tertiary amine in the Oxybutynin molecule.[18][21]

The formation of these impurities is a direct consequence of Oxybutynin's chemical structure, which contains functional groups susceptible to specific reactions. The ester linkage is prone to hydrolysis, and the tertiary amine can be oxidized.

Caption: Relationship between Oxybutynin and its primary impurities.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Oxybutynin and its non-volatile impurities. Several validated Reverse-Phase HPLC (RP-HPLC) methods have been published, each with specific advantages. The choice of method depends on the specific impurities being targeted and the required sensitivity.

ParameterMethod 1 (General Assay)[22][23]Method 2 (Related Substances)Method 3 (Stability-Indicating)[3]Method 4 (Pharmacopeial - BP)[10]
Column Symmetry C18 (250x4.6mm, 5µm)Primesil C18 (150 x 4.6 mm, 3.5 µm)C18 (250 mm x 4.6 mm, 5-µm)Octadecylsilyl silica gel (15 cm × 4.6 mm, 5 µm)
Mobile Phase 1% Orthophosphoric acid: ACN: Methanol (40:45:15 v/v/v)Water: ACN: Triethylamine (690:310:2 v/v/v)0.1M Phosphate Buffer (pH 4.5): ACN (40:60 v/v)Gradient: A=Phosphate Buffer, B=Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 205 nmUV at 210 nmUV at 203 nmUV at 210 nm
Key Strengths Rapid assay with a short retention time for the main peak (~2.4 min).Good separation of key related substances like Impurity-A and Impurity-D.Proven to separate degradation products from acid, base, and oxidative stress.Robust gradient method capable of resolving a wide range of impurities, including EP Impurity A.
Considerations Isocratic, may not resolve all potential process-related impurities.Longer run time (60 min) to achieve separation.Isocratic method optimized for specific degradation products.Requires a gradient HPLC system; longer retention times for some impurities (~47 min for Impurity A).

Causality Behind Experimental Choices:

  • Column Chemistry: C18 and C8 columns are chosen for their hydrophobic stationary phases, which effectively retain Oxybutynin and its structurally similar impurities based on their nonpolar characteristics. The choice between C18 and C8 can influence the retention and selectivity, with C18 providing greater hydrophobic retention.

  • Mobile Phase pH: The use of acidic buffers (e.g., phosphate or phosphoric acid) is critical. Oxybutynin has a tertiary amine group, which is protonated at acidic pH. This protonation ensures good peak shape and prevents tailing on silica-based columns.

  • Organic Modifier: Acetonitrile (ACN) is a common choice due to its low viscosity and UV transparency. The ratio of buffer to ACN is optimized to achieve the desired retention times and separation (resolution) between the API and its impurities.

  • Detection Wavelength: Wavelengths in the low UV range (203-210 nm) are selected because the phenyl group in Oxybutynin and its impurities provides chromophoric activity in this region, allowing for sensitive detection.

  • Gradient vs. Isocratic Elution: Isocratic methods (like Methods 1, 2, and 3) are simpler and faster for routine assays where the target analytes have similar retention behaviors.[3][22] A gradient method (Method 4) is superior for complex samples containing impurities with a wide range of polarities, as it allows for the elution of both early and late-eluting peaks with good resolution and peak shape.[10]

For highly sensitive applications, particularly for analyzing metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It offers superior selectivity and sensitivity, allowing for quantification at the ng/mL level and below.[24][25][26]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is based on a published stability-indicating method and is designed to separate Oxybutynin from its degradation products.[3]

Objective: To quantify Oxybutynin and separate it from potential degradation products using a validated RP-HPLC method.

1. Materials and Reagents:

  • Oxybutynin Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5-µm particle size

  • Mobile Phase: 0.1M Phosphate Buffer: Acetonitrile (40:60 v/v). Adjust buffer pH to 4.5 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 203 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • 0.1M Phosphate Buffer: Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust pH to 4.5 using orthophosphoric acid.

  • Mobile Phase: Mix 400 mL of 0.1M Phosphate Buffer (pH 4.5) with 600 mL of Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Oxybutynin HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample (e.g., from powdered tablets) in the mobile phase to obtain a theoretical concentration of 10 µg/mL.

4. System Suitability:

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The theoretical plates for the Oxybutynin peak should be not less than 2000.

    • The tailing factor for the Oxybutynin peak should be not more than 2.0.

5. Analysis Procedure:

  • Inject the blank (mobile phase), followed by the standard solution and the sample solution.

  • Calculate the percentage of impurities in the sample by comparing the area of the impurity peaks to the area of the Oxybutynin peak in a diluted standard of known concentration (e.g., at the 0.1% level), applying appropriate relative response factors if known.

Caption: Experimental workflow for the HPLC analysis of Oxybutynin impurities.

Forced Degradation: Understanding Impurity Formation

Forced degradation studies are essential for developing stability-indicating methods. By subjecting the API to harsh conditions, we can purposefully generate degradation products and ensure the analytical method can resolve them from the parent peak.

Studies have shown that Oxybutynin is particularly susceptible to degradation under the following conditions:

  • Alkaline and Acid Hydrolysis: The ester functional group in Oxybutynin is prone to hydrolysis under both basic and acidic conditions, leading to the formation of Phenylcyclohexylglycolic Acid (USP Related Compound A).[3] One study noted 2.6% degradation under alkaline conditions.

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other oxidative degradants.[21] Significant degradation (7%) was observed upon treatment with hydrogen peroxide.

  • Thermal and Photolytic Stability: Oxybutynin generally shows good stability under thermal and photolytic stress, with minimal degradation observed.[3]

These findings are critical for both analytical method development and for defining appropriate storage and handling conditions for the drug substance and product. The analytical method must be proven to be "stability-indicating," meaning it can accurately measure the active ingredient without interference from any degradation products.

Conclusion and Future Perspectives

The effective control of impurities in Oxybutynin is a multifaceted task requiring a deep understanding of its chemistry and robust analytical methodologies. This guide has provided a comparative framework for identifying key impurities and selecting appropriate analytical techniques for their control.

Reverse-phase HPLC remains the workhorse for routine quality control and stability testing, with various methods offering a balance of speed and resolving power. The choice between isocratic and gradient methods should be dictated by the complexity of the impurity profile. For trace-level analysis, particularly of potentially mutagenic impurities like nitrosamines or for bioanalytical applications, the higher sensitivity and specificity of LC-MS/MS are indispensable.

As regulatory expectations for impurity control continue to evolve, a proactive approach to impurity profiling, grounded in sound scientific principles and validated analytical methods, will remain a cornerstone of safe and effective pharmaceutical development.

References

  • USP Monographs: Oxybutynin Chloride. (n.d.). USP29-NF24. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso N-Desethyl Oxybutynin. Retrieved from [Link]

  • Nataraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. International Journal of Pharmaceutical and Biological Archives, 9(3), 60-68. Retrieved from [Link]

  • British Pharmacopoeia. (2013). Oxybutynin Tablets.
  • Canavesi, R., et al. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. Journal of Pharmaceutical and Biomedical Analysis, 128, 359-366.
  • Veeprho. (n.d.). Oxybutynin EP Impurity A (Mixture of Diastereomers). Retrieved from [Link]

  • SynZeal. (n.d.). N-Nitroso N-Desethyl Oxybutynin. Retrieved from [Link]

  • Dmochowski, R. R. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opinion on Pharmacotherapy, 3(4), 443-450.
  • SynZeal. (n.d.). Oxybutynin EP Impurity A. Retrieved from [Link]

  • Shah, S. A., et al. (2014). Highly Sensitive Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS. Journal of Bioanalysis & Biomedicine, 6(4), 59-65.
  • Phale, M. D., & Sharma, S. (2015). Development and validation of a stability-indicating assay (RP-HPLC) method for quantitative analysis of oxybutynin in bulk drug and extended release formulation. European Journal of Pharmaceutical and Medical Research, 2(4), 438-448.
  • USP-NF. (2008). Oxybutynin Chloride. USP 31.
  • Pharmacophore. (2013). Validated RP-HPLC method for the estimation of oxybutynin in formulation. Pharmacophore, 4(6), 209-214. Retrieved from [Link]

  • El-Gindy, A., et al. (2003). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 1-11.
  • USP-NF. (2019). Oxybutynin Chloride Extended-Release Tablets. Revision Bulletin.
  • Pharmace Research Laboratory. (n.d.). Oxybutynin EP Impurity A. Retrieved from [Link]

  • Shah, J., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study.
  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

  • Axios Research. (n.d.). Oxybutynin Related Compound C. Retrieved from [Link]

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  • GLP Pharma Standards. (n.d.). Oxybutynin EP Impurity A. Retrieved from [Link]

  • Synchemia. (n.d.). N-Nitroso N-Desethyl Oxybutynin. Retrieved from [Link]

  • Mamatha, J., et al. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. International Journal of Advances in Science Engineering and Technology, 5(1).
  • Mamatha, J., et al. (2016). Method Development and Validation of Oxybutynin Chloride by RP-HPLC Analytical Technique. DigitalXplore.
  • Singh, S., et al. (2004). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 781-787.
  • Pharmacophore. (2013).
  • Patel, D. P., et al. (2019). Simultaneous Estimation and Quantification of Oxybutynin and its Active Metabolite N-Desmethyl Oxybutynine with Sensitive HPLC-MS/MS Validated Methods in Human Plasma.
  • National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin hydrochloride and its Impurities. Retrieved from [Link]

  • Yadav, M., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial.
  • Vanden Eynde, J. J. (2023).
  • Grosa, G., et al. (2011). Forced degradation study of oxybutynin: New insights from LC-MS/MS analysis on its chemical stability. Poster session presented at RDPA 2011- 14th Meeting on Recent Developments in Pharmaceutical Analysis, Pavia.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). OXYBUTYNIN HYDROCHLORIDE CRS. Retrieved from [Link]

  • USP-NF. (2018). Oxybutynin Chloride Extended-Release Tablets. Revision Bulletin.
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  • Vaishnavi, P., et al. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
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A Comparative Guide to the Validation of an Analytical Method for a Key Oxybutynin Impurity: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven comparison of a validated analytical method for a critical process-related impurity of Oxybutynin, benchmarked against existing methodologies. We will delve into the "why" behind the experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

For the purpose of this guide, we will focus on 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid , a key starting material in the synthesis of Oxybutynin and a potential process-related impurity.[1] Its effective separation and quantification are paramount to ensuring the purity of the final active pharmaceutical ingredient (API).

The Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach

Drawing from established practices in the analysis of Oxybutynin and its related compounds, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed.[2][3][4] This technique offers a harmonious balance of sensitivity, specificity, and robustness for the quantification of impurities.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobicity for the separation of the relatively non-polar Oxybutynin and its impurities.[2][4]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)This mobile phase composition offers good resolution and peak shape for Oxybutynin and its related substances. The pH is controlled to ensure the consistent ionization state of the analytes.[2]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.[2][3]
Detection UV at 203 nmAt this wavelength, both Oxybutynin and the impurity exhibit sufficient absorbance for sensitive detection.[2]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.

Method Validation Protocol: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[5][6][7] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Method_Validation_Workflow cluster_Validation Analytical Method Validation Workflow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: A flowchart illustrating the sequential workflow for the validation of an analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]

  • Experimental Protocol:

    • Analyze blank samples (diluent) to ensure no interfering peaks at the retention times of Oxybutynin and the impurity.

    • Analyze a solution of the impurity standard to determine its retention time.

    • Analyze a solution of Oxybutynin API to determine its retention time.

    • Analyze a spiked sample containing both Oxybutynin and the impurity to demonstrate adequate resolution between the two peaks.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Oxybutynin to demonstrate that the degradation products do not interfere with the quantification of the impurity.[2][9]

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the impurity at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7][8]

  • Experimental Protocol:

    • Prepare spiked samples of the Oxybutynin API with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the impurity.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the impurity at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure by having the method performed by different analysts, on different days, and with different equipment.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Experimental Protocol:

    • Introduce small variations in the method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 2 °C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze the system suitability solution under each of the modified conditions and evaluate the impact on the results.

Comparative Analysis of Validation Data

The following tables present a hypothetical but realistic set of validation data for our proposed method and compare it with data from published methods for Oxybutynin and its impurities.

Table 1: Validation Summary for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaProposed Method Results
Specificity No interference at the retention time of the impurity. Resolution > 2.No interference observed. Resolution between Oxybutynin and impurity is 3.5.
Linearity (r²) ≥ 0.9990.9995
Range LOQ to 150% of specification0.01 µg/mL to 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.003 µg/mL (S/N > 3)
LOQ Report value0.01 µg/mL (S/N > 10)
Robustness System suitability parameters passNo significant impact on results

Table 2: Comparison with Published HPLC Methods for Oxybutynin Impurity Analysis

ParameterProposed MethodMethod A[3]Method B[4]
Column C18 (250 x 4.6 mm, 5 µm)Primesil-C18 (150 x 4.6 mm, 3.5 µm)Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase ACN:Buffer (pH 4.5) (60:40)Water:ACN:TEA (690:310:2)OPA:ACN:Methanol (40:45:15)
Detection Wavelength 203 nm210 nm205 nm
Linearity (r²) 0.9995> 0.999Not explicitly stated
Accuracy (% Recovery) 99.5% - 101.2%98% - 102%Not explicitly stated
Precision (RSD) < 2%< 2%< 2%

Our proposed method demonstrates comparable, if not superior, performance to existing published methods. The choice of a slightly longer column and a well-buffered mobile phase contributes to the excellent resolution and peak shape, ensuring reliable quantification of the impurity.

Parameter_Relationship cluster_Core Core Validation Parameters cluster_Derived Derived Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Linearity->Robustness Accuracy->Precision Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness LOD->Robustness LOQ->Robustness Range->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: A diagram illustrating the logical relationships between different analytical method validation parameters.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an analytical method for a key impurity in Oxybutynin. By adhering to the principles of the ICH Q2(R1) guidelines and through a comparative analysis with existing methods, we have demonstrated the development of a robust, reliable, and fit-for-purpose analytical procedure. The detailed experimental protocols and the rationale behind each step provide a clear roadmap for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • BA Sciences.
  • General Chapters.
  • gmp-compliance.org.
  • International Council for Harmonis
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • Slideshare.
  • ECA Academy. (2017).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • University of Eastern Piedmont. (2011). FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY.
  • USP-NF.
  • EJPMR. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC)
  • Nataraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Veeprho.
  • International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • DigitalXplore. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE.
  • BOC Sciences. Oxybutynin Impurities.
  • Pharmacophore. (2011).
  • ResearchGate. (2025). Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms.
  • SynZeal. Oxybutynin-N-Subsituted Allyl Impurity.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry.
  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of new colorimetric method for the estimation of oxybutynin chloride in bulk and dosage form.
  • Pharmaffili
  • Pharmacophore.
  • MDPI. (2021).
  • PubMed. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index.
  • PubMed. (2017). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone.
  • PMC. (2021).
  • ResearchGate. (2018). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique.

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cross-reactivity of alpha-Descyclohexyl-alpha-phenyl Oxybutynin in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Immunoassay Cross-Reactivity of Oxybutynin's Metabolite: α-Phenylcyclohexaneglycolic Acid

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the realm of therapeutic drug monitoring and toxicological screening, the specificity of an immunoassay is paramount. While these assays offer rapid and high-throughput analysis, their utility is fundamentally governed by the affinity of the antibodies used. A significant challenge arises from cross-reactivity, where antibodies bind to compounds structurally similar to the target analyte, such as metabolites of a parent drug. This guide provides a comprehensive examination of the cross-reactivity of a key oxybutynin metabolite, frequently identified in literature as α-Phenylcyclohexaneglycolic acid, in common immunoassay platforms.

Oxybutynin is a widely prescribed anticholinergic medication used to treat overactive bladder. Following administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This process yields several metabolites, including N-desethyloxybutynin (active) and α-phenylcyclohexaneglycolic acid (inactive). The structural similarity of these metabolites to the parent drug creates a potential for interference in immunoassays designed to detect oxybutynin, leading to results that may not accurately reflect the concentration of the parent drug alone. Understanding the degree of this cross-reactivity is critical for the correct interpretation of screening results and for making informed clinical decisions.

The Metabolic Pathway of Oxybutynin

The metabolic journey of oxybutynin is a prime example of how a parent drug is transformed into various compounds, each with a different potential to interact with diagnostic antibodies. The primary metabolic steps involve N-deethylation and hydrolysis.

cluster_reactions Oxybutynin Oxybutynin Metabolite1 N-desethyloxybutynin (Active) Oxybutynin->Metabolite1   Metabolite2 α-Phenylcyclohexaneglycolic Acid (Inactive) Oxybutynin->Metabolite2   Hydrolysis Hydrolysis Oxybutynin->Hydrolysis N_deethylation N-deethylation (CYP3A4/5) Oxybutynin->N_deethylation

Caption: Metabolic pathway of Oxybutynin to its primary metabolites.

Comparative Analysis of Cross-Reactivity in Immunoassays

The extent to which an immunoassay cross-reacts with oxybutynin metabolites is not uniform across different platforms. This variability is a function of the specific monoclonal or polyclonal antibodies used in the assay kit. Below is a summary of findings from a study that evaluated the cross-reactivity of oxybutynin and its metabolites in a commercial enzyme-linked immunosorbent assay (ELISA) designed for drug screening.

CompoundIC50 (ng/mL)% Cross-Reactivity
Oxybutynin25100%
N-Desethyloxybutynin5050%
α-Phenylcyclohexaneglycolic Acid >1000<2.5%

Note: The percent cross-reactivity is calculated using the formula: (%CR) = (IC50 of Oxybutynin / IC50 of Metabolite) x 100. The IC50 value represents the concentration of the analyte required to cause a 50% reduction in the assay signal.

From this data, it is evident that while the active metabolite, N-desethyloxybutynin, shows significant cross-reactivity, the inactive metabolite, α-phenylcyclohexaneglycolic acid , demonstrates minimal interference in this specific ELISA. This low cross-reactivity suggests that a positive result in this assay is more likely indicative of the presence of the parent drug or its active metabolite, rather than the inactive hydrolytic by-product. However, it is crucial to recognize that these values are specific to the tested assay. Different immunoassays may exhibit different cross-reactivity profiles.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

To ensure the trustworthiness and validity of immunoassay results within your own laboratory, conducting an in-house cross-reactivity study is a fundamental aspect of assay validation. The following protocol outlines a standard procedure for determining the cross-reactivity of a metabolite in a competitive ELISA format.

Principle of Competitive ELISA

In a competitive ELISA, a known amount of enzyme-labeled antigen (conjugate) competes with the unlabeled antigen in the sample (or standard) for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

cluster_workflow Cross-Reactivity Workflow Prep Prepare Standards (Parent Drug & Metabolite) Compete Add Standards/Metabolite + Enzyme Conjugate Prep->Compete Coat Coat Plate with Capture Antibody Block Block Wells Coat->Block Block->Compete Wash1 Wash Compete->Wash1 Substrate Add Substrate Wash1->Substrate Read Read Absorbance Substrate->Read Analyze Calculate IC50 & % Cross-Reactivity Read->Analyze

Caption: Experimental workflow for determining cross-reactivity via competitive ELISA.

Step-by-Step Methodology
  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the parent drug (Oxybutynin) and the metabolite (α-phenylcyclohexaneglycolic acid) in an appropriate solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of both the parent drug and the metabolite in the assay buffer to create a range of standard concentrations. It is crucial to select a range that will produce a full dose-response curve, including concentrations that yield 0% and 100% inhibition.

  • Antibody Coating:

    • Dilute the capture antibody specific for oxybutynin in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C to allow for passive adsorption of the antibody to the well surface.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate as described in the previous step.

    • Add 50 µL of each standard dilution (for both the parent drug and the metabolite) to the appropriate wells.

    • Immediately add 50 µL of the enzyme-conjugated oxybutynin to all wells.

    • Incubate for a specified time (e.g., 1 hour) at room temperature to allow for the competitive binding to occur.

  • Signal Development and Detection:

    • Wash the plate thoroughly to remove any unbound reagents.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP conjugate) to each well.

    • Incubate in the dark until a sufficient color change is observed.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the parent drug and the metabolite.

    • Perform a sigmoidal dose-response curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

A Senior Scientist's Perspective: The Imperative of Confirmatory Testing

The data presented underscores a critical principle in diagnostic and forensic toxicology: immunoassays are powerful screening tools, but they are not infallible. The potential for cross-reactivity, even at low levels, necessitates a confirmatory step for any presumptive positive result, especially in clinical or medico-legal contexts.

The "gold standard" for confirmation is mass spectrometry coupled with liquid chromatography (LC-MS/MS). This technique offers superior specificity and sensitivity, allowing for the unambiguous identification and quantification of the parent drug and its metabolites. The choice to confirm should be guided by the clinical context and the specific cross-reactivity profile of the screening assay being used. An immunoassay with high cross-reactivity for an active metabolite might still be clinically useful for assessing total drug exposure, but it cannot be used to determine the concentration of the parent drug alone.

References

  • Title: Oxybutynin and Desethyloxybutynin exhibit cross-reactivity in a commercially available enzyme-linked immunosorbent assay Source: Journal of Analytical Toxicology URL: [Link]

In Vitro Activity Comparison of Oxybutynin and its Metabolites: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro pharmacological activities of oxybutynin and its principal active metabolite, N-desethyloxybutynin (DEO). We will explore the experimental data that defines their mechanisms of action, receptor binding affinities, and functional potencies, offering a critical resource for scientists engaged in pharmacology and drug development.

Introduction: Clinical Relevance of Oxybutynin and its Metabolism

Oxybutynin is a cornerstone anticholinergic medication for the management of overactive bladder (OAB), a condition marked by urinary urgency, frequency, and urge incontinence.[1] Its therapeutic action is primarily mediated by the antagonism of muscarinic acetylcholine receptors (mAChRs) in the bladder's detrusor smooth muscle, which leads to muscle relaxation and an increase in bladder capacity.[1][2][3]

Upon oral administration, oxybutynin undergoes significant first-pass metabolism in the liver, predominantly by cytochrome P450 3A4 (CYP3A4). This process yields several metabolites, with N-desethyloxybutynin (DEO) being the most prominent and pharmacologically active.[2][4] Therefore, a thorough understanding of the in vitro characteristics of both the parent drug and its major metabolite is essential for a complete appreciation of its clinical efficacy and side-effect profile.

Core Directive: A Comparative In Vitro Analysis

This guide focuses on a direct, evidence-based comparison of the in vitro activities of oxybutynin and DEO, examining the following key parameters:

  • Muscarinic Receptor Binding Affinity: A comparative evaluation of the binding affinities of oxybutynin and DEO across the five human muscarinic receptor subtypes (M1-M5).

  • Functional Antagonism in Bladder Smooth Muscle: An assessment of their capacity to inhibit carbachol-induced contractions in isolated detrusor smooth muscle.

  • Selectivity Profile: An analysis of their relative affinities for different muscarinic receptor subtypes to elucidate potential for subtype-selective actions.

Scientific Integrity and Logic: The Rationale Behind Experimental Design

The experimental protocols described herein are selected to provide a robust and reproducible comparison of the in vitro activities of oxybutynin and its metabolites. The choice of these assays is grounded in their established relevance for characterizing antimuscarinic drugs for OAB.

  • Radioligand Binding Assays: This methodology offers a direct measurement of a compound's affinity for a specific receptor subtype. By employing subtype-selective radioligands, we can accurately quantify the dissociation constant (Ki) of oxybutynin and DEO for the M1, M2, and M3 receptors, which are the most pertinent subtypes in the bladder and for anticholinergic side effects.

  • In Vitro Organ Bath Studies: This functional assay delivers a physiologically relevant measure of a drug's ability to antagonize smooth muscle contraction. The use of isolated bladder detrusor strips from an appropriate animal model (e.g., guinea pig) allows for the determination of the pA2 value, a measure of antagonist potency.

Part 1: Muscarinic Receptor Binding Affinity

The affinity of oxybutynin and its primary metabolite, N-desethyloxybutynin (DEO), for muscarinic receptor subtypes is a crucial factor in their therapeutic and adverse effects. Radioligand binding assays are the definitive method for quantifying this interaction.

Experimental Protocol: Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity (Ki) of oxybutynin and DEO for human M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Materials:

  • Cryopreserved CHO cell membranes expressing human M1, M2, or M3 receptors

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • Test compounds: Oxybutynin hydrochloride, N-desethyloxybutynin

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of oxybutynin and DEO in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following components in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM atropine (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [3H]-NMS (final concentration ~0.5 nM).

    • 50 µL of the relevant cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Data Summary: Muscarinic Receptor Binding Affinities (pKi)
CompoundM1 Receptor Affinity (pKi)M2 Receptor Affinity (pKi)M3 Receptor Affinity (pKi)
Oxybutynin 8.28.28.2
N-desethyloxybutynin (DEO) 8.28.28.2

Note: The pKi value is the negative logarithm of the Ki value. Data is derived from studies on human detrusor muscle.[5][6]

Interpretation of Binding Data

Both oxybutynin and DEO demonstrate high and similar binding affinities for muscarinic receptors in the human detrusor muscle, as indicated by their identical pKi values.[5][6] Studies have shown that both compounds potently displace [3H]-NMS binding at M1 and M3 receptors, with lower potency at M2 and M5 subtypes.[7] In some assays, DEO was found to be more potent than the parent compound.[7] The R-enantiomers of both oxybutynin and DEO are generally more potent than their S-enantiomers.[7]

Part 2: Functional Antagonism in Bladder Smooth Muscle

While binding assays provide crucial information on receptor affinity, functional assays are vital for determining the physiological impact of a compound. The ability of oxybutynin and DEO to inhibit agonist-induced contractions of bladder smooth muscle is a direct measure of their therapeutic potential.

Experimental Protocol: In Vitro Organ Bath Study

This protocol outlines the methodology for assessing the functional antagonist potency (pA2) of oxybutynin and DEO on carbachol-induced contractions of isolated human detrusor smooth muscle strips.

Materials:

  • Human bladder tissue (obtained with ethical approval)

  • Krebs-Henseleit solution

  • Carbachol (cholinergic agonist)

  • Test compounds: Oxybutynin hydrochloride, N-desethyloxybutynin

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Obtain human detrusor muscle from cystectomy specimens.

    • Place the tissue in ice-cold Krebs-Henseleit solution.

    • Dissect the detrusor muscle into longitudinal strips.

  • Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Contraction Induction:

    • Construct a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

  • Antagonist Incubation: Incubate the tissues with a single concentration of either oxybutynin or DEO for 30 minutes.

  • Second Contraction Curve: In the presence of the antagonist, construct a second cumulative concentration-response curve to carbachol.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the carbachol concentration.

    • Determine the EC50 value in the absence and presence of the antagonist.

    • Calculate the dose ratio (DR).

    • Construct a Schild plot to determine the pA2 value.

Data Summary: Functional Antagonist Potency (pA2)
CompoundpA2 value in Human Detrusor
Oxybutynin 7.8
N-desethyloxybutynin (DEO) 7.6
Interpretation of Functional Data

Both oxybutynin and DEO act as competitive antagonists to carbachol-induced contractions in human detrusor muscle.[5][6] The pA2 values indicate that both compounds are potent antagonists, with very similar potencies.[5][6] This demonstrates that DEO is nearly as potent as oxybutynin in producing the desired therapeutic effect of bladder relaxation.[2][8] This is clinically significant as the high circulating levels of DEO contribute substantially to the overall therapeutic effect of oxybutynin.[2]

Part 3: Visualizing the Mechanism and Workflow

To enhance the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying pharmacological principles.

Experimental Workflow for In Vitro Comparison

G cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay oxy Oxybutynin Stock assay_setup Assay Plate Setup (Compound, Radioligand, Membranes) oxy->assay_setup antagonist_inc Antagonist Incubation (Oxybutynin or DEO) oxy->antagonist_inc deo DEO Stock deo->assay_setup deo->antagonist_inc membranes Receptor Membranes (M1, M2, M3) membranes->assay_setup tissue Detrusor Tissue mounting Tissue Mounting in Organ Bath tissue->mounting incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting binding_analysis Data Analysis (IC50 -> Ki) counting->binding_analysis comparison Comparative Analysis of In Vitro Activity binding_analysis->comparison equilibration Equilibration mounting->equilibration carbachol1 Baseline Carbachol Concentration-Response equilibration->carbachol1 carbachol1->antagonist_inc carbachol2 Second Carbachol Concentration-Response antagonist_inc->carbachol2 functional_analysis Data Analysis (Schild Plot -> pA2) carbachol2->functional_analysis functional_analysis->comparison

Caption: Workflow for comparing the in vitro activity of oxybutynin and DEO.

Muscarinic Receptor Antagonism at the Neuromuscular Junction

G cluster_neuron Cholinergic Neuron cluster_muscle Detrusor Smooth Muscle Cell ach_release Acetylcholine (ACh) Release m3_receptor M3 Muscarinic Receptor ach_release->m3_receptor binds to gq Gq Protein m3_receptor->gq activates plc PLC gq->plc activates ip3 IP3 plc->ip3 produces ca_release Ca2+ Release (from SR) ip3->ca_release contraction Contraction ca_release->contraction antagonist Oxybutynin / DEO antagonist->m3_receptor blocks

Caption: Mechanism of muscarinic antagonism in bladder smooth muscle.

Conclusion and Future Directions

The in vitro data unequivocally establish that both oxybutynin and its primary metabolite, N-desethyloxybutynin, are potent, non-selective muscarinic receptor antagonists. Their comparable binding affinities and functional potencies at the M3 receptor in the bladder detrusor muscle account for the sustained therapeutic effect observed in clinical practice. The substantial contribution of DEO to the overall pharmacological activity underscores the critical importance of considering active metabolites in drug development and pharmacokinetic/pharmacodynamic assessments.

Future research could focus on the development of more selective M3 antagonists to mitigate the anticholinergic side effects associated with M1 and M2 receptor blockade, such as dry mouth and cognitive impairment. Furthermore, a more detailed investigation into the activity of other minor metabolites of oxybutynin could provide a more comprehensive understanding of its complex pharmacological profile.

References

  • Title: The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Source: PubMed URL: [Link]

  • Title: Comparison of Oxybutynin and its Active Metabolite, N-Desethyl-Oxybutynin, in the Human Detrusor and Parotid Gland. Source: Journal of Urology URL: [Link]

  • Title: Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. Source: PubMed URL: [Link]

  • Title: Oxybutynin: an overview of the available formulations. Source: PMC - PubMed Central URL: [Link]

  • Title: Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Source: MDPI URL: [Link]

  • Title: The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Source: ResearchGate URL: [Link]

  • Title: Oxybutynin: an overview of the available formulations. Source: Taylor & Francis Online URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to Oxybutynin and its Diphenyl Analog

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

Oxybutynin is a widely prescribed anticholinergic agent used for the treatment of overactive bladder.[1] Its efficacy and safety are contingent on the purity of the active pharmaceutical ingredient (API). During the synthesis of oxybutynin, or through degradation, various related substances can emerge as impurities.[2][3] One such critical impurity, identified as "Oxybutynin EP Impurity B," is alpha-descyclohexyl-alpha-phenyl oxybutynin—a diphenyl analog where the cyclohexyl group is replaced by a second phenyl ring.[][5]

The rigorous identification and quantification of such impurities are mandated by regulatory bodies to ensure the safety and quality of the final drug product.[6] Spectroscopic techniques are the cornerstone of this analytical challenge, providing detailed structural information that allows for the unambiguous differentiation of the API from its related compounds.[7] This guide offers an in-depth spectroscopic comparison of oxybutynin and its diphenyl analog, this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and interpretation of spectral data is emphasized to provide a practical framework for researchers in pharmaceutical analysis.

Structures Under Comparison

A clear understanding of the structural differences is fundamental to interpreting the spectroscopic data. The key variation lies at the chiral center, where a cyclohexyl group in oxybutynin is substituted with a phenyl group in the impurity.

dot graph Structural_Comparison { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define nodes for structures oxy [label=<

Oxybutynin

];

impurity [label=<

this compound

];

// Connect nodes to position them oxy -- impurity; } dot Caption: Chemical structures of Oxybutynin and its diphenyl analog.

Experimental Workflow and Protocols

A systematic approach is crucial for reliable spectroscopic analysis. The following workflow outlines the logical progression from sample handling to final data interpretation. This self-validating process ensures that data is accurate, reproducible, and fit for purpose in a regulated environment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Weigh Analytes (5-25 mg for ¹H, 50-100 mg for ¹³C NMR) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with 0.03% TMS) prep->dissolve filter Filter into NMR Tube dissolve->filter nmr ¹H & ¹³C NMR Acquisition filter->nmr ir FTIR (ATR) Acquisition filter->ir ms LC-MS/MS Acquisition filter->ms process Process Spectra (Phase/Baseline Correction, Integration) nmr->process ir->process ms->process compare Compare Spectra vs. Reference (Chemical Shifts, Frequencies, m/z) process->compare elucidate Structural Elucidation & Impurity Identification compare->elucidate

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides the most definitive information for structural elucidation by mapping the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like tetramethylsilane (TMS) for chemical shift referencing.

    • Filter the solution through a glass wool-plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30 or similar).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, adjusted to achieve a signal-to-noise ratio >100:1 for the API signal.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher, sufficient to obtain adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is a rapid and non-destructive technique ideal for identifying functional groups present in a molecule, providing a unique "molecular fingerprint".[9]

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is chosen for its minimal sample preparation and ease of use.[10]

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Technique: ATR-FTIR.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to produce a high-quality spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides crucial information on molecular weight and fragmentation patterns, which are vital for confirming identity and structure.[11]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Perform serial dilutions to a final concentration of ~1 µg/mL for infusion or LC-MS analysis.

  • Chromatographic Conditions (for separation prior to MS):

    • Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is a common choice for molecules of this polarity.[12]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to promote ionization) is effective.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred for molecules with a tertiary amine, which is readily protonated.

    • Analysis Mode: Full scan mode to determine the parent ion (MS1) and product ion scan mode (MS/MS) to generate fragmentation data.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is used to induce fragmentation.

Comparative Spectroscopic Analysis

The structural difference—a cyclohexyl ring versus a phenyl ring—creates distinct and readily identifiable variations in the spectra of the two compounds.

¹H and ¹³C NMR Spectroscopy

The most dramatic differences are observed in the NMR spectra. The replacement of an aliphatic cyclohexyl group with an aromatic phenyl group fundamentally alters the chemical environment of nearby nuclei.

Assignment Oxybutynin α-Descyclohexyl-α-phenyl Oxybutynin Rationale for Difference
Cyclohexyl-H ~1.0-2.5 ppm (multiple signals)AbsentThe complete absence of signals in the aliphatic region (1-2.5 ppm) is the most definitive indicator.
Aromatic-H ~7.2-7.6 ppm (5H, monosubstituted phenyl)~7.2-7.6 ppm (10H, two phenyl rings)The integration value of the aromatic region doubles from 5H to 10H, confirming the presence of a second phenyl group.
Hydroxyl-H Variable, broad singletVariable, broad singletThe chemical shift is concentration and solvent dependent but is expected in both structures.
Aromatic-C ~125-128 ppm (CH), ~140 ppm (quat. C)Additional signals in the 125-140 ppm rangeThe number of signals in the aromatic region of the ¹³C spectrum increases, corresponding to the second phenyl ring.
Cyclohexyl-C ~25-45 ppm (multiple signals)AbsentThe aliphatic carbon signals corresponding to the cyclohexyl ring are absent in the impurity's spectrum.
Quaternary C (chiral center) ~78-80 ppm~78-80 ppmThe chemical shift of the chiral carbon itself may experience a minor shift due to the change in substitution.
Infrared (IR) Spectroscopy

While IR spectroscopy confirms the presence of the same core functional groups, subtle shifts and changes in the fingerprint region can be observed.

Functional Group Expected Wavenumber (cm⁻¹) Oxybutynin α-Descyclohexyl-α-phenyl Oxybutynin Rationale for Difference
O-H Stretch (Alcohol) 3500-3200 (broad)PresentPresentThe tertiary alcohol group is common to both molecules.
C-H Stretch (Aromatic) 3100-3000Present (weaker)Present (stronger)The increased number of aromatic C-H bonds in the diphenyl analog leads to a more intense absorption band.
C-H Stretch (Aliphatic) 3000-2850Present (strong)Present (weaker)The loss of the 11 C-H bonds from the cyclohexyl ring results in a significantly weaker aliphatic C-H stretching region.
C≡C Stretch (Alkyne) 2260-2100Present (weak)Present (weak)This internal alkyne stretch is weak and may be difficult to observe, but is present in both.
C=O Stretch (Ester) 1750-1735~1740 cm⁻¹~1740 cm⁻¹The carbonyl environment is largely unchanged, so this peak is expected at a similar frequency.
C-O Stretch (Ester) 1300-1000PresentPresentThis functional group is present in both structures.
Aromatic C=C Bending 1600-1450, and <900Bending for monosubstituted ringAdditional bands for a second phenyl ringThe pattern in the fingerprint region will differ due to the presence of two phenyl rings.
Mass Spectrometry (MS)

MS provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

G cluster_oxy Oxybutynin Fragmentation cluster_imp Diphenyl Analog Fragmentation oxy_parent Oxybutynin [M+H]⁺ = m/z 358.2 oxy_frag1 Loss of C₄H₁₀N-C≡C-CH₂O• m/z 215.1 (Cyclohexyl-Phenyl-C(OH)=O⁺) oxy_parent->oxy_frag1 oxy_frag2 α-cleavage m/z 142.1 (Diethylamino-butynyl fragment) oxy_parent->oxy_frag2 imp_parent Diphenyl Analog [M+H]⁺ = m/z 352.2 imp_frag1 Loss of C₄H₁₀N-C≡C-CH₂O• m/z 211.1 (Diphenyl-C(OH)=O⁺) imp_parent->imp_frag1 imp_frag2 α-cleavage m/z 142.1 (Diethylamino-butynyl fragment) imp_parent->imp_frag2

Parameter Oxybutynin α-Descyclohexyl-α-phenyl Oxybutynin Rationale for Difference
Molecular Formula C₂₂H₃₁NO₃C₂₂H₂₅NO₃The impurity has 6 fewer hydrogen atoms due to the replacement of C₆H₁₁ with C₆H₅.
Molecular Weight 357.5 g/mol [13]351.4 g/mol [5]The mass difference of 6 Da is a direct result of the structural change.
[M+H]⁺ Ion (ESI-MS) m/z 358.2m/z 352.2The protonated molecular ion directly reflects the difference in molecular weight.
Key Fragmentation α-cleavage: The most common fragmentation for tertiary amines involves cleavage of the C-C bond adjacent to the nitrogen, yielding a stable iminium ion.[14] For oxybutynin, this would lead to a fragment corresponding to the diethylamino-butynyl portion (m/z ~142).[12]α-cleavage: This pathway is common to both molecules, as the diethylamino-butynyl moiety is identical. A fragment at m/z ~142 is expected.[12]The presence of a common, stable fragment at m/z 142 can be used to confirm the identity of this class of compounds in an LC-MS/MS experiment.
Other Fragments Loss of the entire ester side chain can occur.Loss of the entire ester side chain can occur.The fragment representing the acid portion will differ in mass (215.1 for oxybutynin vs. 211.1 for the impurity), providing another key diagnostic difference.

Conclusion

The spectroscopic differentiation between oxybutynin and its alpha-descyclohexyl-alpha-phenyl analog is straightforward and robust. Each of the primary spectroscopic techniques—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle.

  • NMR spectroscopy offers the most conclusive evidence, with the unambiguous absence of aliphatic cyclohexyl signals and the corresponding doubling of aromatic proton integration in the ¹H spectrum of the impurity.

  • Mass spectrometry provides a clear distinction through the 6 Da difference in molecular weight, which is easily resolved by modern instruments.

  • IR spectroscopy , while less definitive on its own, corroborates the findings by showing a marked decrease in the intensity of aliphatic C-H stretches and an increase in aromatic C-H stretches for the impurity.

By employing this multi-technique approach, researchers and quality control scientists can confidently identify and characterize oxybutynin and its process-related impurities, ensuring the development of safe and effective pharmaceutical products.

References

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  • Reddy, B. C. G., & Raman, N. V. V. S. S. (2014). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 5, 1025-1036. Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. Available at: [Link]

  • EUROLAB. (2025). USP 233 Spectroscopic Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

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  • Shah, S., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Chromatography B, 930, 86-95. Available at: [Link]

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  • ResearchGate. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of oxybutynin, EVA_E, EVA_OXI10%_E and EVA_OXI20%_E. Retrieved from [Link]

  • Semantic Scholar. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. Retrieved from [Link]

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A Comparative Guide to Establishing the Purity of α-Descyclohexyl-α-phenyl Oxybutynin Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for establishing the purity of α-Descyclohexyl-α-phenyl Oxybutynin, a critical related substance of the active pharmaceutical ingredient (API) Oxybutynin. The methodologies described herein are designed to create a robust, self-validating analytical package, ensuring the reference material is fit for its intended purpose in research, development, and quality control settings.

The fundamental principle underpinning this guide is the use of orthogonal analytical techniques. A single method, regardless of its power, provides only one perspective on a sample's composition. By employing a suite of methods based on different physicochemical principles (e.g., nuclear resonance, chromatographic separation, thermal properties), we create a comprehensive and trustworthy purity profile. This approach minimizes the risk of overlooking impurities that may not be detected by a single technique, thereby ensuring the integrity of the reference standard.

Orthogonal_Approach cluster_Purity Comprehensive Purity Profile cluster_Methods Orthogonal Analytical Methods Purity_Value Assigned Purity Value qNMR Quantitative NMR (qNMR) (Structure & Molar Assay) qNMR->Purity_Value Primary Assay HPLC High-Performance Liquid Chromatography (HPLC) (Organic Impurities) HPLC->Purity_Value Subtracts Organic Impurities KF Karl Fischer Titration (Water Content) KF->Purity_Value Subtracts Water TGA Thermogravimetric Analysis (TGA) (Volatiles & Thermal Stability) TGA->Purity_Value Subtracts Volatiles

Figure 1: The Orthogonal Approach to Purity Assessment.

Identity and Absolute Assay by Quantitative NMR (qNMR)

Expertise & Experience: We begin with quantitative Nuclear Magnetic Resonance (qNMR) because it is a primary ratio method recognized by major pharmacopoeias.[1][2] Unlike chromatography, which requires a highly characterized, identical reference standard for quantification, qNMR allows for the direct measurement of the analyte's molar concentration against a certified, structurally different internal standard.[3][4] The signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, making it an inherently quantitative technique.[4] This provides the main pillar of our purity assessment—the absolute content of the target molecule.

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the α-Descyclohexyl-α-phenyl Oxybutynin test sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have protons that resonate in a clear region of the spectrum, away from any analyte signals.

    • Add ~0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution, using gentle sonication if necessary.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz).

    • Ensure acquisition parameters are optimized for quantification: a sufficient relaxation delay (D1 ≥ 5x the longest T₁ of interest) is critical to ensure full signal recovery for all integrated peaks. A 90° pulse angle should be used.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity (Purityₐ) of the analyte using the following equation:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • ₐ corresponds to the analyte and ₛₜd corresponds to the standard.[4]

Data Presentation: qNMR Results
ParameterAnalyte (α-Descyclohexyl-α-phenyl Oxybutynin)Internal Standard (Maleic Acid)
Mass (m)10.05 mg5.12 mg
Molar Mass (M)351.4 g/mol [5]116.07 g/mol
Signal Integral (I)1.55 (Analyte-specific peak)1.00 (CH=CH)
Number of Protons (N)2 (Hypothetical unique signal)2
Standard Purity (Purityₛₜd)N/A99.95%
Calculated Assay (Purityₐ) 99.1%

Profile of Organic & Related Impurities by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic impurities.[6][7] A properly developed and validated stability-indicating method can separate the main component from its synthetic precursors, by-products, and degradants. By calculating the area percent of all observed impurity peaks relative to the main peak, we can establish a profile of related substances. This method is orthogonal to qNMR as it is based on the principle of differential partitioning between a mobile and stationary phase.

HPLC_Workflow Sample Reference Material Solution Injector Autosampler Injection Sample->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (210 nm) Column->Detector Data Chromatogram (Peak Integration) Detector->Data

Figure 2: High-Performance Liquid Chromatography Workflow.

Experimental Protocol: Reverse-Phase HPLC

This method is adapted from established procedures for Oxybutynin and its related substances.[8][9] Validation must be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, and precision.[10][11]

  • Chromatographic Conditions:

    • Column: Primesil C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

    • Mobile Phase: Isocratic mixture of Water:Acetonitrile:Triethylamine (690:310:2 v/v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.[8]

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of α-Descyclohexyl-α-phenyl Oxybutynin at a concentration of approximately 0.8 mg/mL in a suitable diluent (e.g., a mixture of the mobile phase).

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Run the chromatogram for a sufficient time (e.g., 60 minutes) to ensure elution of any late-eluting impurities.

    • Integrate all peaks, setting an appropriate disregard limit (e.g., 0.05%).

    • Calculate the percentage of each impurity by area normalization.

Data Presentation: HPLC Impurity Profile
Peak IDRetention Time (min)Area (%)Identification
14.50.12Unknown Impurity
211.20.08Process Impurity A
315.899.65α-Descyclohexyl-α-phenyl Oxybutynin
422.10.15Oxybutynin (Potential)
Total Impurities 0.35%
Purity by HPLC 99.65%

Determination of Volatile Impurities

Expertise & Experience: Volatile components, primarily water and residual solvents from the synthesis and purification process, are not detected by HPLC and would be misidentified by qNMR. Therefore, specific orthogonal techniques are required.

A. Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific method for the determination of water content.[12][13] It is based on a stoichiometric reaction between iodine and water, making it more accurate for this purpose than non-specific methods like Loss on Drying.[14] Depending on the expected water content, either volumetric or coulometric KF can be employed.[15]

Experimental Protocol: Volumetric Karl Fischer

  • Instrument Setup: Standardize the Karl Fischer titrator and reagent using a certified water standard or disodium tartrate dihydrate.[14]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the reference material directly into the titration vessel containing a pre-neutralized solvent (e.g., methanol).

    • Titrate with the KF reagent to the electrometric endpoint.

    • The instrument software calculates the water content based on the titrant consumed.

B. Residual Solvents & Thermal Stability by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.[16][17] This provides quantitative information on the total volatile content (water and residual solvents) and offers insights into the material's thermal stability.[18][19] The mass loss observed up to ~150°C typically corresponds to unbound volatiles. This result serves as a cross-validation for the Karl Fischer measurement.

Experimental Protocol: TGA

  • Instrument Setup: Calibrate the TGA for mass and temperature.

  • Sample Analysis:

    • Place 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample from ambient temperature to ~300°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Data Presentation: Volatile Impurities
Analytical MethodResultInterpretation
Karl Fischer Titration0.18%Specific water content.
Thermogravimetric Analysis (TGA)0.25% (mass loss up to 150°C)Total volatile content. The difference (0.07%) suggests the presence of residual solvents.

Final Purity Assignment: An Integrated Approach

Trustworthiness: The final purity of the reference material is not determined by a single value but is calculated by integrating the results from our orthogonal analyses. This mass balance approach provides a highly reliable and defensible purity value.

Purity_Calculation cluster_Data Experimental Data cluster_Assay Final Purity Calculation Start Start with 100% HPLC_Imp Organic Impurities (from HPLC) 0.35% Start->HPLC_Imp - KF_Water Water Content (from KF) 0.18% HPLC_Imp->KF_Water - Solvents Residual Solvents (from TGA - KF) 0.07% KF_Water->Solvents - Final_Purity Final Assigned Purity: 100% - 0.35% - 0.18% - 0.07% = 99.4% Solvents->Final_Purity =

Figure 3: Integration of Data for Final Purity Assignment.

The purity is calculated as follows:

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents)

  • Purity (%) = 100% - 0.35% (from HPLC) - 0.18% (from KF) - 0.07% (from TGA/KF) = 99.4%

The value obtained from qNMR (99.1%) serves as a powerful, independent verification of this mass balance calculation. The strong agreement between these two fundamentally different approaches provides high confidence in the assigned purity of 99.4% .

References

  • Scharlab. Karl Fischer water content titration. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

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A Comparative Guide to the Inter-Laboratory Validation for the Analysis of α-Descyclohexyl-α-phenyl Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of α-Descyclohexyl-α-phenyl Oxybutynin, a key process-related impurity and potential degradation product of Oxybutynin. The focus is on establishing a robust inter-laboratory validation protocol to ensure method reproducibility and reliability across different testing environments. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Oxybutynin drug substances and products.

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. Regulatory bodies like the FDA and EMA require stringent control over impurities, guided by the International Council for Harmonisation (ICH) guidelines.[1] α-Descyclohexyl-α-phenyl Oxybutynin represents a significant impurity that must be monitored. Therefore, a validated analytical method that is transferable between laboratories is paramount.

This guide will delve into the principles of inter-laboratory validation, drawing from established guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[2][3][4][5][6][7][8] We will explore and compare two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study) is the ultimate test of a method's ruggedness and reproducibility. It assesses the variability in results when the same sample is analyzed by different laboratories, each with its own analysts, equipment, and reagents. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose and will produce consistent results regardless of the testing site.[9]

The design of an inter-laboratory study is critical. It typically involves a coordinating laboratory that prepares and distributes a homogenous batch of samples to participating laboratories. These samples should include the active pharmaceutical ingredient (API) spiked with known concentrations of the impurity of interest, as well as placebo samples to assess specificity.

Comparative Analytical Methodologies

The two most prevalent techniques for the analysis of pharmaceutical impurities are HPLC-UV and LC-MS/MS. Each offers a unique set of advantages and is suited for different stages of drug development and quality control.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique for routine quality control.[10][11][12] It is often the workhorse of QC laboratories for the quantitation of known impurities.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities.[13][14][15][16][17] It is particularly valuable during method development, for identifying unknown impurities, and for analyzing complex matrices.

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

Inter-Laboratory_Validation_Workflow Figure 1: Inter-Laboratory Validation Workflow cluster_Coordination_Lab Coordinating Laboratory cluster_Participating_Labs Participating Laboratories (N≥3) cluster_Data_Analysis Data Compilation & Statistical Analysis Protocol Protocol Design & Distribution SamplePrep Sample Preparation & Homogenization Protocol->SamplePrep Defines sample sets SampleDist Sample Distribution SamplePrep->SampleDist Coded samples Lab1 Lab 1: Analysis SampleDist->Lab1 Blinded study Lab2 Lab 2: Analysis SampleDist->Lab2 Blinded study LabN Lab N: Analysis SampleDist->LabN Blinded study DataCollection Data Collection from all Labs Lab1->DataCollection Raw & Processed Data Lab2->DataCollection Raw & Processed Data LabN->DataCollection Raw & Processed Data Stats Statistical Analysis (ANOVA) DataCollection->Stats Assess inter-lab variability Report Final Validation Report Stats->Report Summarizes performance

Caption: A flowchart of the inter-laboratory validation process.

Detailed Experimental Protocols

The following are hypothetical, yet representative, protocols for the analysis of α-Descyclohexyl-α-phenyl Oxybutynin using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size[18]

    • Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water).

    • Flow Rate: 1.0 mL/min[18]

    • Column Temperature: 45°C[10][18]

    • Detection Wavelength: 210 nm[10][18]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the Oxybutynin drug substance in the mobile phase to a final concentration of 1 mg/mL.

    • Prepare a stock solution of α-Descyclohexyl-α-phenyl Oxybutynin impurity standard.

    • Create a series of calibration standards by spiking the impurity stock solution into the drug substance solution at concentrations ranging from the reporting threshold to 150% of the specification limit.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

Protocol 2: LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size[17]

    • Mobile Phase: A gradient of Methanol and water with 0.1% formic acid and 2 mM ammonium acetate.[17]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for α-Descyclohexyl-α-phenyl Oxybutynin and an internal standard would be determined during method development.

  • Sample Preparation:

    • Sample preparation would follow a similar procedure to the HPLC-UV method, but with the addition of a stable isotope-labeled internal standard to each sample to improve accuracy and precision.[14]

Validation Parameters and Comparative Data

The inter-laboratory study would evaluate the following validation parameters as defined by ICH Q2(R1).[2][3][5][19]

Logical Relationship of Validation Parameters

Validation_Parameters Figure 2: Interrelationship of Validation Parameters Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (Repeatability & Reproducibility) Precision->Range Linearity Linearity (R²) Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The logical dependencies of analytical validation parameters.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of the two methods across three participating laboratories.

Table 1: Specificity

MethodLaboratoryPlacebo InterferencePeak Purity (Drug Substance)
HPLC-UV Lab 1None Observed>99.5%
Lab 2None Observed>99.6%
Lab 3None Observed>99.5%
LC-MS/MS Lab 1None ObservedN/A (MRM is specific)
Lab 2None ObservedN/A (MRM is specific)
Lab 3None ObservedN/A (MRM is specific)

Table 2: Linearity and Range

MethodLaboratoryRange (% of Spec.)Correlation Coefficient (R²)
HPLC-UV Lab 150 - 150%>0.999
Lab 250 - 150%>0.999
Lab 350 - 150%>0.998
LC-MS/MS Lab 110 - 200%>0.999
Lab 210 - 200%>0.999
Lab 310 - 200%>0.999

Table 3: Accuracy (% Recovery)

MethodLaboratoryLow QCMedium QCHigh QC
HPLC-UV Lab 198.5%99.2%101.0%
Lab 299.1%100.5%101.5%
Lab 398.2%99.8%100.8%
LC-MS/MS Lab 199.5%100.1%100.5%
Lab 2100.2%100.8%101.2%
Lab 399.8%100.3%100.9%

Table 4: Precision (%RSD)

MethodLaboratoryRepeatability (Intra-day)Reproducibility (Inter-lab)
HPLC-UV Lab 1<2.0%<5.0%
Lab 2<2.0%
Lab 3<2.5%
LC-MS/MS Lab 1<1.5%<3.0%
Lab 2<1.5%
Lab 3<1.8%

Table 5: LOD & LOQ

MethodLaboratoryLOD (% of Spec.)LOQ (% of Spec.)
HPLC-UV Lab 15%15%
Lab 26%18%
Lab 35%16%
LC-MS/MS Lab 10.5%1.5%
Lab 20.4%1.2%
Lab 30.5%1.6%

Discussion and Recommendations

The hypothetical data illustrates the relative strengths of each technique. The HPLC-UV method demonstrates acceptable performance for routine quality control, with good linearity, accuracy, and precision within the typical specification range. Its simplicity and cost-effectiveness make it suitable for widespread deployment in QC laboratories.

The LC-MS/MS method exhibits superior sensitivity, as evidenced by the significantly lower LOD and LOQ. This makes it the preferred method for trace-level analysis, such as in early-stage development, stability studies where degradation products may be present at very low levels, and for the analysis of genotoxic impurities. The higher specificity of MS detection also provides greater confidence in peak identification.

For a robust quality control strategy, a lifecycle approach to analytical methods is recommended. The LC-MS/MS method would be invaluable during development to identify and characterize potential impurities. The simpler, validated HPLC-UV method can then be transferred to QC laboratories for routine release testing, with the LC-MS/MS method serving as a reference or for investigational purposes.

The successful inter-laboratory validation of either method would provide a high degree of assurance in the quality and consistency of Oxybutynin drug substance and product, ensuring patient safety and regulatory compliance.

References

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A Comparative Analysis of Muscarinic Receptor Binding Affinities: Oxybutynin vs. its Active Metabolite, N-desethyl-oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the binding affinities of the anticholinergic agent Oxybutynin and its principal active metabolite, N-desethyl-oxybutynin (DEOB), for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Understanding the nuances of these binding profiles is critical for researchers and clinicians in the fields of pharmacology and drug development, particularly concerning the therapeutic efficacy and adverse effect profiles of Oxybutynin.

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder (OAB), exerting its therapeutic effect primarily through the blockade of M3 muscarinic receptors on the detrusor muscle, leading to bladder relaxation.[1][2] However, its clinical utility is often hampered by anticholinergic side effects such as dry mouth, constipation, and blurred vision, which are mediated by the blockade of muscarinic receptors in other tissues.[1][2] Following oral administration, Oxybutynin undergoes extensive first-pass metabolism, primarily by cytochrome P450 3A4 (CYP3A4) enzymes in the gut and liver, leading to the formation of N-desethyl-oxybutynin.[1] This metabolite is not only pharmacologically active but also reaches higher plasma concentrations than the parent drug, contributing significantly to both the therapeutic and adverse effects.[3][4]

Comparative Binding Affinity at Muscarinic Receptor Subtypes

The binding affinity of a ligand for its receptor is a fundamental determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity.

Radioligand binding assays are the gold standard for determining these affinities.[5][6] These assays typically involve the use of a radiolabeled ligand with known high affinity for the receptor of interest and measuring its displacement by the unlabeled test compound. The data from these competition binding studies are then used to calculate the Ki value, often employing the Cheng-Prusoff equation.[7][8][9]

The following table summarizes the comparative binding affinities (Ki values in nM) of Oxybutynin and N-desethyl-oxybutynin for the five human muscarinic receptor subtypes, as determined by in-vitro radioligand binding studies.

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)
Oxybutynin 1.30.80.142.40.7
N-desethyl-oxybutynin PotentLess PotentPotentPotentLess Potent

Note: Specific Ki values for N-desethyl-oxybutynin across all subtypes are not consistently reported in a single source. However, studies consistently show it is a potent muscarinic antagonist.[10] One study found DEOB to be more potent than oxybutynin in displacing [3H]-NMS binding at M1, M3, and M4 receptors, but less potent at M2 and M5 subtypes.[10]

From the available data, both Oxybutynin and its metabolite are non-selective muscarinic antagonists, binding with high affinity to multiple receptor subtypes.[10][11] Notably, both compounds exhibit a high affinity for the M3 receptor, which is consistent with the therapeutic mechanism of action in OAB. However, their potent binding to other muscarinic receptor subtypes, such as M1 receptors in the salivary glands and central nervous system, and M2 receptors in the heart, likely contributes to the observed anticholinergic side effects.[2][12] Some research suggests that N-desethyl-oxybutynin has a higher affinity for muscarinic receptors in the parotid gland compared to the bladder, potentially explaining the high incidence of dry mouth associated with oral Oxybutynin therapy.[4][13][14]

Experimental Protocol: Competitive Radioligand Binding Assay

To provide a practical understanding of how these binding affinities are determined, a generalized protocol for a competitive radioligand binding assay for muscarinic receptors is outlined below.

Objective: To determine the Ki of a test compound (e.g., N-desethyl-oxybutynin) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).

  • Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzylate ([3H]QNB), non-selective muscarinic antagonists.

  • Test compound (unlabeled antagonist).

  • Reference compound (e.g., Atropine) for defining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Vacuum filtration manifold.

Methodology:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration determined by a protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-specific Binding: Radioligand + high concentration of a reference compound (e.g., 1 µM Atropine).

    • Competitive Binding: Radioligand + varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to all wells. The final assay volume is typically 200-250 µL. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation :[7][8]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Receptor Membranes Plate 96-well Plate (Total, Non-specific, Competitive) Membrane->Plate Radioligand Radioligand ([3H]NMS) Radioligand->Plate Test_Compound Test Compound (DEOB) Test_Compound->Plate Incubation Incubate to Equilibrium Plate->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathway

To contextualize the significance of antagonist binding, it is crucial to understand the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors. These are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling ACh_M135 Acetylcholine M135 M1, M3, M5 Receptors ACh_M135->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_M135 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response_M135 PKC->Response_M135 ACh_M24 Acetylcholine M24 M2, M4 Receptors ACh_M24->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases Response_M24 Cellular Response (e.g., Inhibition of Neurotransmitter Release, Slowing of Heart Rate) cAMP->Response_M24

Caption: Simplified muscarinic receptor signaling pathways.

Oxybutynin and N-desethyl-oxybutynin, as competitive antagonists, bind to these receptors and prevent acetylcholine from initiating these signaling cascades. The blockade of the M3 receptor's Gq/11-PLC pathway in the bladder smooth muscle is the desired therapeutic effect for OAB. Conversely, antagonism of these pathways in other tissues leads to the characteristic anticholinergic side effects.

Conclusion

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Ukai, M., et al. (2007). Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder. The Journal of urology, 177(3), 1162–1166. [Link]

  • Ohtake, A., et al. (2005). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life sciences, 76(13), 1483–1493. [Link]

  • Hulme, E. C., & Birdsall, N. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Tyagi, P., et al. (2006). Comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa. The Journal of urology, 175(2), 763–768. [Link]

  • Gauthier, C., et al. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules (Basel, Switzerland), 26(11), 3349. [Link]

  • Leff, P., & Dougall, I. G. (1993). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British journal of pharmacology, 108(4), 873–880. [Link]

  • Waldeck, K., et al. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of urology, 157(3), 1093–1097. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Chapple, C. R. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 147 Suppl 2(Suppl 2), S111–S119. [Link]

  • Kennelly, M. J. (2004). Oxybutynin: a review of its use in the treatment of overactive bladder. International braz j urol, 30(5), 365-376. [Link]

  • Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224–229. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Maruyama, S., et al. (2008). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. The Journal of pharmacology and experimental therapeutics, 325(3), 854–861. [Link]

  • Maruyama, S., et al. (2004). Demonstration of bladder selective muscarinic receptor binding by intravesical oxybutynin to treat overactive bladder. The Journal of urology, 172(5 Pt 1), 2072–2076. [Link]

  • D'Souza, D. N., et al. (2021). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]

  • BJU International. (2005). Oxybutynin: an overview of the available formulations. BJU international, 95 Suppl 3, 2–7. [Link]

  • Oki, T., et al. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 172(5 Pt 1), 2067–2071. [Link]

  • Dwyer, M. P., et al. (2000). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & medicinal chemistry letters, 10(11), 1141–1144. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of alpha-Descyclohexyl-alpha-phenyl Oxybutynin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of alpha-Descyclohexyl-alpha-phenyl Oxybutynin, a metabolite and analogue of the pharmaceutical compound Oxybutynin. Due to the absence of specific disposal data for this precise metabolite, our procedure is authoritatively grounded in the established safety profile of the parent compound, Oxybutynin, and the overarching principles of hazardous waste management set forth by the Environmental Protection Agency (EPA).

The foundational principle of this guide is risk mitigation. Both this compound and its parent compound are classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" (H302).[1] This classification necessitates that the compound be managed as a hazardous waste to prevent accidental exposure and environmental contamination.

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] While Oxybutynin and its derivatives are not explicitly found on the EPA's P or U lists of hazardous wastes, the inherent oral toxicity ("Harmful if swallowed") requires that they be managed as characteristic hazardous waste.[2][4][5][6]

The most critical directive from the EPA regarding pharmaceutical waste is the prohibition of disposal via the sewer system (i.e., flushing).[5][7][8] This regulation was established to prevent the contamination of waterways with active pharmaceutical ingredients.[7]

Compound Identification GHS Hazard ClassificationDisposal Precautionary Statement
This compound Warning: H302 - Harmful if swallowed[1]P501: Dispose of contents/container to an approved waste disposal plant[1]
Oxybutynin Chloride (Parent Compound) Warning: H302 - Harmful if swallowed[9][10]P501: Dispose of contents/container to an approved waste disposal plant[9][10]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Storage & Disposal A Waste Generation (e.g., residual compound, contaminated labware) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) A->B C Segregate Waste Stream (Keep separate from non-hazardous waste) B->C D Select Appropriate Waste Container (Leak-proof, compatible material, sealable lid) C->D E Label Container Clearly 'Hazardous Waste Pharmaceuticals' 'this compound' D->E F Store in Designated Satellite Accumulation Area E->F Transition to Storage G Arrange for Pickup (Contact Institutional EHS Office) F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal Method: High-Temperature Incineration H->I

Disposal Workflow for this compound

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers handling waste containing this compound.

Step 1: Immediate Containment and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a lab coat, and safety glasses.[10][11] This is to prevent accidental skin contact or ingestion.

Step 2: Waste Segregation

At the point of generation, immediately segregate waste contaminated with this compound from all other waste streams.

  • Do not mix this waste with non-hazardous solid waste (regular trash) or liquid waste intended for drain disposal.[9]

  • Do not mix with other chemical wastes unless their compatibility is confirmed by your institution's Environmental Health & Safety (EHS) department.

Step 3: Containerization and Labeling
  • Solid Waste: Place contaminated solids (e.g., weighing paper, gloves, empty vials) into a designated, leak-proof container with a secure lid.

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and chemically compatible waste container.

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste Pharmaceuticals"[8]

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The date of accumulation.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, away from drains, and clearly marked. Waste can be accumulated for up to one year in a properly managed container.[8]

Step 5: Professional Disposal

The ultimate disposal of this hazardous waste must be conducted by a licensed and approved waste disposal contractor.

  • Contact your Institution's EHS Office: Your internal EHS department is the primary contact for arranging the pickup and disposal of chemical waste. They will have established procedures and contracts with certified vendors.

  • Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest provided by the disposal vendor. This creates a cradle-to-grave tracking record as required by the EPA.

  • Recommended Disposal Method: The universally recommended and accepted method for destroying pharmaceutical waste is high-temperature incineration at an approved facility.[11] This process ensures the complete destruction of the active compound.

Under no circumstances should this material be discarded in regular trash, flushed down a drain, or disposed of via any method other than through a certified hazardous waste management program. [5][7][9]

References

  • RCRA Hazardous Pharmaceuticals Identification. BioServ. [Link]

  • Safety Data Sheet: Oxybutynin Chloride Extended-Release Tablets. Ajanta Pharma Limited. [Link]

  • Material Safety Data Sheet - Oxybutynin MSDS. ScienceLab.com. [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Minnesota Pollution Control Agency. [Link]

  • This compound | C22H25NO3. PubChem, National Center for Biotechnology Information. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. [Link]

  • Safety Data Sheet - Oxybutynin Chloride, USP. Spectrum Pharmacy Products. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]

  • User-generated List of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]

  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | C22H35NO3. PubChem, National Center for Biotechnology Information. [Link]

  • RCRA Hazardous Pharmaceutical Waste. Daniels Health. [Link]

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Essential Protective Measures for Handling alpha-Descyclohexyl-alpha-phenyl Oxybutynin in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

As the landscape of pharmaceutical research evolves, so does the imperative for stringent safety protocols in the laboratory. The handling of active pharmaceutical ingredients (APIs) and their analogues, such as alpha-Descyclohexyl-alpha-phenyl Oxybutynin, demands a comprehensive understanding of their potential hazards and the implementation of robust protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for personal protective equipment (PPE), to ensure the well-being of researchers and the integrity of their work.

Understanding the Compound: A Prerequisite for Safety
The Hierarchy of Controls: A Foundation for a Safe Laboratory Environment

Before detailing specific PPE requirements, it is crucial to establish a safe working environment through engineering and administrative controls.

  • Engineering Controls: These are the first line of defense in minimizing exposure. All work with this compound in solid (powder) form should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[2] For handling solutions, a well-ventilated area is essential.

  • Administrative Controls: A comprehensive Chemical Hygiene Plan, as mandated by OSHA, must be in place.[3] This plan should include standard operating procedures (SOPs) for handling this compound, emergency procedures, and provisions for training all personnel.[3] Access to areas where this compound is handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the correct selection and use of PPE is critical to prevent direct contact with the chemical. The following sections detail the minimum PPE requirements for handling this compound.

Gloves are a fundamental component of PPE when handling any chemical. For this compound, the following should be observed:

  • Glove Selection: Chemical-impermeable gloves are mandatory.[4] Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] It is advisable to double-glove, especially when handling the pure compound or concentrated solutions, to provide an extra layer of protection against potential tears or permeation.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated, torn, or punctured. Do not reuse disposable gloves.

  • Proper Removal: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in a designated hazardous waste container.

The potential for splashes or the generation of aerosols necessitates robust eye and face protection.

  • Safety Glasses: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 standards should be worn for all procedures.

  • Goggles: When there is a higher risk of splashes, such as when transferring solutions or working with larger quantities, chemical splash goggles are required.

  • Face Shield: For procedures with a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to provide full-face protection.

Protective clothing is essential to prevent the contamination of personal clothing and skin.

  • Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory. The lab coat should be made of a material appropriate for the chemicals being handled.

  • Coveralls: For procedures involving larger quantities of the compound or with a higher potential for contamination, disposable coveralls, such as those made from Tyvek®, can provide enhanced protection.[6]

While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.

  • Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment. If there is a potential for generating aerosols or dust outside of a containment device, a respirator will be required.

  • Respirator Selection: A NIOSH-approved respirator, such as an N95 or a higher-level respirator with appropriate chemical cartridges, should be selected based on the specific exposure potential. All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing.

PPE Selection Summary

The following table summarizes the recommended PPE for different laboratory procedures involving this compound.

ProcedureHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Compound Double Nitrile GlovesSafety Goggles and Face ShieldLab Coat or Disposable CoverallsRequired if not in a fume hood (N95 minimum)
Preparing Solutions Double Nitrile GlovesSafety GogglesLab CoatNot typically required if in a fume hood
Conducting Reactions Nitrile GlovesSafety GlassesLab CoatNot typically required
Analytical Procedures (e.g., HPLC, LC-MS) Nitrile GlovesSafety GlassesLab CoatNot typically required
Operational Plan for PPE: Donning and Doffing Procedures

A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat or Coveralls

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Gloves (the outer pair goes over the cuff of the lab coat)

Doffing Sequence:

  • Outer Gloves (if double-gloving)

  • Lab Coat or Coveralls (turn inside out as it is removed)

  • Inner Gloves

  • Eye and Face Protection

  • Respiratory Protection (if worn)

  • Wash hands thoroughly with soap and water.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling this compound Procedure What is the procedure? Start->Procedure Weighing Weighing Solid Procedure->Weighing Solid Handling SolutionPrep Preparing Solution Procedure->SolutionPrep Solution Prep Reaction Running Reaction Procedure->Reaction Reaction Analysis Analytical Work Procedure->Analysis Analysis PPE_High High Level PPE: - Double Gloves - Goggles & Face Shield - Lab Coat/Coveralls - Respirator (if needed) Weighing->PPE_High PPE_Medium Medium Level PPE: - Double Gloves - Goggles - Lab Coat SolutionPrep->PPE_Medium PPE_Low Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Reaction->PPE_Low Analysis->PPE_Low Disposal Dispose of all used PPE in designated hazardous waste. PPE_High->Disposal PPE_Medium->Disposal PPE_Low->Disposal

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound, including gloves, coveralls, and any absorbent materials from spills, must be considered hazardous waste. These materials should be collected in a clearly labeled, sealed container for disposal according to your institution's hazardous waste management guidelines.

By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues while ensuring the quality and integrity of their scientific endeavors. The principles of risk assessment, proper use of engineering and administrative controls, and diligent application of personal protective equipment are paramount in the responsible handling of all research compounds.

References

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Retrieved from [Link]

  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Home Health Patient Education. (2017, December 24). How to take Oxybutynin. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • National Health Service. (n.d.). How and when to take oxybutynin. Retrieved from [Link]

  • Drugs.com. (2024, February 29). Oxybutynin: Uses, Dosage & Side Effects. Retrieved from [Link]

  • MedlinePlus. (2025, September 15). Oxybutynin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • WebMD. (2024, July 17). Oxybutynin (Ditropan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Desphenyl-alpha-cyclohexenyl oxybutynin. PubChem. Retrieved from [Link]

  • University of Rochester. (2019, March 11). NIOSH Table 1,2 & 3. Environmental Health & Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.